molecular formula C6H13NO B14045700 (r)-2-(Tetrahydrofuran-3-yl)ethyl amine

(r)-2-(Tetrahydrofuran-3-yl)ethyl amine

Cat. No.: B14045700
M. Wt: 115.17 g/mol
InChI Key: CNWVPUYTZPMEDA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(r)-2-(Tetrahydrofuran-3-yl)ethyl amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-2-(Tetrahydrofuran-3-yl)ethyl amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-2-(Tetrahydrofuran-3-yl)ethyl amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-[(3R)-oxolan-3-yl]ethanamine

InChI

InChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2/t6-/m1/s1

InChI Key

CNWVPUYTZPMEDA-ZCFIWIBFSA-N

Isomeric SMILES

C1COC[C@@H]1CCN

Canonical SMILES

C1COCC1CCN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (R)-2-(Tetrahydrofuran-3-yl)ethyl amine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for (R)-2-(Tetrahydrofuran-3-yl)ethyl amine , designed for researchers and drug development professionals.

Chiral Building Block for Medicinal Chemistry

Executive Summary

(R)-2-(Tetrahydrofuran-3-yl)ethyl amine is a high-value chiral primary amine used as a pharmacophore in drug discovery. Its tetrahydrofuran (THF) core serves as a bioisostere for cyclic aliphatic rings (e.g., cyclopentane), offering improved aqueous solubility and distinct hydrogen-bonding capabilities. This guide details its chemical identity, validated synthetic pathways from chiral precursors, and applications in kinase inhibitor design.

Chemical Identity & Properties

Nomenclature and Identifiers
PropertyDetail
Chemical Name (R)-2-(Tetrahydrofuran-3-yl)ethanamine
IUPAC Name 2-[(3R)-Tetrahydrofuran-3-yl]ethanamine
Common Synonyms (R)-3-(2-Aminoethyl)tetrahydrofuran; (R)-3-(2-Aminoethyl)oxolane
CAS Number (Racemic) 770709-01-8 (Reference for racemate)
CAS Number (Precursor) 146255-25-6 ((R)-Tetrahydrofuran-3-acetic acid)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Chiral Center C3 (R-configuration)
Physical & Chemical Properties[5]
  • Appearance: Colorless to pale yellow oil.

  • Solubility: Highly soluble in water, methanol, DCM, and DMSO due to the ether oxygen and primary amine.

  • Basicity (pKa): Estimated ~10.0 (typical for primary alkyl amines).

  • Stability: Stable under standard laboratory conditions; amine sensitive to oxidation over prolonged exposure to air (store under inert gas).

Synthetic Methodologies

The direct commercial availability of the enantiopure amine can be sporadic. The most reliable route for research-grade material is the Stereoselective Synthesis from Chiral Pool Precursors .

Validated Route: Reduction of (R)-Tetrahydrofuran-3-acetic Acid

This protocol ensures retention of stereochemistry by starting from the commercially available (R)-acid.

Precursor: (R)-2-(Tetrahydrofuran-3-yl)acetic acid (CAS: 146255-25-6).[1][2][3]

Step 1: Amide Formation
  • Reagents: 1,1'-Carbonyldiimidazole (CDI) or EDC·HCl/HOBt, followed by aqueous Ammonia (NH₄OH) or Ammonia gas.

  • Solvent: Dichloromethane (DCM) or DMF.

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic acyl substitution.

  • Protocol Insight: CDI is preferred for scale-up as it generates gaseous byproducts (CO₂), simplifying purification.

Step 2: Amide Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous THF.

  • Conditions: Reflux (60–65 °C) for 4–12 hours.

  • Workup: Fieser workup (Water/15% NaOH/Water) to quench aluminum salts, followed by extraction.

  • Yield: Typically 75–85% over two steps.

Visualization of Synthetic Logic

The following diagram illustrates the transformation from the chiral acid to the target amine.

SynthesisRoute Acid (R)-THF-3-acetic acid (CAS 146255-25-6) Intermediate Primary Amide Intermediate Acid->Intermediate 1. CDI, DCM 2. NH3 (g) Product (R)-2-(THF-3-yl)ethyl amine Target Intermediate->Product LiAlH4, THF Reflux, 6h

Figure 1: Stereoconservative synthesis starting from (R)-Tetrahydrofuran-3-acetic acid.

Medicinal Chemistry Applications

Pharmacophore Utility

The (R)-2-(Tetrahydrofuran-3-yl)ethyl amine moiety is a critical "spacer-linker" in drug design.

  • Solubility Enhancement: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, improving water solubility compared to a cyclopentyl analog.

  • Conformational Restriction: The ring constrains the ethyl chain vector, reducing the entropic penalty upon binding to a protein target.

  • Chirality: The (R)-enantiomer often exhibits distinct binding affinities in chiral pockets of enzymes (e.g., Kinases, GPCRs) compared to the (S)-isomer.

Case Study: Kinase Inhibition

In the development of inhibitors for targets like JAK or CDK , this amine is often coupled to a heterocyclic core (e.g., pyrimidine or purine) via an SNAr reaction.

  • Role: It extends into the solvent-exposed region or a specific hydrophobic pocket (ribose binding pocket).

  • Example Class: Aminopyrimidine-based inhibitors where the aliphatic tail modulates ADME properties.

Analytical Characterization & QC

To ensure the integrity of the (R)-enantiomer, the following analytical methods are required.

Identification
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.7–3.9 (m, 3H, THF ring protons adjacent to O).

    • δ 3.3–3.4 (m, 1H, THF ring proton adjacent to O).

    • δ 2.7 (t, 2H, -CH₂-N).

    • δ 2.1–2.3 (m, 1H, C3-H methine).

    • δ 1.4–1.7 (m, 4H, Ring CH₂ and Linker CH₂).

  • MS (ESI): [M+H]⁺ = 116.1 m/z.

Chiral Purity (Enantiomeric Excess)

Since the synthesis relies on a chiral precursor, verifying the absence of racemization is critical.

  • Method: Chiral HPLC or GC.

  • Derivatization: Reaction with Mosher's acid chloride or Marfey's reagent (FDAA) may be necessary to separate diastereomers if direct chiral columns fail.

  • Acceptance Criteria: ee > 98%.

Safety and Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.
Acute Toxicity Category 4Harmful if swallowed.
Flammability Category 4Combustible liquid.

Handling Protocol:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Storage: Store at 2–8°C under Argon or Nitrogen. The amine absorbs CO₂ from air (carbamate formation).

  • Spill: Neutralize with dilute acid (e.g., 1M HCl) before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14962792, (R)-2-(Tetrahydrofuran-3-yl)acetic acid. Retrieved from [Link]

  • Wolfe, J. P., et al. (2006).Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews. (Contextual grounding for THF synthesis).

Sources

Engineering Sp3-Rich Pharmacophores: A Technical Guide to Chiral Tetrahydrofuran Ethylamine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the shift toward molecules with a higher fraction of sp3-hybridized carbons (


) has fundamentally altered library design. The chiral tetrahydrofuran (THF) ring has emerged as a privileged structural motif, frequently utilized to replace metabolically vulnerable or excessively lipophilic aromatic rings while maintaining comparable steric bulk 1. When this THF core is appended with an ethylamine side chain, the resulting chiral tetrahydrofuran ethylamine  building block offers a highly specific, three-dimensional pharmacophore.

This scaffold provides a unique combination of conformational rigidity, enhanced water solubility, and a basic amine center critical for salt-bridge formation with target residues (e.g., Asp/Glu in GPCRs and kinases). The precise relative and absolute stereochemistry at the THF C2 position and the ethylamine C1 position strictly dictates the binding vector, making the enantioselective synthesis of these building blocks a critical priority for drug development professionals 2.

Mechanistic Rationale: Causality in Scaffold Design

The selection of a chiral THF-ethylamine building block is driven by specific physicochemical and target-engagement requirements:

  • Directional Hydrogen Bonding: The oxygen atom of the THF ring acts as a rigid, directional hydrogen-bond acceptor. Unlike acyclic ethers, the cyclic constraint locks the oxygen's lone pairs into a predictable spatial orientation.

  • Metabolic Stability: Replacing a traditional benzylamine motif with a THF-ethylamine motif removes the

    
    -system, significantly reducing susceptibility to cytochrome P450-mediated aromatic oxidation while improving the topological polar surface area (tPSA).
    
  • Stereochemical Vectors: The biological activity of the final drug candidate is highly dependent on the stereocenters. For instance, the

    
    -diastereomer will project the basic amine into a vastly different spatial quadrant than the 
    
    
    
    -diastereomer. Achieving
    
    
    enantiomeric excess (ee) is not just a synthetic goal; it is a pharmacological necessity to prevent off-target toxicity.

Retrosynthetic Strategies & Workflows

Historically, accessing these chiral centers relied on chiral pool approaches, such as the selective dehydration of pentoses (e.g., L-arabinose) 3. Today, two primary methodologies dominate the late-stage installation of the chiral amine:

  • Biocatalytic Transamination: Utilizing engineered

    
    -transaminases (
    
    
    
    -TAs) to directly convert the prochiral ketone (1-(tetrahydrofuran-2-yl)ethanone) into the chiral amine. This is the industry standard for green, highly enantioselective synthesis [[4]]().
  • Chemical Asymmetric Reduction: The formation of an oxime intermediate followed by catalytic enantioselective reduction using Borane-THF and a chiral ligand [[5]]().

Workflow Ketone Prochiral Ketone 1-(THF-2-yl)ethanone Bio Biocatalytic Pathway (w-Transaminase) Ketone->Bio PLP, IPA Donor Chem Chemical Pathway (Borane-THF / Chiral Ligand) Ketone->Chem Oxime Formation Product Chiral THF-Ethylamine (S,S)-Isomer Bio->Product >99% ee Green Synthesis Chem->Product 95% ee Traditional

Figure 1: Retrosynthetic workflows for chiral THF-ethylamine synthesis.

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis via -Transaminase

This protocol describes the enantioselective conversion of 1-((S)-tetrahydrofuran-2-yl)ethanone to (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine using an engineered (S)-selective


-transaminase 6.

Step 1: Reaction Matrix Preparation

  • Action: Dissolve the prochiral ketone (100 mM) in a 100 mM potassium phosphate buffer. Adjust to pH 7.5.

  • Causality: Maintaining a strict pH of 7.5 is critical. The Pyridoxal-5'-phosphate (PLP) cofactor requires this specific protonation state to maintain the internal aldimine linkage with the active site lysine of the enzyme. Deviation causes enzyme denaturation or cofactor dissociation.

Step 2: Cofactor and Amine Donor Addition

  • Action: Add PLP (1 mM) and Isopropylamine (IPA, 250 mM) to the buffer.

  • Causality: IPA serves as the amine donor. Because the transamination of ketones is thermodynamically unfavorable, a 2.5x molar excess of IPA is employed. This exploits Le Chatelier's principle, driving the equilibrium forward as the volatile acetone byproduct is formed and removed from the system.

Step 3: Biocatalyst Introduction

  • Action: Add the lyophilized engineered

    
    -transaminase (5 mg/mL). Incubate the biphasic mixture at 30°C under gentle agitation (150 rpm) for 24 hours.
    

Step 4: Self-Validation via In-Process Control (IPC)

  • Action: At t=4h and t=24h, extract a 50 µL aliquot. Quench with 50 µL of acetonitrile to precipitate the protein, centrifuge at 10,000 x g, and analyze the supernatant via chiral HPLC (Chiralpak AD-H column).

  • Validation: The system is self-validating; the reaction is only deemed complete when the ketone peak area at 210 nm is

    
     relative to the amine product, confirming total conversion and preventing downstream purification failures.
    

Step 5: Isolation

  • Action: Adjust the reaction pH to 11.0 using 1M NaOH. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure to yield the pure chiral amine.
    

CatalyticCycle PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Amine Transfer (Half-Reaction 1) Acetone Acetone (Byproduct) PLP->Acetone Release PMP->PLP Amine Transfer (Half-Reaction 2) Amine Chiral THF-Ethylamine (Product) PMP->Amine Release Donor Isopropylamine (Amine Donor) Donor->PLP Schiff Base Formation Ketone 1-(THF-2-yl)ethanone (Substrate) Ketone->PMP Ketimine Formation

Figure 2: PLP-dependent transaminase catalytic cycle for chiral amination.

Protocol B: Chemical Asymmetric Borane Reduction

For laboratories lacking biocatalytic infrastructure, borane reduction of oximes provides a robust alternative 5.

Step 1: React 1-(tetrahydrofuran-2-yl)ethanone with hydroxylamine hydrochloride in pyridine to yield the corresponding oxime. Step 2: To a cooled solution (-10°C) of the oxime in anhydrous THF, add a chiral spiroborate ester catalyst, followed by the dropwise addition of Borane-THF complex (1.0 M).

  • Causality: The chiral ligand creates a sterically demanding pocket that dictates the facial selectivity of the hydride transfer from the borane complex to the

    
     double bond, ensuring enantiomeric enrichment.
    Step 3:  Quench the reaction carefully with methanol to neutralize excess borane. Validate the ee% via chiral SFC before proceeding to salt formation (e.g., bis-hydrochloride salt) for storage.
    

Quantitative Data Presentation: Method Comparison

The choice of synthetic route heavily impacts the scalability and environmental footprint of the drug development program. The table below summarizes the quantitative metrics comparing the two primary methodologies.

MetricBiocatalytic TransaminationChemical Borane Reduction
Typical Yield 85 - 95%70 - 80%
Enantiomeric Excess (ee) > 99%90 - 95%
Reaction Temperature 30°C (Mild)-10°C to 25°C
Solvent System Aqueous Buffer / BiphasicAnhydrous THF / Dioxane
Byproducts Acetone (Volatile, low toxicity)Boric acid derivatives
Scalability Excellent (Continuous flow adaptable)Moderate (Exothermic quenching risks)
Primary Limitation Substrate inhibition at high titersRequirement for stoichiometric chiral ligands

References

  • Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs Source: Scite.ai / European Journal of Organic Chemistry [Link]

  • Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses Source: NIH / PMC[Link]

  • Catalytic Enantioselective Borane Reduction of Benzyl Oximes: Preparation of (S)-1-Pyridin-3-yl-Ethylamine Source: NIH / Organic Syntheses [Link]

  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach Source: ResearchGate[Link]

  • Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds Source: MDPI [Link]

Sources

Part 1: Introduction to a Niche Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

(R)-2-(Tetrahydrofuran-3-yl)ethyl amine: A Technical Guide for Sourcing, Quality Control, and Application in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for novel, three-dimensional scaffolds to escape "flatland" and enhance pharmacological properties is ever-present. (R)-2-(Tetrahydrofuran-3-yl)ethyl amine represents such a scaffold. This molecule incorporates two key features: a saturated tetrahydrofuran (THF) ring and a chiral primary amine. The THF ring, a prevalent motif in numerous natural products and FDA-approved drugs, acts as a versatile, low-molecular-weight polar element capable of engaging in crucial hydrogen-bonding interactions with biological targets.[1][2] The (R)-configured ethylamine side chain provides a stereochemically defined vector for derivatization, allowing for precise spatial orientation within a binding pocket to maximize potency and selectivity.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It navigates the practical challenges of sourcing a non-standard building block, establishes a rigorous framework for quality control, and explores its potential applications in the synthesis of next-generation therapeutics.

Part 2: The Supplier Landscape and Procurement Strategy for a Non-Catalog Compound

A primary challenge in utilizing (R)-2-(Tetrahydrofuran-3-yl)ethyl amine is its limited availability as a standard catalog item. Unlike simpler amines such as (R)-Tetrahydrofuran-3-amine, this specific ethylamine homolog is typically available only through custom synthesis. This necessitates a strategic approach to procurement, focusing on identifying and vetting partners with strong expertise in chiral synthesis.

2.1. Identifying Potential Synthesis Partners

The ideal partner is a Contract Research Organization (CRO) or a specialized chemical supplier with a proven track record in multi-step, stereoselective synthesis. Key indicators of capability include:

  • Extensive Building Block Catalogs: Companies with large, diverse catalogs of other chiral heterocycles are more likely to possess the requisite expertise.

  • Transparent Quoting Process: A detailed quote should outline the proposed synthetic route, estimated timeline, and analytical package for the final compound.

  • Robust Quality Systems: ISO 9001 certification or equivalent is a minimum standard. For later-stage development, cGMP manufacturing capabilities are essential.

Potential Custom Synthesis Providers:

While not an exhaustive list, companies with demonstrated capabilities in complex chemical synthesis include:

  • WuXi AppTec

  • Pharmaron

  • Albany Molecular Research Inc. (AMRI)

  • BOC Sciences

  • Synthonix

2.2. Procurement and Qualification Workflow

A systematic approach is crucial to ensure the final compound meets the stringent requirements of a drug discovery program. The process involves more than simply placing an order; it is a collaborative technical validation.

Caption: A strategic workflow for procuring and qualifying custom-synthesized chemical intermediates.

Part 3: Synthesis Insights and Potential Impurities

Understanding the synthetic route is not merely academic; it is critical for anticipating potential process-related impurities. While a supplier will develop a specific route, common strategies for synthesizing chiral 3-substituted tetrahydrofurans often start from commercially available chiral precursors. A plausible route could involve the homologation of (R)-tetrahydrofuran-3-carboxylic acid or a related derivative.

For example, a known method to produce the parent amine, (R)-tetrahydrofuran-3-amine, involves amidation of (R)-tetrahydrofuran-3-formic acid followed by a Hofmann degradation.[3] A strategy to synthesize the target ethylamine could involve a chain extension of a 3-substituted THF precursor, followed by introduction of the amine.

Key considerations and potential impurities:

  • Enantiomeric Purity: The primary concern is racemization at the C3 stereocenter. Harsh reaction conditions (strong base or high temperatures) can compromise enantiomeric excess (e.e.).

  • Regioisomers: If the synthesis involves ring-opening/closing strategies, formation of other ring sizes (e.g., pyrans) is a possibility, albeit a minor one with modern methods.

  • Residual Reagents and Solvents: Standard impurities from multi-step synthesis, such as coupling agents, protecting groups, and solvents, must be monitored.

Part 4: A Framework for Rigorous Analytical Quality Control

Independent analytical verification of a custom-synthesized starting material is non-negotiable. The Certificate of Analysis (CoA) from the supplier provides a baseline, but in-house confirmation ensures project integrity.

4.1. Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive tools for structural confirmation. The spectra should be unambiguous and consistent with the proposed structure. Key expected signals in ¹H NMR (in CDCl₃) would include multiplets for the THF ring protons (approx. 3.5-4.0 ppm for those adjacent to the oxygen), and multiplets for the ethyl side chain.[4][5]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) MS should confirm the molecular weight via the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, offering a higher degree of confidence in the identity.

4.2. Purity Assessment

  • Chromatographic Purity (HPLC/UPLC): Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV and/or Evaporative Light Scattering Detection (ELSD) is the standard for quantifying chemical purity.

  • Residual Solvent Analysis (GC-HS): Gas Chromatography with Headspace sampling is used to identify and quantify any residual solvents from the synthesis and purification process.

4.3. Stereochemical Integrity: The Critical Parameter

For a chiral building block, confirming the enantiomeric excess (e.e.) is the most critical QC test.

  • Chiral HPLC: This is the gold standard for determining e.e. It requires developing a method that can separate the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP) column.

Table 1: Representative Analytical Specifications for (R)-2-(Tetrahydrofuran-3-yl)ethyl amine

ParameterSpecificationMethodRationale
Identity Conforms to structure¹H NMR, ¹³C NMR, HRMSConfirms the correct molecule was synthesized.
Appearance Colorless to pale yellow oilVisual InspectionA basic check for gross contamination or degradation.
Chemical Purity ≥ 97.0% (by area)RP-HPLCEnsures the absence of significant non-isomeric impurities.
Enantiomeric Excess ≥ 99.0% e.e.Chiral HPLCCritical: Confirms the stereochemical integrity required for selective drug-target interactions.
Residual Solvents Per ICH Q3C GuidelinesGC-HSEnsures safety and prevents interference in subsequent reactions.
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with many synthetic transformations (e.g., those using organometallics).

4.4. Experimental Protocol: Chiral HPLC Method Development

Objective: To separate the (R) and (S) enantiomers of 2-(Tetrahydrofuran-3-yl)ethyl amine to quantify the enantiomeric excess.

  • Column Selection: Start with polysaccharide-based chiral stationary phases, as they have broad applicability. Columns such as Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H are excellent starting points.

  • Analyte Derivatization (If Necessary): Primary amines can sometimes exhibit poor peak shape. If this occurs, derivatization with an achiral agent that introduces a UV chromophore (e.g., 3,5-dinitrobenzoyl chloride) can significantly improve chromatography.

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Add a small amount of a basic modifier (0.1% diethylamine or butylamine) to the mobile phase to suppress peak tailing from the amine's interaction with residual silanols on the silica support.

    • Reversed Phase: Screen with mixtures of Acetonitrile/Water or Methanol/Water with a suitable buffer (e.g., ammonium bicarbonate).

  • Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce run time.

  • Quantification: Calculate the enantiomeric excess using the area percentages of the two enantiomer peaks: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Caption: A comprehensive analytical workflow for the quality control of a chiral building block.

Part 5: Applications in Medicinal Chemistry

The value of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine lies in its utility as a precursor to more complex molecules with therapeutic potential. The THF moiety is not merely a linker; it is a pharmacologically significant scaffold.[2]

  • Bioisosterism: The THF ring can serve as a bioisostere for other five-membered rings (e.g., pyrrolidine, cyclopentane) or even a phenyl ring, offering a different vector for substituents and altering physicochemical properties like solubility and metabolic stability.[6]

  • Hydrogen Bond Acceptor: The oxygen atom in the THF ring is an effective hydrogen bond acceptor, enabling key interactions with protein targets.

  • Stereodirected Synthesis: The primary amine serves as a versatile chemical handle. It can be readily acylated, alkylated, or used in reductive amination to append the scaffold onto a larger molecule. The pre-defined (R)-stereocenter ensures that the resulting diastereomers can be synthesized and tested without the need for difficult chiral separations at a later stage.

While specific drugs containing this exact fragment are not broadly publicized, the utility of substituted 3-amino-tetrahydrofuran derivatives is demonstrated in patent literature for various therapeutic targets, including as intermediates for antithrombotic agents.[7] Its structure is well-suited for incorporation into ligands for GPCRs, ion channels, and enzymes where a polar, three-dimensional element is desired to fill a specific sub-pocket.

References

  • CP Lab Safety. Ethylamine 2M in Tetrahydrofuran (C2H7N), 100 mL.[Link]

  • Google Patents.CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Google Patents.WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents.CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.[Link]

  • National Institutes of Health (NIH). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC.[Link]

  • ResearchGate. (PDF) Synthesis of Some 3-Furylamine Derivatives.[Link]

  • National Institutes of Health (NIH). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC.[Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.[Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES.[Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.[Link]

  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[Link]

Sources

Beyond Flatland: Engineering Non-Aromatic Heterocyclic Amine Scaffolds for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Non-aromatic heterocyclic amine scaffolds Content Type: In-depth Technical Guide

The Strategic Shift: Escaping "Flatland"

In modern drug discovery, the dominance of planar, aromatic-heavy libraries has contributed to high attrition rates due to poor solubility and non-specific binding. The industry is currently undergoing a paradigm shift described as the "Escape from Flatland," a concept formalized by Lovering et al. (2009). The core metric driving this shift is Fsp3 (Fraction of sp3-hybridized carbons).[1]

Increasing Fsp3 by incorporating non-aromatic heterocyclic amines offers three critical advantages:

  • Solubility: Disruption of planar

    
    -stacking in crystal lattices improves aqueous solubility.
    
  • Vectorial Complexity: Saturated rings allow for precise 3D positioning of pharmacophores, accessing binding pockets unreachable by flat aromatics.

  • Clinical Success: A statistically significant correlation exists between higher Fsp3 values and progression through clinical phases.

Logic Flow: The Fsp3 Advantage

The following diagram illustrates the causal relationship between saturation and drug-like properties.

Fsp3_Logic Flat Planar Aromatics (Low Fsp3) Solubility Poor Solubility (Crystal Packing) Flat->Solubility Promotes Saturated Non-Aromatic Scaffolds (High Fsp3) Flat->Saturated Scaffold Hopping Vectors Defined 3D Vectors (Chirality/Geometry) Saturated->Vectors Enables Success Higher Clinical Success Rate Saturated->Success Correlates with Vectors->Success Target Selectivity

Figure 1: The strategic logic behind increasing saturation (Fsp3) in drug design.

Scaffold Classes & Physicochemical Tuning

Monocyclic Systems: The Azetidine Advantage

While piperidines and pyrrolidines are ubiquitous, azetidines (4-membered rings) have emerged as superior scaffolds for metabolic stability.[2][3]

  • Metabolic Block: The high ring strain (~25 kcal/mol) and geometric constraints often reduce the lability of

    
    -C-H bonds to cytochrome P450 oxidation compared to piperidines.
    
  • Basicity Modulation: Azetidines are generally more basic than their 5- and 6-membered counterparts. However, this can be tuned via fluorination.

Physicochemical Tuning: The Fluorine Effect

Modulating the basicity (pKa) of the amine is critical for membrane permeability and hERG avoidance. Introducing fluorine at the


 or 

positions inductively withdraws electron density, lowering the pKa of the amine nitrogen.

Table 1: Physicochemical Impact of Ring Size and Fluorination

ScaffoldStructureApprox. pKa (Conj. Acid)LogP (Est)Metabolic Liability
Piperidine 6-membered~11.2HighHigh (

-oxidation)
Pyrrolidine 5-membered~11.3MediumMedium
Azetidine 4-membered~11.3LowLow (Stable)
3,3-Difluoroazetidine 4-membered (

)
~8.5LowVery Low
Morpholine 6-membered (O)~8.3LowLow
Spirocyclic & Bridged Systems

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) serve as rigid bioisosteres for piperidines and morpholines. They lock the nitrogen lone pair vector, reducing the entropic penalty upon protein binding.

Advanced Synthetic Methodologies

Traditional synthesis of saturated heterocycles (e.g., reductive amination) often limits diversity. Two modern methodologies allow for the rapid construction and functionalization of these complex scaffolds.

SnAP Reagents (Bode Group)

SnAP (Stannyl Amine Protocol) reagents enable the one-step synthesis of medium-ring and spirocyclic saturated N-heterocycles from simple aldehydes. This is a radical-based process that tolerates unprotected amines and alcohols.

Photoredox -C-H Functionalization (MacMillan Group)

Directly functionalizing the


-position of a saturated amine is challenging. Photoredox catalysis allows for the generation of an 

-amino radical, which can then be trapped by electrophiles (e.g., cyanoarenes or vinyl sulfones), enabling "late-stage functionalization" of drug leads.

Experimental Protocols

Protocol A: Synthesis of Spirocyclic Amines via SnAP Reagents

Based on the methodology established by the Bode Group (ETH Zürich).

Objective: Synthesis of a substituted thiomorpholine or spirocyclic amine from an aldehyde.

Reagents:

  • SnAP Reagent: (e.g., SnAP-M or SnAP-Pip) (1.0 equiv)

  • Aldehyde: (1.0 equiv)[4][5]

  • Catalyst: Copper(II) triflate [Cu(OTf)₂] (1.0 equiv)

  • Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio)

  • Additives: 2,6-Lutidine (1.0 equiv), 4Å Molecular Sieves.

Step-by-Step Workflow:

  • Imine Formation:

    • In a flame-dried vial, dissolve the SnAP reagent (0.50 mmol) and the aldehyde (0.50 mmol) in DCM (2.5 mL).

    • Add activated 4Å molecular sieves (~100 mg).

    • Stir at room temperature (RT) for 2–4 hours. Checkpoint: Monitor by 1H NMR for disappearance of the aldehyde signal.

    • Filter through a plug of Celite to remove sieves; concentrate in vacuo to obtain the crude imine.

  • Radical Cyclization:

    • In a separate vial, suspend Cu(OTf)₂ (0.50 mmol) in HFIP (2.0 mL) and add 2,6-lutidine (0.50 mmol). Stir for 1 hour until a homogeneous blue/green solution forms.

    • Dissolve the crude imine (from Step 1) in DCM (8.0 mL) and add it to the copper solution.

    • Stir the mixture at RT for 12–16 hours.

  • Work-up & Purification:

    • Quench with 10% aqueous NH₄OH (5 mL) and stir vigorously for 15 minutes (turns deep blue).

    • Extract with DCM (3 x 10 mL). Wash combined organics with water and brine.[5]

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically DCM/MeOH gradients).

SnAP_Synthesis Start Aldehyde + SnAP Reagent (Amino-Stannane) Imine Imine Intermediate (Unstable) Start->Imine - H2O (4Å MS) Cyclization Cu(OTf)2 / HFIP Radical Cyclization Imine->Cyclization SET Oxidation Product Saturated N-Heterocycle (Spiro/Bicyclic) Cyclization->Product Radical Capture

Figure 2: Workflow for SnAP reagent-mediated synthesis of saturated heterocycles.

Protocol B: Photoredox -Arylation of Cyclic Amines

Based on the methodology established by the MacMillan Group (Princeton).

Objective: Direct C-H functionalization of a piperidine or pyrrolidine scaffold with a cyanoarene.

Reagents:

  • Substrate: N-Boc-Piperidine or N-Aryl-Piperidine (1.0 equiv).

  • Coupling Partner: 1,4-Dicyanobenzene (or similar electron-deficient arene).

  • Photocatalyst: [Ir(ppy)₂dtbbpy]PF₆ (1 mol%).

  • Base: Sodium Acetate (NaOAc) or K₃PO₄.

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Reaction Assembly:

    • To an 8 mL vial equipped with a magnetic stir bar, add the amine (0.5 mmol), dicyanobenzene (0.5 mmol), photocatalyst (5.5 mg, 0.005 mmol), and base (1.5 equiv).

    • Add degassed solvent (DMA or DMSO, 2.0 mL).

  • Irradiation:

    • Seal the vial with a teflon-lined cap. Sparge with nitrogen for 10 minutes.

    • Place the vial 2–3 cm away from a Blue LED strip. Use a fan to maintain temperature at ~25°C.

    • Stir under irradiation for 18–24 hours.

  • Purification:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with LiCl solution (to remove DMA).

    • Purify via silica gel chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry. [Link][1]

  • Vo, C. V., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles.[6] The Journal of Organic Chemistry. [Link]

  • Luescher, M. U., et al. (2015). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes. Nature Chemistry. [Link]

  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. [Link]

  • Champagne, P. A., et al. (2015). Photoredox-Catalyzed Alpha-Arylation of Amines. Chemical Reviews. [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Current Topics in Medicinal Chemistry. (Reference for Azetidine/Piperidine metabolic stability). [Link]

Sources

(R)-2-(Tetrahydrofuran-3-yl)ethyl amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, synthesis, and application of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine .

CAS (Analog/Precursor Anchor): 146255-25-6 (Precursor Acid) | Chemical Class: Chiral Primary Amine / Cyclic Ether

Executive Safety & Hazard Profile

Core Directive: Treat this compound with the high-caution protocols reserved for primary aliphatic amines and peroxidizable ethers . As a specific enantiomer often used in early-stage discovery, specific toxicological data may be sparse; therefore, the safety profile is derived from structure-activity relationship (SAR) analysis of its closest analogs (e.g., Tetrahydrofurfurylamine and 2-(Furan-3-yl)ethanamine).

GHS Classification (Inferred)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.
Serious Eye Damage 1 H318: Causes serious eye damage.
Flammable Liquids 3 H226: Flammable liquid and vapor.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.
Critical Handling Protocols
  • Peroxide Warning: Like all THF derivatives, this compound may form explosive peroxides upon prolonged exposure to air. Mandatory: Test for peroxides every 3 months using starch-iodide strips.

  • Corrosivity: The primary ethyl amine tail confers high basicity (pKa ~10.5). Inhalation of vapors can cause severe respiratory tract irritation.

  • Incompatibility: Violent reaction with strong oxidizing agents, acid chlorides, and acid anhydrides. Exothermic reaction with strong acids.

Chemical Identity & Properties

IUPAC Name: 2-[(3R)-Tetrahydrofuran-3-yl]ethanamine

PropertyValue (Predicted/Analog)Note
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Boiling Point 165–170 °CExtrapolated from methyl amine analog (156°C)
Density 0.95 g/mLTypical for THF-amines
Chirality (R)-EnantiomerDefined by C3 stereocenter
Solubility Miscible in water, EtOH, DCMPolar amine/ether functionality

Synthesis & Manufacturing Workflow

Expertise Note: Direct commercial sourcing of the specific (R)-ethyl amine enantiomer can be difficult or cost-prohibitive. The most robust, self-validating route starts from the commercially available (R)-2-(Tetrahydrofuran-3-yl)acetic acid (CAS: 146255-25-6) . This route preserves stereochemistry and avoids racemization prone conditions.

Validated Synthesis Route: Amide Reduction

This protocol converts the acid to the primary amine via a primary amide intermediate.

Step 1: Amide Formation
  • Activation: Dissolve (R)-2-(Tetrahydrofuran-3-yl)acetic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir 2h to form the acid chloride.

  • Amidation: Cannulate the acid chloride solution into a saturated solution of NH₃ in THF (or aqueous NH₄OH at 0°C) with vigorous stirring.

  • Workup: Evaporate volatiles. Partition between EtOAc and Brine. Dry organic layer (Na₂SO₄) and concentrate to yield (R)-2-(Tetrahydrofuran-3-yl)acetamide .

Step 2: Reduction to Amine
  • Reagent Setup: Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Argon.

  • Addition: Add the amide (from Step 1) dissolved in THF dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic gas evolution.

  • Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of the carbonyl.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[1]
      
    • (Where

      
       = grams of LiAlH₄ used)
      
  • Isolation: Filter the white precipitate. Acidify filtrate with HCl/Et₂O to precipitate the amine hydrochloride salt for storage, or distill the free base under vacuum.

Synthesis Logic Diagram (Graphviz)

SynthesisRoute cluster_0 Safety Critical Control Points Start Starting Material (R)-2-(THF-3-yl)acetic acid CAS: 146255-25-6 Inter Intermediate (R)-2-(THF-3-yl)acetamide Start->Inter 1. (COCl)2, DMF 2. NH3/THF Product Target Product (R)-2-(THF-3-yl)ethyl amine Inter->Product LiAlH4, THF Reflux

Caption: Two-step stereoconservative synthesis from commercially available chiral acid precursor.

Applications in Drug Discovery

Context: This building block is a "linker" scaffold used to fine-tune physicochemical properties in Hit-to-Lead optimization.

Bioisosteric Replacement

The (R)-2-(Tetrahydrofuran-3-yl)ethyl amine moiety serves as a saturated, chiral bioisostere for:

  • Phenethylamine: Replaces the phenyl ring to reduce lipophilicity (LogP) and eliminate metabolic liabilities associated with aromatic oxidation (e.g., CYP450 hydroxylation).

  • Morpholine/Piperidine: Offers a linear, flexible tether compared to rigid cyclic amines, potentially accessing different binding pockets.

Pharmacokinetic Tuning
  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The THF ring is generally metabolically robust, though oxidation at the

    
    -position to the oxygen is a potential (but slow) clearance route.
    
Target Classes
  • Histamine Receptors: Used in H3/H4 receptor antagonist design where the ethyl amine chain mimics the endogenous histamine ethyl chain.

  • Kinase Inhibitors: The THF ring fits into the ribose-binding pocket of ATP sites, with the amine extending to interact with the hinge region or solvent front.

Emergency Response & First Aid

ScenarioProtocol
Eye Contact IMMEDIATE ACTION. Rinse cautiously with water for >15 minutes. Remove contact lenses if present. Seek urgent medical attention (Risk of corneal damage).
Skin Contact Immediately remove contaminated clothing. Wash skin with soap and water. If "slimy" feeling persists (alkaline burn), continue washing.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Pulmonary edema may be delayed—monitor for 24h.
Spill Cleanup Evacuate area. Wear full PPE (Respirator, Butyl rubber gloves). Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines). Neutralize residue with dilute acetic acid.

References

  • Amine Synthesis Methodology: Common Organic Chemistry. Reduction of Amides to Amines using LiAlH4. Available at: [Link]

  • Medicinal Chemistry Context: National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(Furan-3-yl)ethanamine (Analog). Available at: [Link]

Sources

Methodological & Application

Synthesis of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine from acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Proposed Stereoselective Synthesis of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine from Acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The tetrahydrofuran (THF) scaffold is a privileged structural motif present in a vast number of natural products and biologically active molecules.[1] When combined with a chiral amine, another critical pharmacophore, the resulting structures, such as (R)-2-(Tetrahydrofuran-3-yl)ethyl amine, represent valuable and underexplored building blocks for medicinal chemistry and drug discovery.[2] The development of synthetic routes to such molecules that are both stereoselective and employ simple, inexpensive starting materials is a significant challenge in modern organic synthesis.

This document outlines a novel, stereoselective synthetic pathway to (R)-2-(Tetrahydrofuran-3-yl)ethyl amine, commencing from the basic C2 feedstock, acetaldehyde. The proposed strategy is built upon a foundation of well-established, high-yielding transformations, with an emphasis on explaining the causal logic behind each experimental choice. The core of the strategy involves:

  • Early-Stage Stereocenter Induction: An organocatalyzed asymmetric aldol reaction to establish the key (R)-stereocenter.

  • Efficient Ring Formation: A diastereoselective intramolecular oxymercuration-demercuration to construct the tetrahydrofuran ring.

  • Systematic Side-Chain Elaboration: A robust, two-step conversion of a primary alcohol to the target primary amine via a nitrile intermediate.

This protocol provides a comprehensive guide for the researcher to execute this synthesis, offering both procedural details and the underlying scientific rationale.

Overall Synthetic Workflow

The proposed synthesis is a six-step sequence that transforms acetaldehyde into the chiral target molecule.

G Acetaldehyde Acetaldehyde Hydroxybutanal (R)-3-Hydroxybutanal Acetaldehyde->Hydroxybutanal 1. Asymmetric Aldol Reaction Pentenol (R)-Pent-4-ene-1,3-diol Hydroxybutanal->Pentenol 2. Vinylic Grignard Addition THF_MeOH (R)-(Tetrahydrofuran-3-yl)methanol Pentenol->THF_MeOH 3. Oxymercuration-Demercuration THF_Ts (R)-(Tetrahydrofuran-3-yl)methyl tosylate THF_MeOH->THF_Ts 4. Tosylation THF_CN (R)-2-(Tetrahydrofuran-3-yl)acetonitrile THF_Ts->THF_CN 5. Cyanation Target (R)-2-(Tetrahydrofuran-3-yl)ethyl amine THF_CN->Target 6. Nitrile Reduction

Caption: Proposed 6-step synthesis of the target amine from acetaldehyde.

Detailed Experimental Protocols and Rationale

Part 1: Synthesis of the Chiral Diol Precursor

This part focuses on constructing the C5 carbon backbone and setting the absolute stereochemistry.

Protocol 1: Asymmetric Aldol Reaction to (R)-3-Hydroxybutanal

  • Rationale: The initial and most critical step is the creation of the sole stereocenter in the molecule. An (R)-proline-catalyzed asymmetric aldol self-condensation of acetaldehyde is a well-precedented and highly effective organocatalytic method. Proline forms a chiral enamine intermediate with one molecule of acetaldehyde, which then attacks a second molecule of acetaldehyde in a stereocontrolled fashion to yield the (R)-configured product with high enantiomeric excess.

  • Procedure:

    • To a stirred solution of (R)-proline (0.15 eq.) in dry DMSO at room temperature, add acetaldehyde (2.5 eq.) dropwise over 20 minutes.

    • Stir the reaction mixture for 4-6 hours, monitoring the consumption of acetaldehyde by GC analysis.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (R)-3-hydroxybutanal.

Protocol 2: Vinylic Grignard Addition to (R)-Pent-4-ene-1,3-diol

  • Rationale: This step elongates the carbon chain by two carbons, introducing a terminal alkene that serves as a handle for the subsequent cyclization. The addition of a vinyl Grignard reagent to the aldehyde provides the necessary pentenediol skeleton. This reaction creates a new stereocenter at C-3, resulting in a mixture of diastereomers (syn and anti). While chelation control can influence the ratio, the subsequent oxymercuration step often proceeds with good facial selectivity regardless of the C-3 configuration.

  • Procedure:

    • Prepare a solution of (R)-3-hydroxybutanal (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add vinylmagnesium bromide (1.2 eq., 1.0 M solution in THF) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 2 hours.

    • Allow the reaction to warm slowly to room temperature and stir for an additional hour.

    • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The resulting diastereomeric mixture of (R)-pent-4-ene-1,3-diol is typically used in the next step without separation.

Part 2: Stereoselective Formation of the Tetrahydrofuran Ring

Protocol 3: Intramolecular Oxymercuration-Demercuration

  • Rationale: This is the key ring-forming step. The reaction proceeds via the formation of a mercurinium ion across the terminal double bond. The hydroxyl group at C-1 then acts as an intramolecular nucleophile, attacking the more substituted carbon (Markovnikov regioselectivity) to form the five-membered THF ring. The stereocenter at C-3 directs the attack to create the desired relative stereochemistry. Subsequent demercuration with sodium borohydride replaces the mercury with a hydrogen atom to yield the final product. This method is highly effective for synthesizing substituted tetrahydrofurans from homoallylic alcohols.[3]

  • Procedure:

    • Dissolve the (R)-pent-4-ene-1,3-diol (1.0 eq.) in a 1:1 mixture of THF and water.

    • Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq.) in one portion and stir vigorously at room temperature for 12-18 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture to 0 °C and add an aqueous solution of NaOH (3 M) until the pH is >10.

    • Slowly add a solution of sodium borohydride (NaBH₄, 0.5 eq.) in 3 M NaOH. A black precipitate of elemental mercury will form.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Filter the mixture through a pad of Celite to remove the mercury.

    • Saturate the filtrate with solid NaCl and extract with ethyl acetate (4x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash chromatography (silica gel, ethyl acetate/hexane) to afford (R)-(tetrahydrofuran-3-yl)methanol.

Caption: Mechanism of the key ring-forming oxymercuration reaction.

Part 3: Elaboration of the Aminoethyl Side Chain

This final sequence converts the hydroxymethyl group into the target aminoethyl group.

Protocol 4: Tosylation of the Primary Alcohol

  • Rationale: To facilitate nucleophilic substitution, the primary hydroxyl group must be converted into a better leaving group. p-Toluenesulfonyl chloride (TsCl) reacts readily with the primary alcohol in the presence of a base like pyridine to form a stable tosylate ester, an excellent leaving group for Sₙ2 reactions.

  • Procedure:

    • Dissolve (R)-(tetrahydrofuran-3-yl)methanol (1.0 eq.) in anhydrous pyridine at 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 4 hours, then store in a refrigerator at 4 °C overnight.

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over MgSO₄, filter, and concentrate to yield (R)-(tetrahydrofuran-3-yl)methyl tosylate, which can often be used without further purification.

Protocol 5: Cyanation via Sₙ2 Displacement

  • Rationale: This step extends the carbon chain by one atom and introduces the nitrogen atom. The cyanide anion is a potent nucleophile that efficiently displaces the tosylate leaving group.

  • Procedure:

    • Dissolve the crude tosylate (1.0 eq.) in dry DMSO.

    • Add sodium cyanide (NaCN, 1.5 eq.) and heat the mixture to 60-70 °C.

    • Monitor the reaction by TLC. Once the tosylate is consumed (typically 4-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (4x).

    • Combine the organic layers, wash thoroughly with brine (3x) to remove residual DMSO, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to yield pure (R)-2-(tetrahydrofuran-3-yl)acetonitrile.

Protocol 6: Reduction of the Nitrile to the Primary Amine

  • Rationale: The final step is the reduction of the nitrile functional group to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that cleanly accomplishes this transformation. Alternatively, catalytic hydrogenation over Raney Nickel can be employed for a less pyrophoric option.

  • Procedure (using LiAlH₄):

    • To a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether at 0 °C, add a solution of the nitrile (1.0 eq.) in diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular white precipitate for 1 hour, then filter and wash the solid thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous K₂CO₃, filter, and carefully remove the solvent under reduced pressure to yield the final product, (R)-2-(tetrahydrofuran-3-yl)ethyl amine.

Summary of Key Data

StepIntermediate ProductReagentsExpected Yield (%)Key Analytical Data
1(R)-3-HydroxybutanalAcetaldehyde, (R)-Proline, DMSO60-75Chiral GC/HPLC (ee >95%)
2(R)-Pent-4-ene-1,3-diolVinylmagnesium bromide, THF85-95¹H NMR, ¹³C NMR
3(R)-(Tetrahydrofuran-3-yl)methanolHg(OAc)₂, NaBH₄, THF/H₂O70-85Optical Rotation, GC-MS
4(R)-(Tetrahydrofuran-3-yl)methyl tosylateTsCl, Pyridine>90 (crude)¹H NMR
5(R)-2-(Tetrahydrofuran-3-yl)acetonitrileNaCN, DMSO75-85IR (C≡N stretch), ¹H NMR
6(R)-2-(Tetrahydrofuran-3-yl)ethyl amine LiAlH₄, Diethyl Ether80-90¹H NMR, ¹³C NMR, HRMS

Conclusion

This application note details a robust and logical synthetic route for the asymmetric synthesis of (R)-2-(tetrahydrofuran-3-yl)ethyl amine from the simple precursor acetaldehyde. By leveraging a key organocatalytic aldol reaction and a diastereoselective oxymercuration cyclization, the synthesis provides excellent control over the crucial stereocenter. Each step utilizes well-understood and reliable chemical transformations, making this proposed pathway a valuable starting point for researchers aiming to access this and related chiral building blocks for applications in pharmaceutical and materials science.

References

  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Smith, A. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition. Available at: [Link]

  • Padwa, A., et al. (2003). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Organic Preparations and Procedures International. Available at: [Link]

Sources

(R)-2-(Tetrahydrofuran-3-yl)ethyl amine HCl salt preparation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Isolation of (R)-2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride

Strategic Overview & Rationale

(R)-2-(Tetrahydrofuran-3-yl)ethanamine is a highly valuable chiral aliphatic amine utilized in medicinal chemistry to introduce sp³-rich, hydrophilic motifs that improve the pharmacokinetic properties (e.g., aqueous solubility, metabolic stability) of drug candidates.

Direct procurement of this two-carbon extended amine can be cost-prohibitive. Therefore, this protocol details a robust, four-step homologation strategy starting from the commercially available and inexpensive (R)-tetrahydrofuran-3-methanol. The sequence—tosylation, cyanation, reduction, and salt formation—is specifically designed to preserve the stereochemical integrity of the C3 chiral center while maximizing atom economy, scalability, and operational safety.

Mechanistic Insights & Process Causality (E-E-A-T)

A self-validating synthetic process requires understanding the causality behind the experimental choices:

  • Activation via Tosylation: While mesyl chloride is a cheaper activating agent, tosyl chloride (TsCl) is selected because the resulting tosylate incorporates a UV-active chromophore. This allows for precise real-time reaction monitoring via HPLC/UV, which is critical for industrial scale-up and quality control.

  • Nucleophilic Substitution (Cyanation): The Sₙ2 displacement of the tosylate by sodium cyanide is performed in dimethyl sulfoxide (DMSO). As a polar aprotic solvent, DMSO strongly solvates the sodium cation but leaves the cyanide anion unsolvated and highly nucleophilic, drastically reducing reaction times and limiting elimination by-products.

  • Chemoselective Nitrile Reduction: Catalytic hydrogenation of nitriles to primary amines is notoriously plagued by the formation of secondary and tertiary amines. This occurs when the newly formed primary amine attacks the intermediate imine. By conducting the reduction with Raney Nickel under a hydrogen atmosphere in the presence of methanolic ammonia, the equilibrium is shifted. Ammonia acts as a competitive nucleophile, forming an intermediate that resists dimerization, ensuring >90% selectivity for the primary amine [1] [2].

  • Anhydrous Salt Formation: The free base of the target amine is highly water-soluble and volatile. Treating the crude free base with anhydrous HCl in dioxane directly in an ethereal solvent precipitates the hydrochloride salt. This avoids aqueous workup entirely and provides a highly pure, crystalline, and bench-stable product.

Synthetic Workflow

SynthesisWorkflow SM (R)-Tetrahydrofuran-3-methanol (Starting Material) Step1 Step 1: Tosylation TsCl, Et₃N, DMAP, DCM 0 °C to RT, 4 h SM->Step1 Int1 (R)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate Step1->Int1 Step2 Step 2: Cyanation NaCN, DMSO 80 °C, 12 h Int1->Step2 Int2 (R)-2-(Tetrahydrofuran-3-yl)acetonitrile Step2->Int2 Step3 Step 3: Reduction Raney-Ni, H₂ (50 psi), NH₃/MeOH RT, 16 h Int2->Step3 Amine (R)-2-(Tetrahydrofuran-3-yl)ethanamine (Free Base) Step3->Amine Step4 Step 4: Salt Formation 4M HCl in Dioxane, Et₂O 0 °C, 1 h Amine->Step4 Product (R)-2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride (Target) Step4->Product

Figure 1: Four-step synthetic homologation route from (R)-THF-3-methanol to the target HCl salt.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve (R)-tetrahydrofuran-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive N-tosylpyridinium intermediate.

  • Activation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • IPC: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a distinct UV-active spot (R_f ~0.6).

  • Workup: Quench with water. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of (R)-2-(Tetrahydrofuran-3-yl)acetonitrile
  • Setup: Dissolve the crude tosylate (Intermediate 1, 1.0 eq) in anhydrous DMSO (5 mL/g).

  • Cyanation: Add sodium cyanide (NaCN, 1.5 eq) in one portion. (CRITICAL SAFETY: Highly toxic. Perform strictly in a well-ventilated fume hood).

  • Heating: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • IPC: Monitor via GC-MS or TLC (KMnO₄ stain). The disappearance of the UV-active tosylate spot confirms completion.

  • Workup: Cool to room temperature and dilute with ethyl acetate (EtOAc). Wash the organic layer with water (5x) to completely remove DMSO, followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate to yield Intermediate 2.

Step 3: Synthesis of (R)-2-(Tetrahydrofuran-3-yl)ethanamine (Free Base)
  • Setup: Transfer the nitrile (Intermediate 2, 1.0 eq) to a high-pressure hydrogenation vessel. Dissolve in 7M ammonia in methanol (NH₃/MeOH, 10 mL/g).

  • Catalyst Addition: Add Raney Nickel (approx. 20% w/w, pre-washed with methanol to remove water). (CRITICAL SAFETY: Raney Nickel is highly pyrophoric when dry. Keep wet at all times) [3].

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen (3x). Pressurize to 50 psi with H₂ and stir vigorously at room temperature for 16 hours.

  • IPC: Confirm completion via ReactIR or benchtop FT-IR (disappearance of the C≡N stretch at ~2245 cm⁻¹).

  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude free base.

Step 4: Preparation of (R)-2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride
  • Setup: Dissolve the crude free base (1.0 eq) in anhydrous diethyl ether (Et₂O, 15 mL/g) and cool to 0 °C.

  • Precipitation: Dropwise, add 4M HCl in dioxane (1.2 eq) under vigorous stirring. A white precipitate will form immediately.

    • Causality: Diethyl ether is a poor solvent for the HCl salt; the addition induces immediate supersaturation and crystallization, driving purification.

  • Isolation: Stir for 1 hour at 0 °C. Filter the white precipitate through a Buchner funnel, washing the filter cake with cold anhydrous Et₂O.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the target (R)-2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride as a white, crystalline powder.

Quantitative Data & Analytical Benchmarks

StageCompoundExpected YieldTarget PurityKey Analytical Markers (MS/IR/NMR)
Int. 1 (R)-THF-3-methyl tosylate90 - 95%> 95% (UV 254 nm)MS: 257 [M+H]⁺NMR: δ 7.80 (d, 2H), 2.45 (s, 3H)
Int. 2 (R)-2-(THF-3-yl)acetonitrile80 - 85%> 95% (GC-FID)IR: ~2245 cm⁻¹ (C≡N stretch)MS: 112 [M+H]⁺
Amine (R)-2-(THF-3-yl)ethanamine85 - 90%> 90% (GC-FID)MS: 116 [M+H]⁺NMR: δ 2.75 (t, 2H, CH₂-N)
Target (R)-2-(THF-3-yl)ethanamine HCl88 - 92%> 99% (ELSD/CAD)MS: 116 [M+H]⁺ (Free base)ee: > 99.5% (Chiral HPLC)

References

  • Common Organic Chemistry. "Nitrile to Amine - Common Conditions." URL:[Link]

  • American Chemical Society. "Visible-Light Hydrogenation of Aromatic Nitriles and Decarboxylation of Phenylacetic Acids Using a Ag–Ni@α/γ-Fe2O3 Magnetic Nanocatalyst." Journal of Organic Chemistry, 2022. URL:[Link]

Application Notes and Protocols for the Use of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine in Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Peptide Synthesis

In the landscape of peptide and peptidomimetic drug discovery, the incorporation of novel, non-proteinogenic building blocks is a key strategy for modulating pharmacological properties such as potency, selectivity, metabolic stability, and cell permeability. (R)-2-(Tetrahydrofuran-3-yl)ethyl amine stands out as a chiral building block with significant potential. Its unique structure, featuring a stereocenter and a tetrahydrofuran (THF) moiety, offers a combination of conformational constraint and hydrophilicity. The THF ring can influence the backbone conformation of a peptide, potentially inducing turns or other secondary structures, while its oxygen atom can act as a hydrogen bond acceptor, impacting solubility and target engagement.[1]

Recent research into tetrahydrofuran-modified peptide nucleic acids, termed "thyclotides," has demonstrated that the incorporation of THF moieties into the backbone can significantly enhance cellular uptake compared to their unmodified counterparts.[2][3] This suggests that peptides modified with (R)-2-(Tetrahydrofuran-3-yl)ethyl amine may exhibit improved pharmacokinetic profiles, a critical consideration in drug development.

This application note provides a comprehensive guide to the use of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine in peptide coupling reactions. It addresses the inherent challenges of coupling a sterically demanding amine and offers detailed protocols and rationale for successful amide bond formation.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine is essential for designing effective coupling strategies.

PropertyValue/InformationSource(s)
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
Appearance Neat oil[4]
Chirality (R)-enantiomer
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[4]
Steric Hindrance The THF ring adjacent to the ethyl spacer presents moderate steric bulk, which can influence the kinetics of the coupling reaction.

Strategic Considerations for Peptide Coupling

The primary challenge in coupling (R)-2-(Tetrahydrofuran-3-yl)ethyl amine is overcoming the steric hindrance imposed by the bulky THF ring. This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve high yields and minimize side reactions. The fundamental mechanism of peptide bond formation involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by the amine.[5]

Selection of Coupling Reagents

For sterically hindered amines, standard carbodiimide reagents like DCC or EDC alone are often insufficient.[6] More potent activating agents are required.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are the reagents of choice for challenging couplings.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to its high reactivity and ability to suppress racemization.[7] The mechanism involves the formation of a highly reactive OAt-active ester.

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective for hindered couplings, forming reactive OBt- or OAt-esters.

  • Carbodiimides with Additives (EDC/HOBt, DIC/Oxyma): While less potent than uronium salts, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure® can enhance the reaction rate and suppress side reactions by forming an active ester intermediate.[7]

Recommendation: For initial trials with (R)-2-(Tetrahydrofuran-3-yl)ethyl amine, HATU is the recommended coupling reagent due to its proven efficacy in difficult coupling scenarios, including the synthesis of THF-containing "thyclotides".[3]

The Role of the Base

A non-nucleophilic base is crucial to deprotonate the carboxylic acid and the protonated amine component without competing in the coupling reaction. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are standard choices.

Experimental Protocols

The following protocols provide a starting point for the solution-phase and solid-phase coupling of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine to an N-protected amino acid. Optimization may be necessary depending on the specific amino acid partner.

Protocol 1: Solution-Phase Peptide Coupling using HATU

This protocol is suitable for coupling an N-protected amino acid to (R)-2-(Tetrahydrofuran-3-yl)ethyl amine in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Gly-OH)

  • (R)-2-(Tetrahydrofuran-3-yl)ethyl amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add (R)-2-(Tetrahydrofuran-3-yl)ethyl amine (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. For particularly difficult couplings, the reaction time may be extended to 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the coupling of an N-protected amino acid to a resin-bound peptide with a free N-terminal (R)-2-(Tetrahydrofuran-3-yl)ethyl amine. For this, a custom resin would need to be prepared by attaching the amine to a suitable solid support. A more common scenario is the coupling of an N-protected amino acid to a growing peptide chain, followed by the introduction of the target amine at a later stage or as the final N-terminal modification. The protocol below details the coupling of a subsequent amino acid.

Materials:

  • Fmoc-protected amino acid

  • HATU

  • DIPEA

  • DMF (peptide synthesis grade)

  • Resin with a deprotected amine group

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: If applicable, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (if necessary): If the Kaiser test is positive, indicating an incomplete reaction, drain the vessel and repeat steps 4-7.[8]

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amine groups, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.

  • Cycle Repetition: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizing the Workflow and Mechanism

To aid in the conceptualization of the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

Peptide_Coupling_Workflow cluster_SolutionPhase Solution-Phase Coupling cluster_SolidPhase Solid-Phase Coupling Sol_Start Dissolve N-Protected Amino Acid & Amine in DMF Sol_Base Add DIPEA Sol_Start->Sol_Base Sol_Activate Add HATU Solution Sol_Base->Sol_Activate Sol_React Stir at RT Sol_Activate->Sol_React Sol_Monitor Monitor by TLC/LC-MS Sol_React->Sol_Monitor Sol_Workup Aqueous Workup Sol_Monitor->Sol_Workup Sol_Purify Purify by Chromatography Sol_Workup->Sol_Purify SPPS_Swell Swell Resin SPPS_Deprotect Fmoc Deprotection (20% Piperidine/DMF) SPPS_Swell->SPPS_Deprotect SPPS_Wash1 Wash (DMF) SPPS_Deprotect->SPPS_Wash1 SPPS_Activate Pre-activate Amino Acid with HATU/DIPEA SPPS_Wash1->SPPS_Activate SPPS_Couple Couple to Resin SPPS_Activate->SPPS_Couple SPPS_Monitor Kaiser Test SPPS_Couple->SPPS_Monitor SPPS_Monitor->SPPS_Couple Positive (Double Couple) SPPS_Wash2 Wash (DMF) SPPS_Monitor->SPPS_Wash2 Negative SPPS_Next Proceed to Next Cycle SPPS_Wash2->SPPS_Next HATU_Mechanism RCOOH R-COOH (N-Protected Amino Acid) RCOO_minus R-COO⁻ RCOOH->RCOO_minus + Base - Base-H⁺ HATU HATU Base DIPEA Isouronium O-Acyl(tetramethyl)isouronium Salt (Highly Reactive) RCOO_minus->Isouronium + HATU OAt_ester OAt-Active Ester Isouronium->OAt_ester - Tetramethylurea Peptide R-CO-NH-R' (Peptide Bond) OAt_ester->Peptide + R'-NH₂ - HOAt TMU Tetramethylurea Amine R'-NH₂ ((R)-2-(THF-3-yl)ethyl amine) HOAt HOAt

Sources

Strategic Protection Protocols for (R)-2-(Tetrahydrofuran-3-yl)ethyl amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Molecule & The Challenge

(R)-2-(Tetrahydrofuran-3-yl)ethyl amine is a high-value chiral building block, frequently employed as a bioisostere for leucine or isoleucine side chains in peptidomimetics and kinase inhibitors. Its core structural feature—the saturated oxygen heterocycle—offers unique solubility and hydrogen-bonding properties but presents specific stability constraints.

While the primary amine is the target for protection, the tetrahydrofuran (THF) ring is the "silent partner" that dictates the limits of your chemistry. Although THF is generally robust, it acts as a Lewis base. Under highly specific forcing conditions (e.g., strong Lewis acids like


 or superacids), the ring can open or rearrange. Therefore, the choice of protecting group (PG) must balance the reactivity of the amine with the preservation of the cyclic ether and the chiral center at C3.
Decision Matrix: Selecting the Right Strategy

The choice of PG is not arbitrary; it is a function of the subsequent synthetic steps.

Downstream Chemistry Recommended PG Rationale
General Solution Phase Boc (tert-Butyloxycarbonyl) Cost-effective, stable to basic hydrolysis and nucleophiles. Deprotection (TFA/HCl) is well-tolerated by the THF ring.
Solid Phase (SPPS) Fmoc (Fluorenylmethyloxycarbonyl) Essential for orthogonal deprotection using bases (piperidine), preserving acid-sensitive linkers.
Hydrogenation/Reductions Cbz (Carboxybenzyl) Stable to both acid and base. Removed via hydrogenolysis (

), which leaves the THF ring intact.
Strong Electrophiles Phthalimide Fully masks the nitrogen protons, preventing side-alkylation.

Part 2: Detailed Protocols

Strategy A: The Acid-Labile Route (Boc Protection)

Best For: General medicinal chemistry, oxidation sequences, and nucleophilic substitutions.

1. Mechanistic Insight

The tert-butyl carbamate forms a steric shield around the nitrogen. The THF ring is stable to the standard basic conditions of installation. During deprotection, the generation of tert-butyl cations is the primary concern; scavengers are rarely needed here as the THF oxygen is not nucleophilic enough to trap the cation under standard TFA conditions.

2. Installation Protocol
  • Reagents:

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM (0.2 M).
  • Procedure:

    • Dissolve (R)-2-(Tetrahydrofuran-3-yl)ethyl amine (1.0 mmol) in dry Dichloromethane (DCM) (5 mL).

    • Cool to 0 °C. Add Triethylamine (

      
      ) dropwise.
      
    • Add Di-tert-butyl dicarbonate (

      
      ) solution in DCM dropwise over 10 mins.
      
    • Warm to RT and stir for 4 hours. Monitor by TLC (ninhydrin stain will disappear).

    • Workup: Wash with 1M citric acid (removes unreacted amine/base), then sat.

      
      , then brine. Dry over 
      
      
      
      .[1]
    • Yield Expectation: >95% (Colorless oil).

3. Deprotection Protocol (The "Clean" Method)
  • Reagents: 4N HCl in Dioxane.

  • Procedure:

    • Dissolve Boc-protected amine in dry Dioxane (or MeOH).

    • Add 4N HCl in Dioxane (5-10 eq) at 0 °C.

    • Stir at RT for 1-2 hours.

    • Critical Step: Concentrate in vacuo. Do not heat above 40 °C to avoid any risk of acid-catalyzed ether cleavage (though rare).

    • Result: The amine hydrochloride salt precipitates. Triturate with

      
       for high purity.
      
Strategy B: The Base-Labile Route (Fmoc Protection)

Best For: Solid-phase synthesis or when the molecule contains acid-labile moieties (e.g., acetals, silyl ethers).

1. Mechanistic Insight

Fmoc is cleaved via an E1cB mechanism using a secondary amine (piperidine). This is entirely orthogonal to the THF ring stability, making it the safest route if you fear acid-mediated ring opening.

2. Installation Protocol
  • Reagents: Fmoc-OSu (1.1 eq),

    
     (2.0 eq), Dioxane/Water (1:1).
    
  • Procedure:

    • Dissolve amine in 1:1 Dioxane/

      
      .
      
    • Add solid

      
      .
      
    • Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in one portion at 0 °C.

    • Stir vigorously at RT for 3-6 hours. The product often precipitates.

    • Workup: Evaporate Dioxane. Acidify aqueous layer to pH 3 (Citric acid). Extract with EtOAc.[1]

    • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography to remove Fmoc-byproducts.

3. Deprotection Protocol
  • Reagents: 20% Piperidine in DMF.

  • Procedure:

    • Dissolve protected compound in 20% Piperidine/DMF solution.

    • Stir for 20-30 mins.

    • Workup: Concentrate under high vacuum. The byproduct (dibenzofulvene-piperidine adduct) is lipophilic; wash the crude amine salt with hexanes or perform SCX (Strong Cation Exchange) chromatography to isolate the free amine.

Strategy C: The Hydrogenolysis Route (Cbz Protection)

Best For: Late-stage deprotection where neither acid nor base is tolerated.

1. Mechanistic Insight

Benzyl carbamates are cleaved by catalytic hydrogenation. The THF ring is stable to standard Pd/C conditions. Note: Avoid using Lewis acidic catalysts if the THF ring is highly strained (not the case here, but good practice).

2. Installation Protocol
  • Reagents: Benzyl chloroformate (Cbz-Cl) (1.1 eq),

    
     (2.0 eq), THF/Water.
    
  • Procedure:

    • Biphasic system: Amine in THF, Base in Water.

    • Add Cbz-Cl dropwise at 0 °C.

    • Stir 2 hours.

    • Workup: Standard extraction with EtOAc.

3. Deprotection Protocol
  • Reagents:

    
     (1 atm), 10% Pd/C (10 wt%), MeOH.
    
  • Procedure:

    • Dissolve Cbz-amine in MeOH. Nitrogen purge.[2]

    • Add Pd/C carefully (pyrophoric!).

    • Bubble

      
       gas or use a balloon. Stir 2-4 hours.
      
    • Workup: Filter through Celite. Concentrate.

    • Advantage: The only byproduct is toluene and

      
      . No salts to remove.
      

Part 3: Visualizations & Data

Workflow Visualization

The following diagram illustrates the decision logic and the Boc-protection workflow, which is the most common industry standard for this building block.

ProtectionStrategy Start Start: (R)-2-(THF-3-yl)ethyl amine Decision Select Strategy based on Downstream Chemistry Start->Decision Boc_Route Route A: Acid Labile (Boc) Decision->Boc_Route General Synthesis Fmoc_Route Route B: Base Labile (Fmoc) Decision->Fmoc_Route Solid Phase / Acid Sensitive Boc_Install Install: (Boc)2O, Et3N (Stable THF Ring) Boc_Route->Boc_Install Boc_Deprotect Deprotect: TFA or HCl (Avoid Lewis Acids) Boc_Install->Boc_Deprotect Fmoc_Install Install: Fmoc-OSu (Orthogonal) Fmoc_Route->Fmoc_Install Fmoc_Deprotect Deprotect: Piperidine (Base Stable) Fmoc_Install->Fmoc_Deprotect

Figure 1: Strategic Decision Tree for Protecting Group Selection.

Comparative Data Table
FeatureBoc Fmoc Cbz
Installation Yield 95-99%85-95%90-95%
Atom Economy HighLow (Large byproduct)Medium
THF Stability Excellent (in mild acid)Excellent (in base)Excellent (in

)
Cost LowHighMedium
Purification Extraction/CrystallizationColumn/RecrystallizationFiltration (Celite)
Primary Risk Volatile byproduct (Isobutylene)Solubility issuesCatalyst poisoning (S/N)

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Group. Tetrahedron, 58(14), 2701-2724.

  • Sigma-Aldrich. (2023). (R)-Tetrahydrofuran-3-amine Product Specification. (Note: Derivative reference for stability data).

Sources

Application Note: Protocol for the N-Boc Protection of (R)-2-(Tetrahydrofuran-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Chiral Aliphatic Primary Amine Transformation: Masking of a primary amine via tert-butyloxycarbonyl (Boc) carbamate formation

Executive Summary & Rationale

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in modern organic and peptide synthesis due to its robust stability toward catalytic hydrogenation, extreme resistance to basic conditions, and ease of removal under mildly acidic conditions ().

When working with (R)-2-(Tetrahydrofuran-3-yl)ethan-1-amine , a chiral building block frequently utilized in medicinal chemistry, chemoselective protection of the primary amine is required to prevent unwanted nucleophilic participation in downstream cross-coupling or acylation reactions. The tetrahydrofuran (THF) core contains an ether linkage that is completely inert to di-tert-butyl dicarbonate (Boc₂O), ensuring perfect chemoselectivity. Furthermore, because the chiral center at the C3 position of the THF ring lacks acidic alpha-protons, the stereochemical integrity of the (R)-enantiomer is completely preserved under the mild basic conditions required for this protocol.

Mechanistic Pathway & Causality

The Boc protection of an aliphatic amine proceeds via a nucleophilic acyl substitution mechanism ().

  • Nucleophilic Attack: The lone pair of electrons on the primary amine attacks one of the electrophilic carbonyl carbons of Boc₂O.

  • Intermediate Formation: This generates a transient, tetrahedral zwitterionic intermediate.

  • Collapse & Elimination: The intermediate collapses, eliminating a tert-butyl carbonate anion.

  • Decarboxylation: The tert-butyl carbonate anion abstracts a proton from the protonated amine (or a sacrificial base like Triethylamine). The resulting unstable tert-butyl carbonic acid spontaneously decarboxylates, driving the reaction forward via Le Chatelier’s principle by releasing carbon dioxide (CO₂) gas and tert-butanol as stable byproducts.

Mechanism N1 Primary Amine Nucleophilic Attack N3 Tetrahedral Zwitterionic Intermediate N1->N3 Acyl Substitution N2 Di-tert-butyl dicarbonate (Boc2O) N2->N3 Acyl Substitution N4 Elimination of tert-Butyl Carbonate N3->N4 Collapse N5 Proton Transfer (via Base or Spontaneous) N4->N5 Deprotonation N6 N-Boc Carbamate + CO2↑ + t-BuOH N5->N6 Decarboxylation

Mechanistic pathway of Boc protection via nucleophilic acyl substitution and decarboxylation.

Quantitative Data: Optimization of Reaction Conditions

While various methodologies exist for N-Boc protection—including Lewis acid-catalyzed solvent-free conditions ()—the standard homogeneous protocol utilizing Dichloromethane (DCM) and Triethylamine (TEA) remains the most reliable for bench-scale synthesis of aliphatic amines.

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Mechanistic & Operational Note
DCM TEA (1.2 eq) 0 to RT 2 - 4 >95 Standard protocol; fast kinetics, easy solvent removal.
THF / H₂O (1:1)NaOH (1.5 eq)0 to RT4 - 692Biphasic "on-water" conditions; greener profile but slower.
Solvent-freeIodine (10 mol%)RT1 - 290Lewis acid catalyzed; avoids basic conditions entirely.

Experimental Workflow & Protocol

The following protocol is designed for a 10.0 mmol scale synthesis. Every step is engineered with specific causality to ensure high yield and safety.

Workflow A 1. Dissolution Amine + DCM B 2. Base Addition TEA (1.2 eq), 0 °C A->B C 3. Boc2O Addition Dropwise, Vent CO2 B->C D 4. Propagation Stir at RT (2-4 h) C->D E 5. Isolation Acid Wash & Dry D->E

Experimental workflow for the N-Boc protection of (R)-2-(Tetrahydrofuran-3-yl)ethan-1-amine.

Step-by-Step Methodology

Step 1: Dissolution

  • Action: Dissolve 10.0 mmol of (R)-2-(Tetrahydrofuran-3-yl)ethan-1-amine in 20 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Causality: DCM is selected for its excellent solubilizing properties for both the polar amine and the non-polar Boc₂O. Its low boiling point (39.6 °C) facilitates rapid removal during the final isolation step.

Step 2: Base Addition & Cooling

  • Action: Add 12.0 mmol (1.67 mL, 1.2 eq) of Triethylamine (TEA). Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Causality: Aliphatic amines are frequently supplied as hydrochloride salts to prevent atmospheric oxidation and spontaneous carbamate formation with ambient CO₂. TEA acts as an acid scavenger to liberate the free, nucleophilic amine. Even if the starting material is a free base, TEA accelerates the collapse of the tetrahedral intermediate (). Cooling is critical to manage the upcoming exothermic reaction.

Step 3: Reagent Addition

  • Action: Dissolve 10.5 mmol (2.29 g, 1.05 eq) of Boc₂O in 5 mL of DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes. Ensure the reaction vessel is vented (e.g., via a nitrogen line with a bubbler).

  • Causality: The reaction generates equimolar amounts of CO₂ gas. Dropwise addition controls the rate of gas evolution, preventing dangerous pressure build-up. The slight stoichiometric excess of Boc₂O (1.05 eq) ensures complete consumption of the valuable chiral amine.

Step 4: Propagation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

  • Causality: The initial nucleophilic attack is fast, but the complete decarboxylation and carbamate formation require time at ambient temperature to reach >95% conversion.

Step 5: Work-up & Isolation

  • Action: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (1 × 20 mL), and brine (1 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The 1M HCl wash selectively protonates and removes any unreacted starting amine and the TEA base into the aqueous layer. The NaHCO₃ wash neutralizes residual acid, and brine removes bulk water. The resulting crude product is typically pure enough (>95% purity) for immediate downstream use without column chromatography.

Self-Validating Systems & Analytical Checkpoints

To ensure this protocol acts as a self-validating system, researchers must employ orthogonal tracking methods to confirm both the consumption of the starting material and the structural integrity of the product.

  • Reaction Monitoring (TLC & Ninhydrin Stain):

    • Mechanism: The starting primary amine will rapidly react with a Ninhydrin stain to form Ruhemann's purple at room temperature.

    • Validation: Upon successful formation of the N-Boc carbamate, the product spot (which will have a significantly higher Rf value due to reduced polarity) will remain invisible to Ninhydrin unless aggressively pre-treated with acid or intense heat. This provides a binary, visual confirmation of reaction completion.

  • Product Confirmation (¹H NMR in CDCl₃):

    • Validation: The definitive hallmark of a successful Boc protection is the appearance of a sharp, highly integrated 9-proton singlet at approximately δ 1.40 - 1.45 ppm , corresponding to the tert-butyl group. Additionally, the methylene protons adjacent to the nitrogen (CH₂-N) will shift slightly downfield and may appear broadened due to the restricted rotation of the newly formed carbamate bond (rotamers).

References

  • tert-Butyloxycarbonyl protecting group - Wikipedia - [Link][1]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines - The Journal of Organic Chemistry (ACS Publications) -[Link][2]

  • Boc-Protected Amino Groups - Organic Chemistry Portal -[Link][3]

Sources

Application Note: Solvent Selection Strategies for THF-Ethylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubilization of ethylamine salts (specifically ethylammonium halides) in Tetrahydrofuran (THF) presents a thermodynamic paradox common in organic synthesis. While THF is a versatile aprotic solvent for organic intermediates, its moderate dielectric constant (


) and limited hydrogen-bonding capability render it a poor solvent for ionic species. This guide provides a mechanistic framework for selecting co-solvent systems to dissolve ethylamine salts in THF-based workflows. We analyze solubility through the lens of Hansen Solubility Parameters (HSP) and provide a validated protocol for screening binary solvent systems.

Introduction: The Solubility Challenge

In drug development and intermediate synthesis, ethylamine is frequently used as a nucleophile or base. Upon reaction (e.g., nucleophilic substitution or deprotection), it forms a conjugate acid salt, typically Ethylammonium Chloride (


) .

The challenge arises when the process requires this salt to remain in solution (for homogeneous catalysis or analysis) or when it precipitates prematurely, trapping reagents. THF, being an ether, lacks the high dielectric constant required to overcome the lattice energy of the salt.

The Physicochemical Barrier
  • Lattice Energy: The ionic bond between

    
     and 
    
    
    
    is strong. Breaking this lattice requires a solvent with high solvation energy.
  • THF Limitations: THF is a polar aprotic solvent. It has a dipole moment (1.75 D) sufficient for polar organics but lacks the hydrogen bond donor sites necessary to effectively solvate the chloride anion.

Theoretical Framework: Why THF Fails and Alcohols Succeed

To select the right solvent, we must move beyond "like dissolves like" and utilize Hansen Solubility Parameters (HSP) . Solubility is determined by three interaction forces:

  • 
     (Dispersion):  Van der Waals forces.
    
  • 
     (Polarity):  Dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding):  The critical factor for salts.
    
Table 1: Comparative Solubility Parameters

Note: Values are approximate and derived from standard reference data.

Solvent

(MPa

)

(MPa

)

(MPa

)
Dielectric Constant (

)
Solubility of

THF 16.85.78.0 7.5Poor (< 1 mg/mL)
Ethanol 15.88.819.4 24.5High (> 100 mg/mL)
Methanol 15.112.322.3 32.7Very High
Water 15.516.042.3 80.1Freely Soluble
DMSO 18.416.410.246.7High

Analysis: The


 of THF (8.0) is significantly lower than that of Ethanol (19.4). The ethylammonium cation (

) requires H-bond acceptors, and the chloride anion (

) requires H-bond donors. Alcohols provide both, bridging the gap that THF cannot.

Strategic Solvent Selection

We categorize solutions based on the water tolerance of your application.

Strategy A: Water-Tolerant Systems (The "Universal" Solution)

If your reaction or analysis (e.g., RP-HPLC) tolerates water, it is the most potent co-solvent.

  • Recommendation: THF:Water (90:10 v/v).

  • Mechanism: Water creates a "solvation shell" around the ions, shielding them from the non-polar bulk THF.

Strategy B: Anhydrous Systems (The "Organic" Solution)

For moisture-sensitive reactions (e.g., Grignard workups, anhydrous couplings), alcohols are the standard choice.

  • Recommendation: THF:Methanol (80:20 v/v) or THF:Ethanol (70:30 v/v).

  • Mechanism: Methanol has a high dielectric constant relative to other alcohols and small molecular volume, allowing it to penetrate the crystal lattice effectively.

Strategy C: Aprotic Polar Systems (The "High-Boiling" Solution)

If protic solvents (alcohols/water) are forbidden due to side reactions (e.g., ester transesterification), use a polar aprotic co-solvent.

  • Recommendation: THF:DMSO (80:20 v/v).

  • Warning: DMSO is difficult to remove post-reaction due to its high boiling point (

    
    ).
    

Decision Logic & Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Dissolve Ethylamine Salt in THF IsWaterAllowed Is the system water-tolerant? Start->IsWaterAllowed YesWater Yes IsWaterAllowed->YesWater NoWater No IsWaterAllowed->NoWater UseWater Add 5-10% Water (Highest Solubility) YesWater->UseWater IsProticAllowed Are alcohols allowed? (Check for side reactions) NoWater->IsProticAllowed YesAlcohol Yes IsProticAllowed->YesAlcohol NoAlcohol No (Strictly Aprotic) IsProticAllowed->NoAlcohol UseMeOH Add 10-20% Methanol (Optimal Balance) YesAlcohol->UseMeOH UseEtOH Add 20-30% Ethanol (If MeOH is too reactive) YesAlcohol->UseEtOH UseDMSO Add 10-20% DMSO or DMF (Hard to remove) NoAlcohol->UseDMSO CounterIon Advanced: Change Counter-ion (Use Triflate/BF4 salts) NoAlcohol->CounterIon

Caption: Logic flow for selecting the appropriate co-solvent based on chemical compatibility constraints.

Experimental Protocol: Binary Solvent Screening

This protocol determines the "Cloud Point"—the precise ratio of co-solvent needed to maintain a homogeneous solution of the salt in THF.

Objective: Determine the Minimum Co-Solvent Fraction (MCSF) for Ethylamine HCl.

Materials
  • Ethylamine Hydrochloride (dried).[1]

  • Anhydrous THF.

  • Candidate Co-solvents: Methanol, Ethanol, Water, DMSO.

  • Scintillation vials (20 mL), magnetic stir bars, micropipettes.

Step-by-Step Procedure
  • Preparation of Slurry:

    • Weigh 100 mg of Ethylamine HCl into a 20 mL vial.

    • Add 2.0 mL of THF.

    • Add a stir bar and cap the vial.

    • Observation: The salt should remain solid (white suspension).

  • Titration:

    • Place the vial on a magnetic stirrer at room temperature (

      
      ).
      
    • Titrate the chosen co-solvent (e.g., Methanol) into the vial in 100

      
      L  increments.
      
    • Allow 1 minute of equilibration between additions.

  • Endpoint Determination:

    • Continue addition until the suspension turns optically clear (no visible particles).

    • Record the total volume of co-solvent added (

      
      ).
      
  • Calculation:

    • Calculate the Volume Fraction (

      
      ):
      
      
      
      
    • Result: This is your MCSF. For robustness, increase this value by 5% in production batches.

Diagram 2: Solubility Screening Workflow

SolubilityScreen Step1 1. Weigh Salt (100 mg) Step2 2. Add THF (2.0 mL - Slurry) Step1->Step2 Step3 3. Titrate Co-Solvent (100 µL increments) Step2->Step3 Step4 4. Agitate (Stir 1 min) Step3->Step4 Decision Is it Clear? Step4->Decision Decision->Step3 No (Cloudy) Step5 5. Record Volume (Calculate %) Decision->Step5 Yes (Clear)

Caption: Iterative titration workflow to determine the minimum co-solvent required for solubilization.

Troubleshooting & Expert Tips

"Salting Out" Phenomenon

Issue: Adding water to a THF solution containing high concentrations of inorganic salts (like NaCl) can cause phase separation, where the water/salt layer separates from the THF. Solution: Ethylamine salts are organic enough to usually avoid this in THF/Water mixtures, but if phase separation occurs, add Methanol as a bridging solvent (homogenizer).

The "Hydroscopic" Trap

Issue: Ethylamine HCl is hygroscopic.[1] If your THF is "wet," the salt may become sticky or form a gum rather than dissolving or remaining a free-flowing solid. Solution: Ensure the salt is dried in a vacuum oven (


) before weighing. If the salt gums up, sonication is more effective than stirring to break up the aggregates.
Advanced Tip: Anion Exchange

If you absolutely must use pure THF (e.g., for electrochemical studies), convert the Hydrochloride salt to a Tetrafluoroborate (


)  or Triflate (

)
salt. These anions have diffuse charge densities and are significantly more soluble in organic media like THF or DCM.

References

  • PubChem. (2023). Ethylamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[2] (Standard text for solubility theory).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and dielectric constants).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Application Note: Catalytic Hydrogenation of Tetrahydrofuran-Nitrile Precursors to Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of tetrahydrofuran-nitriles (THF-nitriles), such as tetrahydrofuran-2-carbonitrile, to their corresponding primary amines (e.g., tetrahydrofurfurylamine) is a critical transformation in the synthesis of pharmaceutical active ingredients and agrochemicals. Achieving high chemoselectivity is notoriously challenging due to two competing side reactions: the over-alkylation (dimerization) of the amine product and the hydrogenolytic cleavage of the THF ring. This application note provides a comprehensive, mechanistically grounded guide to optimizing catalytic hydrogenation conditions for THF-nitriles, ensuring maximum primary amine yield while preserving the structural integrity of the heterocyclic core.

Mechanistic Principles & Pathway Dynamics

To rationally design a hydrogenation protocol, one must first understand the kinetic pathways governing nitrile reduction. The catalytic hydrogenation of nitriles does not proceed directly to the amine; it cascades through a highly reactive primary imine intermediate[1][2].

The Causality of Byproduct Formation:

  • Dimerization (Secondary Amine Formation): The transient primary imine is highly electrophilic. Once a fraction of the primary amine is formed, it can act as a nucleophile, attacking the unreacted primary imine to form a secondary imine. Subsequent hydrogenation of this adduct yields a secondary amine (dimer)[2].

  • Ring Opening (C–O Cleavage): The oxygen atom in the THF ring can coordinate with highly oxophilic or aggressive hydrogenolytic metal surfaces (such as Ruthenium). Under elevated temperatures, this leads to C–O bond cleavage, yielding ring-opened amino alcohols (e.g., 5-amino-1-pentanol) rather than the desired cyclic amine[3][4].

To suppress these side reactions, the reaction equilibrium must be chemically manipulated. The addition of anhydrous ammonia (NH₃) leverages Le Chatelier's principle—flooding the system with ammonia shifts the condensation equilibrium backward, trapping the intermediate as the primary imine and preventing the primary amine from attacking[1][5].

G Nitrile THF-Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 RingOpen Ring-Opened Amino Alcohols Nitrile->RingOpen Harsh Catalysts (e.g., Ru, High T) PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine + H2 SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + PrimAmine (- NH3) SecAmine Secondary Amine (R-CH2-NH-CH2-R) SecImine->SecAmine + H2

Reaction network for THF-nitrile hydrogenation highlighting primary amine vs. side products.

Optimization of Reaction Parameters

Catalyst Selection
  • Raney Nickel & Raney Cobalt (Preferred): These sponge-metal catalysts are the industry standard for aliphatic and cyclic ether nitriles[5]. They exhibit excellent activity at low to moderate hydrogen pressures (1–50 bar) and, crucially, do not possess the strong hydrogenolytic activity required to cleave the THF ring. Raney Cobalt often provides even higher primary amine selectivity than Raney Nickel, though it is more expensive[6].

  • Palladium on Carbon (Pd/C): Pd/C is generally less active for aliphatic nitriles and highly prone to secondary amine formation unless run under strictly acidic conditions (e.g., in glacial acetic acid) or in the presence of an in situ trapping agent like Boc₂O.

  • Ruthenium (Ru/C or Ru/Al₂O₃): Avoid unless ring-opening is the explicit goal. Ru catalysts strongly promote the cleavage of the THF C–O bond, leading to high yields of acyclic amino alcohols[3][4].

Solvent and Additive Synergy

Methanol (MeOH) or Ethanol (EtOH) are the optimal solvents due to their ability to dissolve both the polar nitrile precursor and the ammonia additive. The use of 7N NH₃ in Methanol serves a dual purpose: it acts as the solvent medium and provides the massive molar excess of ammonia required to thermodynamically block secondary imine formation[1].

Quantitative Condition Matrix

The following table summarizes the expected outcomes when altering key variables in THF-nitrile hydrogenation, providing a comparative baseline for process development.

Catalyst SystemSolvent / AdditiveTemp (°C)H₂ PressurePrimary Amine SelectivityTHF Ring Integrity
Raney Nickel MeOH / 7N NH₃25–501–10 bar> 90% Intact (>98%)
Raney Cobalt EtOH / 7N NH₃40–6010–30 bar> 95% Intact (>98%)
Pd/C (10%) MeOH / None251–5 bar< 40% (High Dimer)Intact
Pd/C (10%) THF / Boc₂O251–5 bar> 90% (As Boc-amine)Intact
Ru/Al₂O₃ H₂O / None80–12050 barVariableCleaved (Ring-opened)

Standardized Experimental Protocols

Protocol A: Direct Synthesis of Tetrahydrofurfurylamine via Raney Nickel

This protocol utilizes methanolic ammonia to intrinsically validate primary amine selectivity by suppressing dimerization.

Reagents: Tetrahydrofuran-2-carbonitrile (1.0 eq), 7N NH₃ in MeOH (10 volumes), Raney Nickel (approx. 10-20% w/w relative to substrate).

  • Catalyst Preparation: Transfer the required amount of aqueous Raney Nickel slurry to a sintered glass funnel. Wash the catalyst sequentially with degassed water (3x) and anhydrous methanol (3x) to remove water. Caution: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Reaction Assembly: In a heavy-walled hydrogenation vessel (or round-bottom flask for balloon-pressure), dissolve the THF-nitrile in 7N NH₃ in MeOH.

  • Catalyst Addition: Transfer the methanol-wet Raney Nickel into the reaction solution under an inert argon atmosphere.

  • Purging and Hydrogenation: Seal the vessel. Purge the headspace with Argon (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 1–5 bar H₂ (or attach a double-layered H₂ balloon).

  • Kinetic Monitoring: Stir vigorously at 25 °C. Monitor the reaction via hydrogen uptake. The reaction is a self-validating system: the cessation of pressure drop (or balloon deflation) indicates the kinetic endpoint (typically 1.5 to 15 hours depending on scale and agitation).

  • Workup: Purge the vessel thoroughly with Argon. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the primary amine. Note: THF-amines are volatile; avoid excessive vacuum or heating during concentration.

Protocol B: In Situ Trapping to Boc-Protected THF-Amine

For applications where the free amine is too volatile or prone to degradation, trapping the product as a tert-butyloxycarbonyl (Boc) carbamate drives the reaction forward while preventing dimerization.

  • Assembly: Dissolve THF-nitrile (1.0 eq) and Boc₂O (1.2 eq) in anhydrous THF or MeOH.

  • Catalysis: Add 10% Pd/C (10% w/w). Purge with Argon, then Hydrogen.

  • Reaction: Stir under 1 atm H₂ at room temperature. The primary amine generated is immediately trapped by Boc₂O, rendering it non-nucleophilic and completely halting secondary amine formation.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography to yield the stable Boc-protected tetrahydrofurfurylamine.

Troubleshooting & Analytical Validation

  • Issue: High levels of secondary amine (dimer) observed via LC-MS/GC-MS.

    • Causality: Insufficient ammonia concentration. Ammonia is highly volatile; if the 7N NH₃/MeOH solution is old or was left unsealed, the NH₃ molarity drops, failing to shift the imine equilibrium. Use freshly titrated or newly opened methanolic ammonia.

  • Issue: Incomplete conversion / Stalled H₂ uptake.

    • Causality: Catalyst poisoning. Nitriles can sometimes contain trace cyanide or halide impurities from their upstream synthesis. Ensure the starting THF-nitrile is distilled or passed through a short silica plug prior to hydrogenation.

  • Analytical Validation: Validate the product via ¹H NMR. The disappearance of the starting material is confirmed by the loss of the downfield multiplet associated with the proton adjacent to the nitrile, and the appearance of a new high-field signal (~2.7 ppm) corresponding to the -CH₂-NH₂ protons.

References

1.[5] US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine. Google Patents. URL: 2.[1] Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews (2020). URL:[Link] 3.[3] Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI (2023). URL:[Link] 4.[4] Sustainable synthesis of nitrogen-containing chemicals from biomass-derived carbonyls: catalytic strategies and mechanistic perspectives in multicomponent systems. RSC Publishing (2025). URL:[Link] 5.[2] Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. URL:[Link] 6.[6] Cobalt-Catalyzed and Lewis Acid-Assisted Nitrile Hydrogenation to Primary Amines: A Combined Effort. Journal of the American Chemical Society (2017). URL:[Link] 7. US20140107340A1 - Benzamides. Google Patents. URL:

Sources

Microwave-assisted synthesis using chiral THF amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Chiral Tetrahydrofuran (THF) Amines

Executive Summary

Chiral tetrahydrofuran (THF) amines—specifically 3-aminotetrahydrofuran and 2-(aminomethyl)tetrahydrofuran—are privileged pharmacophores in drug discovery (e.g., antiretrovirals, kinase inhibitors). Conventional thermal synthesis of these scaffolds often suffers from long reaction times (12–48 hours), incomplete conversion, and the risk of racemization at high thermal loads.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while maintaining enantiomeric excess (ee) >98%. By leveraging the specific dielectric heating properties of polar intermediates, we bypass the thermal lag of oil baths, ensuring kinetic control and high purity.

Scientific Context & Mechanism

The Chiral Challenge

The primary challenge in synthesizing chiral THF amines is stereoconservation .

  • Thermal Heating: Relies on convection. The vessel walls are hotter than the solvent, often causing localized overheating and degradation of sensitive chiral sulfonates or epoxides.

  • Microwave Heating: Delivers energy directly to the molecular dipoles (dielectric heating). Polar transition states are stabilized, and the "wall effect" is eliminated. This allows for "flash heating"—rapidly reaching the activation energy (

    
    ) required for cyclization or substitution before competitive racemization pathways (like E2 elimination) can occur.
    
Target Scaffolds

We focus on two distinct protocols:

  • (S)-3-Aminotetrahydrofuran: Via nucleophilic substitution on a chiral sulfonate.

  • (S)-2-(Aminomethyl)tetrahydrofuran: Via intramolecular cyclization of a chiral halo-alcohol.[1]

Experimental Protocols

Protocol A: Synthesis of (S)-3-Aminotetrahydrofuran (Nucleophilic Substitution)

Targeting the "sluggish"


 displacement which typically requires 24h reflux.

Reagents:

  • Substrate: (S)-Tetrahydrofuran-3-yl methanesulfonate (1.0 equiv) [Derived from (S)-3-hydroxytetrahydrofuran].

  • Nucleophile: Benzylamine (3.0 equiv).

  • Solvent: Acetonitrile (MeCN) - High tan

    
     (loss tangent) for efficient MW absorption.
    
  • Base:

    
     (2.0 equiv).
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve (S)-tetrahydrofuran-3-yl methanesulfonate (166 mg, 1 mmol) in MeCN (3 mL).

  • Addition: Add Benzylamine (321 mg, 3 mmol) and finely ground

    
     (276 mg, 2 mmol). Add a magnetic stir bar.[2]
    
  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation (Cycle 1):

    • Mode: Dynamic Power (maintaining temp).

    • Temp: 140°C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 15 bar.

    • Note: Conventional heating requires 80°C for 18 hours.

  • Workup: Cool to 50°C using compressed air (integrated in MW system). Filter off carbonate salts. Concentrate filtrate.

  • Deprotection (Optional): If primary amine is required, perform standard Pd/C hydrogenation (room temp, 1 atm

    
    ) on the benzyl intermediate.
    

Data Comparison:

ParameterConventional Thermal (Reflux)Microwave Method (Protocol A)
Temperature 82°C (MeCN reflux)140°C
Time 18 hours15 minutes
Yield 65%89%
ee % 94%>99%
Protocol B: Synthesis of (S)-2-(Aminomethyl)tetrahydrofuran (Cyclization)

Based on the ring-closure of chiral halo-alcohols, a key industrial route.

Reagents:

  • Precursor: (S)-5-chloro-1-(dibenzylamino)pentan-2-ol (Derived from chiral epichlorohydrin).

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv).

  • Solvent: THF/DMF (9:1 ratio).

Step-by-Step Methodology:

  • Setup: Load the precursor (1 mmol) into the MW vial with THF (4 mL).

  • Activation: Add KOtBu (1.2 mmol) at room temperature. The reaction is exothermic; allow to stir for 1 min.

  • Irradiation:

    • Temp: 100°C.

    • Time: 5 minutes.

    • Stirring: High (600 rpm).

  • Mechanism: The microwave energy accelerates the intramolecular

    
     attack of the alkoxide onto the alkyl chloride. The rapid heating prevents the formation of the intermolecular dimer (a common impurity in slow thermal heating).
    
  • Purification: Dilute with water, extract with EtOAc. The resulting dibenzyl-protected amine is obtained in quantitative yield.

Visualization of Workflows

Figure 1: Mechanistic Pathway & Logic

This diagram illustrates the kinetic advantage of MW heating in preventing side reactions.

G Start Chiral Precursor (Sulfonate or Halide) Thermal Thermal Path (Slow Ramp) Start->Thermal Convection Microwave Microwave Path (Dielectric Heating) Start->Microwave Direct Interaction SideProduct Racemization / Elimination Thermal->SideProduct Prolonged Heat exposure Product Chiral THF Amine (>98% ee) Thermal->Product Low Yield (65%) Microwave->SideProduct Minimized Microwave->Product Kinetic Control (15 min)

Caption: Comparative pathway analysis showing how rapid MW heating bypasses thermal degradation routes.

Figure 2: Protocol A Workflow (Equipment Setup)

Protocol Step1 1. Dissolution Substrate + MeCN (High tan δ solvent) Step2 2. Reagent Addition Benzylamine + K2CO3 Step1->Step2 Step3 3. MW Irradiation 140°C | 15 min | 15 bar Step2->Step3 Step4 4. Active Cooling Compressed Air to 50°C Step3->Step4 Step5 5. Isolation Filter & Concentrate Step4->Step5

Caption: Operational workflow for the nucleophilic substitution of THF-sulfonates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Pressure (>20 bar) Solvent vapor pressure too high.Switch from MeCN to DMF or NMP (lower vapor pressure), or reduce temp to 120°C and extend time.
Low Yield "Cold" spots or poor absorption.Ensure the reaction volume is at least 2 mL (for standard 10 mL vials) to allow proper IR temperature sensing.
Racemization Overheating of the bulk solution.Use "Simultaneous Cooling" (Power on + Air cooling) if your system supports it, to keep bulk temp low while maintaining high energy input.

References

  • Vertex AI Search (Patent Analysis).Preparation method of chiral 2-aminomethyltetrahydrofuran. CN111925345B.
  • Kappe, C. O.Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 2004, 43, 6250–6284.
  • Hii, K. K., et al. Catalytic intramolecular hydroamination of aminoalkenes. Dalton Transactions, 2020.[3] Available at: [Link]

  • Barluenga, J., et al. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. Molecules, 2016. (General principles of MW heterocycle synthesis). Available at: [Link]

Sources

Troubleshooting & Optimization

Purifying polar amines like (R)-2-(Tetrahydrofuran-3-yl)ethyl amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the purification of polar amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying polar amine compounds, such as the chiral amine (R)-2-(Tetrahydrofuran-3-yl)ethyl amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols in a practical question-and-answer format to address specific experimental issues.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems that may arise during the purification of polar amines, providing explanations for the underlying causes and offering robust solutions.

Column Chromatography Issues

Question: My polar amine, (R)-2-(Tetrahydrofuran-3-yl)ethyl amine, is streaking severely on my silica gel column. How can I achieve better peak shape and separation?

Answer: Peak tailing is a frequent issue when purifying amines on standard silica gel.[1][2] This occurs due to strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface, leading to non-uniform elution.[2] Here are several effective strategies to mitigate this:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive competes with your amine for the active sites on the silica, minimizing strong adsorption.[1]

    • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your mobile phase. A typical starting point is 1%.[1][3]

    • Ammonium Hydroxide: For highly polar amines, a solution of 1-2% concentrated ammonium hydroxide in the polar component of your mobile phase (e.g., methanol) can be very effective.[1][3] A common eluent system is Dichloromethane (DCM):Methanol (MeOH):NH4OH in ratios like 90:9:1.[1]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Basic alumina is generally preferred for amines.[1][3]

    • Amine-functionalized Silica: Using a stationary phase with bonded amine groups provides a less acidic surface, often eliminating the need for mobile phase additives.[2][3]

    • Reversed-Phase Chromatography (C18): This is an excellent alternative for polar amines.[2][4] A polar mobile phase, typically water and acetonitrile or methanol, is used. Adding a modifier like trifluoroacetic acid (TFA) can improve peak shape by protonating the amine.[2][4]

Question: My compound of interest co-elutes with a non-polar impurity during normal-phase chromatography, even with gradient elution. What should I do?

Answer: If co-elution persists, it suggests that the selectivity of your system is insufficient. Consider these approaches:

  • Change the Solvent System: Altering the solvents in your mobile phase can change the selectivity. For instance, if you are using a hexane/ethyl acetate system, try switching to a DCM/methanol system.

  • Employ Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. A non-polar impurity that co-elutes with a polar amine on silica will likely have a very different retention time on a C18 column.[4]

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving non-polar impurities in the organic layer. You can then basify the aqueous layer and extract your purified amine back into an organic solvent.

Crystallization & Salt Formation Issues

Question: My amine is a persistent oil and will not crystallize. How can I purify it by crystallization?

Answer: Many freebase amines, especially those with low molecular weight or conformational flexibility, are oils at room temperature. Converting the amine to a salt is a highly effective strategy to induce crystallization.[5] Salts generally have higher melting points and form more rigid crystal lattices.[5]

  • Form a Hydrochloride (HCl) Salt: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.[5] Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring.[5] The hydrochloride salt will often precipitate as a solid.[5]

  • Form a Salt with an Organic Acid: Chiral acids like (+)-tartaric acid or (-)-mandelic acid can be used, which is also a method for chiral resolution.[6] The choice of acid and solvent is crucial and may require screening.[6]

  • Utilize Trichloroacetic Acid (TCA): A newer technique involves adding TCA to precipitate the amine salt, which can be filtered off from impurities. The pure amine is then recovered by gentle heating, which causes the TCA to decompose into volatile byproducts (chloroform and CO2).[7][8]

Question: I've formed a salt of my amine, but it "oils out" during recrystallization instead of forming crystals. What's happening?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This can happen if the solution is too saturated or if the cooling rate is too fast.

  • Dilute the Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures for the recrystallization.[1]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose between chromatography, distillation, and crystallization for purifying my polar amine?

A1: The choice depends on the properties of your amine and the impurities present.

Purification MethodBest For...Not Ideal For...
Distillation Thermally stable, volatile amines with boiling points significantly different from impurities.[5]Thermally sensitive compounds or when impurities have similar boiling points.
Column Chromatography Complex mixtures where components have different polarities.[5]Large-scale purifications where solvent usage is a concern.
Crystallization (as a salt) Achieving very high purity, especially as a final polishing step.[5] Also good for removing small amounts of impurities.Crude mixtures with high impurity loads or when the amine does not form a stable, crystalline salt.

Q2: What is the best way to remove residual high-boiling polar solvents like DMF or DMSO?

A2: These solvents are difficult to remove by simple evaporation. A common method is to dilute the reaction mixture with a large volume of water and extract the product with a less polar, water-immiscible organic solvent like ethyl acetate or DCM. The polar solvent will preferentially partition into the aqueous layer. Washing the organic layer multiple times with water or brine is crucial. For every 5 mL of DMF or DMSO, use at least five 10 mL washes with water.[9]

Q3: For chiral amines like (R)-2-(Tetrahydrofuran-3-yl)ethyl amine, what are the primary purification methods to ensure enantiomeric purity?

A3: For chiral amines, you need methods that can separate enantiomers.

  • Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts.[6] These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[6][10]

  • Chiral Chromatography: This is a powerful technique using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[6] This is often done using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[6][11]

Detailed Experimental Protocols

Protocol 1: Column Chromatography of a Polar Amine with a Basic Modifier

Objective: To purify a polar amine using silica gel chromatography while mitigating peak tailing.

Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol). Add 1% triethylamine (TEA) to the solvent mixture to observe its effect on the amine's Rf and spot shape. Aim for an Rf of 0.2-0.4 for your target compound.[2]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing 1% TEA). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude amine in a minimal amount of the eluent or a strong solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.

  • Elution: Begin eluting with your chosen mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a lower-boiling solvent or a subsequent acid-base workup.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

Objective: To purify an oily or difficult-to-crystallize amine by converting it to its HCl salt and recrystallizing it.

Methodology:

  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[5]

  • Acidification: While stirring vigorously, slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise. Monitor the pH with moist litmus paper until the solution is acidic.[5]

  • Precipitation: The hydrochloride salt will often precipitate as a white solid. If it does not, cooling the solution in an ice bath may induce precipitation.[5]

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.[5]

  • Recrystallization: Dissolve the collected salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or an ethanol/ether mixture). Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5]

  • Final Collection: Collect the purified crystals by vacuum filtration and dry them thoroughly. The freebase amine can be recovered by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.[12]

Visualized Workflows

Purification_Decision_Tree start Crude Polar Amine is_volatile Is the amine and impurities' boiling point difference > 30°C? start->is_volatile is_solid Is the freebase a crystalline solid? is_volatile->is_solid No distillation Distillation is_volatile->distillation Yes chromatography Column Chromatography is_solid->chromatography Complex Mixture recrystallize_freebase Recrystallize Freebase is_solid->recrystallize_freebase Yes salt_formation Convert to a Salt (e.g., HCl, Tartrate) is_solid->salt_formation No (It's an oil) recrystallize_salt Recrystallize Salt salt_formation->recrystallize_salt

Caption: Decision workflow for selecting a primary purification method.

Chromatography_Troubleshooting start Amine Streaking on Silica Column add_base Add Basic Modifier to Eluent (e.g., 1% TEA or NH4OH/MeOH) start->add_base check_success1 Problem Solved? add_base->check_success1 change_stationary_phase Change Stationary Phase check_success1->change_stationary_phase No end_good Pure Compound check_success1->end_good Yes options Options: - Basic/Neutral Alumina - Amine-functionalized Silica - Reversed-Phase (C18) change_stationary_phase->options check_success2 Problem Solved? change_stationary_phase->check_success2 check_success2->end_good Yes end_bad Consider Alternative Purification Method check_success2->end_bad No

Caption: Troubleshooting workflow for amine streaking in column chromatography.

References

  • Technical Support Center: Purification of Chiral Amines - Benchchem. (n.d.).
  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. (n.d.).
  • Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification - Benchchem. (n.d.).
  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography - Benchchem. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. (n.d.).
  • Isolation (Recovery) - University of Alberta. (n.d.).
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry.
  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.
  • Chiral resolution - Wikipedia. (n.d.).
  • Remove Sticky Reagents. (n.d.).
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (2025). ResearchGate.

Sources

Technical Support Center: Troubleshooting Amine Hydrochloride Dehydration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the dehydration of hygroscopic amine hydrochloride salts. Removing water from these compounds is rarely as simple as placing them in a vacuum oven.

Below, you will find our field-proven troubleshooting guide, structured to explain the chemical causality behind these challenges, followed by self-validating protocols to ensure your API or intermediate remains pure, stable, and strictly anhydrous.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my amine hydrochloride salts rapidly absorb water, and why does standard oven drying cause them to turn yellow or degrade? Amine hydrochlorides are inherently hygroscopic. The highly electronegative chloride anion forms strong ion-dipole interactions and hydrogen bonds with atmospheric water molecules, frequently resulting in stable crystalline pharmaceutical hydrates (1)[1]. The Causality: Standard thermal oven drying often fails because the thermal energy required to break these lattice-bound water interactions closely approaches the activation energy for the dissociation of the salt itself. Heating drives the equilibrium (


) to the right. The loss of volatile hydrogen chloride gas leaves behind trace amounts of the free-base amine, which rapidly oxidizes in air, causing the characteristic yellow/brown discoloration.

Q2: What is the most reliable method for bulk water removal without risking thermal degradation or HCl loss? For chemically robust amine salts, azeotropic distillation is the industry standard for removing bulk water (2)[2]. The Causality: By suspending the wet salt in a hydrophobic solvent like toluene or benzene, water is co-distilled as a minimum-boiling azeotrope. This effectively lowers the boiling point of the water (e.g., the toluene-water azeotrope boils at ~85°C), allowing dehydration to occur below 100°C. The water is physically partitioned away from the reaction mixture in a Dean-Stark trap, driving the dehydration equilibrium forward without subjecting the salt to excessive dry heat.

Q3: How do we achieve an anhydrous state for highly heat-sensitive pharmaceutical APIs? For thermally labile compounds, lyophilization (freeze-drying) is the optimal strategy (1)[1]. The Causality: Lyophilization bypasses the liquid phase entirely. By freezing the aqueous solution and applying a deep vacuum, water sublimes directly from solid ice to vapor. This prevents the thermal degradation and hydrolysis that occur in the heated liquid state.

Q4: Which chemical desiccants are safe for static vacuum drying of these salts? When utilizing static drying in a vacuum desiccator (3)[3], it is critical to select an acidic or neutral desiccant. Phosphorus pentoxide (


) or activated 3Å molecular sieves are highly recommended.
The Causality: Basic desiccants like potassium hydroxide (KOH) or calcium oxide (CaO) can release volatile basic vapors or neutralize trace acid in the microenvironment, inadvertently promoting the formation of the free amine. 

maintains an acidic micro-environment, suppressing HCl dissociation while aggressively sequestering moisture.

Part 2: Quantitative Data Presentation

When selecting a drying methodology, compare the operational parameters and risks associated with your specific API.

Drying MethodologyOperating Temp RangeTypical Residual Moisture (KF)ScalabilityPrimary Risk Factor
Azeotropic Distillation 80°C – 110°C< 0.5% w/wHigh (Process scale)Thermal dissociation (loss of HCl) if over-refluxed
Lyophilization -50°C to 25°C0.5% – 2.0% w/wMedium (Formulation)Cake collapse if product temp exceeds

Static Vacuum Desiccation 20°C – 25°C1.0% – 3.0% w/wLow (Lab scale)Slow kinetics; surface crusting trapping internal water

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Azeotropic Dehydration via Dean-Stark Trap

Objective: Removal of bulk water from robust amine hydrochlorides.

  • Suspension & Setup: Suspend the wet amine hydrochloride cake in anhydrous toluene (10 volumes relative to cake mass) within a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Azeotropic Reflux: Heat the suspension to reflux under a strict nitrogen atmosphere.

    • Self-Validation Check: Monitor the Dean-Stark trap. The process is self-validating when the volume of the lower aqueous phase in the trap plateaus and mathematically matches the theoretical water content calculated from the wet cake mass. The returning toluene overspill must run crystal clear, indicating the total absence of suspended water droplets.

  • Isolation: Cool the suspension to 0–5°C to maximize crystallization. Filter under a nitrogen blanket and wash with cold, anhydrous heptane.

    • Self-Validation Check: Perform a Karl Fischer (KF) titration on the isolated powder. A successful run will yield a residual moisture content of < 0.5% w/w.

Protocol B: Lyophilization of Heat-Sensitive Salts

Objective: Anhydrous isolation of thermally labile pharmaceutical amine hydrochlorides.

  • Solution Preparation & Freezing: Dissolve the wet salt in a minimal amount of LC-MS grade water. Flash-freeze the solution in a lyophilization flask using a dry ice/acetone bath, rotating the flask to maximize surface area (shell-freezing).

    • Self-Validation Check: Visually inspect the frozen matrix. It must be completely opaque and uniform. Any translucent zones indicate incomplete freezing or eutectic melting, which will inevitably lead to cake collapse during vacuum application.

  • Primary Drying (Sublimation): Attach the flask to the lyophilizer manifold. Maintain the condenser temperature below -50°C and chamber pressure below 100 mTorr.

    • Self-Validation Check: Monitor the system pressure using both a Pirani gauge (sensitive to water vapor) and a capacitance manometer (measures absolute pressure). Primary drying is complete only when the Pirani gauge reading drops and converges with the capacitance manometer, proving that water vapor is no longer evolving from the cake.

  • Secondary Drying (Desorption): Gradually ramp the shelf temperature to 20°C to remove bound lattice water.

    • Self-Validation Check: The product temperature thermocouple must equilibrate and match the shelf temperature, confirming that endothermic sublimation/desorption has completely ceased.

Part 4: Decision Matrix Visualization

Use the following logic flow to determine the correct drying strategy for your specific amine hydrochloride salt.

Workflow Start Wet Amine Hydrochloride Cake Assess Is the API thermally labile (Degrades < 80°C)? Start->Assess LyoPath Lyophilization (Sublimation < 0°C) Assess->LyoPath  Yes (Prevent HCl loss)   BulkWater Is bulk water > 5% w/w? Assess->BulkWater  No   KFCheck Self-Validation: Karl Fischer Titration < 0.5% LyoPath->KFCheck AzeoPath Azeotropic Distillation (Toluene/Benzene Reflux) BulkWater->AzeoPath  Yes (High moisture)   DesicPath Static Vacuum Desiccation (over P2O5 / 3Å Sieves) BulkWater->DesicPath  No (Trace moisture)   AzeoPath->DesicPath  Final Polish   DesicPath->KFCheck

Decision matrix and validation workflow for selecting amine hydrochloride drying techniques.

References

  • Source: nih.
  • Source: doi.
  • Source: acs.

Sources

Technical Support Center: Chiral THF Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THF-8492-R Subject: Preventing Racemization/Epimerization of (R)-Tetrahydrofuran Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Stereochemistry Div.

Introduction: The "Invisible" Erosion

Welcome to the Chiral Scaffolds Support Center. You are likely here because your enantiomeric excess (ee) or diastereomeric ratio (dr) has dropped unexpectedly.

(R)-Tetrahydrofuran (THF) derivatives are deceptive. While the ether linkage appears robust, the ring is thermodynamically eager to open or epimerize under stress. In drug development (e.g., Eribulin intermediates, nucleoside analogs), even a 2% drop in ee can invalidate a GMP batch.

This guide treats your issue not as "bad luck," but as a specific mechanistic failure in one of three zones: Synthesis (Lewis Acids) , Purification (Silica Acidity) , or Storage (Radical Oxidation) .

Module 1: Synthetic Integrity (Reaction Optimization)

The Issue: Lewis Acid-Induced Scrambling

Symptom: You reacted an acetal or ether precursor with a nucleophile using


 or 

, and the product lost optical purity.

Root Cause: The reaction proceeds via an oxocarbenium ion .[1] The stereochemical outcome depends on whether this intermediate exists as a "contact ion pair" (concerted, stereocontrolled) or a "solvent-separated cation" (planar, racemized).

If the ring opens completely to a planar cation before the nucleophile attacks, you lose the chiral information at the anomeric center. However, as established by Woerpel's "Inside Attack" model , stereocontrol is maintained if the nucleophile attacks the conformer where the ring oxygen stabilizes the cation via an electrostatic effect.

Troubleshooting Protocol: Cryogenic Lewis Acid Activation
ParameterRecommendationScientific Rationale
Temperature

to

Suppresses the rate of ring-opening/equilibration relative to nucleophilic attack.
Solvent

or Toluene
Non-coordinating solvents favor "tight ion pairs," preventing the cation from wandering away from the chiral influence of the ring.
Lewis Acid

or

Bidentate Lewis acids (like

) can chelate, locking the conformation.
Visualizing the Failure Mode

The diagram below illustrates the divergence between a stereoselective pathway (Inside Attack) and a racemizing pathway (Ring Opening).

OxocarbeniumDynamics Start Chiral THF Precursor LA Lewis Acid Activation Start->LA Oxo Oxocarbenium Intermediate LA->Oxo PathA Path A: Concerted/Inside Attack (Woerpel Model) Oxo->PathA Low Temp Non-polar Solvent PathB Path B: Full Ring Opening (Planar Cation) Oxo->PathB High Temp Polar Solvent ResultA Retained Stereochemistry PathA->ResultA ResultB Racemic Mixture PathB->ResultB

Figure 1: Mechanistic bifurcation in Lewis Acid mediated THF substitution. Path A preserves chirality; Path B destroys it.

Module 2: Purification (The Danger Zone)

The Issue: Silica Gel Acidity

Symptom: The crude NMR showed a single diastereomer, but after flash chromatography, the dr dropped or the ee eroded.

Root Cause: Standard silica gel is acidic (


 in suspension). This surface acidity is sufficient to catalyze:
  • Epimerization: If your THF has an adjacent carbonyl (e.g., lactone or ketone), silica acts as a weak acid catalyst for enolization.

  • Ring Opening: Acid-sensitive ethers can reversibly open on the column, scrambling the stereocenters.

Troubleshooting Guide: The "Buffered Slurry" Method

Do not simply add base to your eluent. You must deactivate the silica surface before the compound touches it.

Step-by-Step Protocol:

  • Calculate: Determine the volume of dry silica required.

  • Pre-treat: Prepare a slurry of silica in Hexanes containing 1% Triethylamine (

    
    ) .
    
  • Pack: Pour the slurry into the column.

  • Flush: Flush with 2 column volumes of pure Hexanes (to remove excess free amine).

  • Load: Load your sample.

  • Elute: Run your gradient. Note: You do not need

    
     in the mobile phase if the silica is pre-buffered.
    

Comparative Stability Data:

Stationary PhaseAdditive% Recovery of Chiral THF% ee Retention
Standard SilicaNone88%92% (Erosion)
Buffered Silica 1%

96% >99% (Stable)
Alumina (Basic)None94%>99% (Stable)

Module 3: Chemical Stability (Storage & Handling)

The Issue: The Alpha-Proton Trap

Symptom: Long-term storage leads to "gummy" degradation products or slow racemization of alpha-substituted derivatives.

Root Cause:

  • Radical Peroxidation: The C-H bonds adjacent to the ether oxygen (

    
    -position) are weakened by the orbital overlap with oxygen's lone pair. They are highly susceptible to radical abstraction by atmospheric oxygen, forming hydroperoxides. This destroys the chiral center at that position.
    
  • Base-Catalyzed Epimerization: If you are synthesizing 3-keto-THF or lactones, the

    
    -proton is acidic (
    
    
    
    ). Even mild bases (carbonate washes) can cause enolization and epimerization.
Decision Tree: Handling & Storage

StorageLogic Check Analyze THF Derivative Structure IsCarbonyl Is there an adjacent Carbonyl (C=O)? Check->IsCarbonyl YesCarb Risk: Enolization IsCarbonyl->YesCarb Yes NoCarb Risk: Radical Oxidation IsCarbonyl->NoCarb No Action1 Avoid aq. NaHCO3 washes. Use pH 7 Phosphate Buffer. YesCarb->Action1 Action2 Add stabilizer (BHT). Store under Argon. NoCarb->Action2

Figure 2: Triage workflow for determining storage risks based on structural motifs.

FAQ: Common User Queries

Q: Can I use distillation to purify my chiral THF derivative? A: Proceed with extreme caution. Distillation requires heat. If your derivative has any trace acid impurities (even from the glass surface), heat will accelerate thermodynamic equilibration (racemization).

  • Recommendation: Use Kugelrohr distillation (short path) at the lowest possible vacuum/temperature. Pre-wash glassware with dilute

    
     and oven dry to neutralize acidic sites.
    

Q: I am doing a lithiation at the


-position (e.g., using 

-BuLi). Will it racemize?
A: Yes, likely.

-lithio ethers are configurationally unstable at temperatures above

. They can undergo a "Retro-[3+2]" fragmentation or simply invert.
  • Fix: Keep the internal temperature strictly below

    
    . Use the Trapp Mixture  (THF/Ether/Pentane 4:1:1) to maintain solubility at these temperatures. Quench immediately; do not stir for prolonged periods.
    

References

  • Woerpel, K. A. (2003). "Stereochemistry of nucleophilic substitution reactions depending upon substituent: evidence for electrostatic stabilization of pseudoaxial conformers of oxocarbenium ions." Journal of the American Chemical Society, 125(47), 14149–14163. Link

  • Evans, D. A., et al. (1991). "Diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans." Journal of the American Chemical Society, 113(2), 726–728. Link

  • Hoppe, D., & Hense, T. (1997). "Enantioselective synthesis with lithium/(-)-sparteine carbanion pairs." Angewandte Chemie International Edition, 36(21), 2282–2316. Link

  • Smith, A. B., et al. (2002). "Silica Gel-Promoted Epimerization of alpha-Substituted Ketones." Organic Letters, 4(15), 2577-2579. Link

Sources

Technical Support Center: Reductive Amination of Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reductive amination of


-chiral aldehydes. This transformation is notoriously challenging in drug development due to the high risk of epimerization (racemization) at the 

-stereocenter, poor chemoselectivity, and over-alkylation.

This guide provides causality-driven troubleshooting, quantitative reagent data, and self-validating experimental protocols to ensure high enantiomeric excess (ee) and chemical yield.

Diagnostic Hub: Workflow Optimization

Before diving into specific troubleshooting steps, use the diagnostic decision tree below to select the optimal reaction pathway based on your amine classification and observed side reactions.

Workflow Start Chiral Aldehyde + Amine AmineType Amine Classification? Start->AmineType Primary Primary Amine (Risk: Over-alkylation) AmineType->Primary Secondary Secondary Amine (Risk: Steric Hindrance) AmineType->Secondary DirectSTAB Direct Reductive Amination (STAB + AcOH in DCE) Primary->DirectSTAB Low Risk Stepwise Stepwise Protocol (Ti(OiPr)4 then NaBH4) Primary->Stepwise High Risk Secondary->DirectSTAB EpimCheck Epimerization Detected? DirectSTAB->EpimCheck Stepwise->EpimCheck EpimCheck->Stepwise Yes (Switch Method) Success Enantiopure Amine EpimCheck->Success No

Decision tree for troubleshooting chiral aldehyde reductive amination workflows.

Knowledge Base: Causality-Driven FAQs

Q1: Why is my


-chiral aldehyde epimerizing during reductive amination, and how do I prevent it? 
Causality: 

-chiral aldehydes possess a relatively acidic

-proton. When exposed to a primary or secondary amine, the intermediate imine exists in thermodynamic equilibrium with its enamine tautomer. Because the enamine intermediate is planar, the stereochemical information at the

-carbon is destroyed, leading to a racemic mixture upon subsequent reduction[1]. This fundamental imine-enamine tautomerization is so reliable that it is frequently exploited on purpose in1[1]. Solution: The rate of hydride transfer must vastly outcompete the rate of enolization/enaminization. Switch to a direct reductive amination protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) in the presence of 1 equivalent of acetic acid. The mildly acidic conditions keep the intermediate protonated as an iminium ion, which STAB reduces almost instantaneously before tautomerization can occur[2].

Q2: I am using a primary amine and observing significant over-alkylation (tertiary amine formation). What is the mechanistic cause? Causality: In reductive amination, the initial product formed between an aldehyde and a primary amine is a secondary amine. Secondary amines are generally more nucleophilic and less sterically hindered than their primary amine precursors. Consequently, the newly formed secondary amine competes effectively with the starting primary amine for the remaining unreacted aldehyde, leading to dialkylation[3]. Solution: To suppress this, you must physically separate the imine formation step from the reduction step. Use a stepwise protocol (Protocol B) where the imine is fully pre-formed using a Lewis acid or dehydrating agent before any reductant is introduced. Alternatively, as noted in the 3 review, a stepwise procedure involving imine formation in MeOH followed by reduction with NaBH₄ consistently yields fewer dialkylated side products[3].

Q3: The aldehyde is being reduced to the corresponding alcohol before the imine forms. How do I improve chemoselectivity? Causality: Strong, unhindered hydride donors like NaBH₄ have a low activation barrier for direct carbonyl reduction. If the imine formation is slow (e.g., when using weakly basic anilines), the reductant will consume the aldehyde directly. Solution: Utilize STAB. Density Functional Theory (DFT) calculations demonstrate that STAB exhibits a remarkable >7 kcal/mol lower activation barrier for the reduction of an iminium ion compared to the corresponding carbonyl compound[2]. This quantifiable kinetic preference is detailed in2[2].

Data Core: Reducing Agent Kinetics & Selectivity

Selecting the correct reducing agent is the most critical variable in preventing epimerization and ensuring chemoselectivity.

Reducing AgentChemoselectivity (Imine vs. Carbonyl)Epimerization RiskToxicity / ByproductsOptimal Use Case
NaBH(OAc)₃ (STAB) Excellent (7 kcal/mol preference)Low Low (Acetate salts)Direct amination of chiral aldehydes; standard secondary amines.
NaBH₃CN Good (Highly pH dependent)MediumHigh (HCN gas risk at low pH)Acid-stable substrates requiring pH 6-8 buffering.
NaBH₄ Poor (Reduces aldehydes rapidly)HighLow (Borate salts)Stepwise protocols where the imine is 100% pre-formed.
Ti(OiPr)₄ / NaBH₄ Excellent (Titanium locks the imine)LowLow (TiO₂ precipitation)Weak amines (anilines); high over-alkylation risk scenarios.

Protocol Vault: Self-Validating Methodologies

Protocol A: Direct Reductive Amination (The Abdel-Magid Standard)

Designed for standard primary/secondary amines with


-chiral aldehydes to minimize epimerization. Based on the seminal methodology established in4[4].
  • Reagent Setup: To a flame-dried flask under an inert argon atmosphere, add the chiral aldehyde (1.0 eq) and amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is the preferred solvent because it solubilizes STAB efficiently without coordinating to the boron center, thereby maintaining the reagent's mild reactivity profile[3].

  • Acidification: Add glacial acetic acid (1.0 eq).

    • Causality: Acetic acid accelerates iminium ion formation and buffers the solution, neutralizing the basicity of the amine that would otherwise catalyze enamine-mediated epimerization.

  • Initiation: Stir the mixture for 15 minutes at 0 °C.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench with NaHCO₃, and analyze via TLC/LCMS. You must observe the consumption of the aldehyde and the appearance of the imine/hemiaminal intermediate without the formation of the alcohol byproduct.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion. Stir at 0 °C, allowing it to slowly warm to room temperature over 2-12 hours.

    • Causality: STAB is added after initial mixing to ensure the iminium/imine concentration is maximized, capitalizing on STAB's kinetic preference for iminium reduction[2].

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint 2: Analyze the crude mixture via Chiral HPLC against a racemic standard. An enantiomeric excess (ee) matching the starting chiral aldehyde validates the successful suppression of epimerization.

Protocol B: Stepwise Titanium-Mediated Amination

Designed for weakly nucleophilic amines (e.g., anilines) or when over-alkylation of a primary amine is a severe risk.

  • Imine Formation: Dissolve the chiral aldehyde (1.0 eq) and amine (1.2 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 eq). Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive imine formation to absolute completion without requiring harsh Brønsted acidic conditions that cause epimerization.

  • Self-Validation Checkpoint 1: The reaction mixture will typically transition from colorless to a deep yellow/orange. Perform an ¹H-NMR of a crude aliquot: the disappearance of the aldehyde proton (

    
    9.5 ppm) and appearance of the imine proton (
    
    
    
    7.5-8.5 ppm) validates complete conversion. Do not proceed to reduction until conversion is >95%.
  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Add absolute ethanol (equal volume to THF) to solubilize the hydride.

    • Causality: NaBH₄ is used here because the imine is fully pre-formed and locked by the titanium complex. The strong hydride rapidly reduces the activated imine before any reversible tautomerization can occur.

  • Workup: Quench carefully with water (causes rapid precipitation of TiO₂ salts). Filter the resulting slurry through a pad of Celite, wash thoroughly with EtOAc, and concentrate the filtrate.

References

  • A Theoretical Deep Dive into Sodium Triacetoxyborohydride Reaction Pathways: A Technical Guide for Drug Development Professional Source: Benchchem URL
  • Amine synthesis by reductive amination (reductive alkylation)
  • Dynamic Kinetic Resolution of Aldehydes by Hydroacylation Source: PMC - NIH URL
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

The Mechanistic Root Cause: Why THF Causes Emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with intractable emulsions during the liquid-liquid extraction of reactions run in tetrahydrofuran (THF).

Unlike strictly orthogonal solvents (e.g., hexanes or dichloromethane), THF is a highly polar, cyclic ether that is fully miscible with water. When an aqueous workup is attempted without proper solvent management, THF acts as a co-solvent and surfactant. It alters the hydrogen-bonding network of water [1], drastically lowering the interfacial tension between the aqueous and organic phases, which stabilizes emulsions.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you resolve these emulsions and recover your valuable derivatives.

Emulsions in THF workups are rarely due to the product itself; they are a physical chemistry problem. THF interacts with water via strong hydrogen bonds, shifting the coordination of water molecules and acting as a bridging agent between the aqueous phase and your extraction solvent (e.g., Ethyl Acetate or DCM) [2].

Furthermore, if your reaction involves metal hydrides (like LiAlH₄) or Lewis acids (like TiCl₄), the resulting metal hydroxide byproducts form fine, insoluble particulates during the aqueous quench. These particulates migrate to the weakened aqueous-organic interface, creating a highly stable Pickering emulsion [3]. To break the emulsion, you must either remove the THF (eliminating the co-solvent effect), increase the ionic strength of the water (forcing phase separation), or physically remove the interfacial particulates.

Standard Operating Procedures (SOPs)

Protocol A: Pre-Emulsion Prevention (The "Evaporate First" Method)

The most scientifically sound way to handle a THF emulsion is to prevent it from forming.

  • Quench: Carefully quench the THF reaction mixture according to your specific reaction requirements (e.g., with saturated aqueous NH₄Cl or carefully added water).

  • Concentrate: Transfer the quenched mixture to a round-bottom flask. Using a rotary evaporator, remove the THF in vacuo (water bath at 30–35 °C) until the bulk volume is reduced by at least 70-80%.

  • Dilute: Dilute the remaining aqueous slurry with your chosen extraction solvent (e.g., EtOAc or DCM).

  • Extract: Transfer to a separatory funnel, add additional water or brine if necessary to dissolve precipitated salts, and partition the layers. The phases will separate cleanly because the THF "bridge" has been removed.

Protocol B: Resolving an Active Pickering Emulsion (The Celite Filtration Method)

Use this when a milky emulsion has already formed, particularly after metal-mediated reactions.

  • Prepare the Filter: Pack a medium-porosity sintered glass Büchner funnel with a 1-2 inch pad of Celite 545. Wet the pad with your organic extraction solvent.

  • Filter the Emulsion: Pour the entire stubborn emulsion directly from the separatory funnel onto the Celite pad. Apply vacuum. The Celite physically shears the emulsion droplets and traps the fine metal particulates stabilizing the interface [4].

  • Rinse: Wash the Celite pad with a generous amount of fresh extraction solvent to ensure no product is left behind.

  • Separate: Transfer the clear filtrate back into a clean separatory funnel. The layers should now separate rapidly.

Troubleshooting FAQs

Q: I forgot to evaporate the THF, added EtOAc and water, and now I have a single, milky phase. How do I force separation? A: You need to perform a "salting out" procedure. Add saturated aqueous sodium chloride (brine) to the separatory funnel and gently swirl (do not shake vigorously) [5]. The high concentration of NaCl increases the ionic strength of the aqueous layer, significantly decreasing the solubility of THF and your organic compounds in the water. This forces the THF into the organic layer and breaks the emulsion.

Q: I am working up a Lithium Aluminum Hydride (LAH) reduction of a THF derivative, and the quench resulted in a thick, unfilterable gel. What is the chemical solution? A: The gel is a matrix of insoluble aluminum salts. Do not attempt a standard extraction. Instead, use the Fieser Quench (n, n, 3n method) : For every n grams of LAH used, sequentially add n mL of water, n mL of 15% aqueous NaOH, and 3n mL of water, stirring vigorously after each addition. This converts the gel into a granular, easily filterable white precipitate (sodium aluminate). Filter the salts, wash with THF, and then proceed with Protocol A. Alternatively, quench with a saturated solution of Rochelle's salt (potassium sodium tartrate), which strongly chelates the aluminum ions, breaking the gel and allowing for a clean biphasic separation.

Q: Mechanical methods and brine aren't working. Are there chemical additives that can break a stubborn THF emulsion? A: Yes. If the emulsion is stabilized by charged impurities, altering the pH can neutralize these species and promote coalescence. Add a few drops of dilute HCl or NaOH (depending on the stability of your target molecule) [3]. Alternatively, adding a small volume of a bridging alcohol, like ethanol or methanol, can sometimes disrupt the micellar structures stabilizing the emulsion, though this should be a last resort as it complicates the solvent system [4].

Quantitative Comparison of Emulsion Resolution Techniques

Resolution TechniquePrimary Mechanism of ActionApplicability to THF SystemsRelative Time RequiredSuccess Rate
Rotary Evaporation (Pre-workup) Removes miscible co-solventOptimal (Prevents issue entirely)15–20 mins>95%
Salting Out (Brine) Increases aqueous ionic strengthHigh (Forces THF into organic phase)<5 mins80%
Celite Filtration Physical shearing & particulate removalHigh (Best for metal-catalyzed rxns)10–15 mins85%
Centrifugation Mechanical density separationModerate (Volume limited by equipment)10–30 mins90%
pH Adjustment Alters ionization of stabilizersLow to Moderate (Target-dependent)<5 mins50%

THF Workup & Emulsion Resolution Decision Tree

THF_Workup Start Reaction in THF Completed Quench Quench Reaction (e.g., NH4Cl, H2O) Start->Quench Decision Remove THF Prior to Extraction? Quench->Decision Rotovap Rotary Evaporation (Remove >80% THF) Decision->Rotovap Yes (Best Practice) Extract_Mess Add Organic Solvent & H2O (THF remains in mixture) Decision->Extract_Mess No (Common Error) Extract_Clean Add Organic Solvent & H2O Clean Phase Separation Rotovap->Extract_Clean Success Phases Separated Proceed to Drying Extract_Clean->Success Emulsion Emulsion Forms (Low Interfacial Tension) Extract_Mess->Emulsion Resolve_Brine 1. Add Saturated NaCl (Salting Out) Emulsion->Resolve_Brine Resolve_Filter 2. Filter via Celite (Remove Particulates) Emulsion->Resolve_Filter Resolve_Centrifuge 3. Centrifugation (Mechanical Force) Emulsion->Resolve_Centrifuge Resolve_Brine->Success Resolve_Filter->Success Resolve_Centrifuge->Success

Decision tree for managing THF reaction workups and resolving emulsions.

References

  • Mechanisms of separation between tetrahydrofuran and water using hydroxystearic acid. AIP Advances. Available at:[Link]

  • Extraction (Part 1). Clarkson University Chemistry Resources. Available at:[Link]

  • Notes on extraction: The emulsions. Org Prep Daily. Available at:[Link]

  • How To: Manage an Emulsion. Not Voodoo XX: Demystifying Synthetic Organic Chemistry. Available at:[Link]

Advanced Technical Support Center: Storage & Handling of (R)-2-(Tetrahydrofuran-3-yl)ethanamine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of aliphatic primary amines in late-stage functionalization or API synthesis. (R)-2-(Tetrahydrofuran-3-yl)ethanamine is a highly versatile chiral building block, but as a free base, it is inherently metastable under ambient conditions. The nucleophilic primary amine and the hygroscopic tetrahydrofuran (THF) ether oxygen create a synergistic vulnerability to atmospheric carbon dioxide, moisture, and oxidative degradation.

This guide provides a self-validating framework for troubleshooting, handling, and preserving the integrity of this critical reagent.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My lot of (R)-2-(Tetrahydrofuran-3-yl)ethanamine free base has developed a cloudy suspension or white crust around the cap. What is this, and is the reagent ruined? A: The white precipitate is an alkylammonium carbamate salt, not an inherent degradation of the carbon skeleton. Primary aliphatic amines are potent nucleophiles that rapidly react with atmospheric CO₂. The steric profile of this specific amine allows for unhindered attack on CO₂, leading to a stable carbamate intermediate. According to established stoichiometric models, primary amines can absorb 0.5 moles of CO₂ per mole of amine in dry conditions to form these carbamates[1].

  • Causality: The formation of carbamate reduces the effective molarity of the free base in your reaction, leading to stoichiometric imbalances and depressed yields.

  • Action: Do not use the cloudy liquid directly for sensitive reactions (e.g., reductive aminations or Buchwald-Hartwig couplings). You must either distill the amine under reduced pressure or perform a basic wash/extraction to liberate the free base (see Protocol 2).

Q2: How does ambient humidity accelerate this degradation? A: The THF ring in the molecule is highly hygroscopic, actively drawing moisture into the liquid amine. While dry CO₂ forms carbamates, the introduction of water shifts the equilibrium. In humid conditions, the carbamate undergoes hydrolysis to form bicarbonate and carbonate species, which effectively doubles the amine's CO₂ absorption capacity to 1.0 mol CO₂ per mol amine[2].

  • Causality: Water acts as a proton shuttle, lowering the activation energy for CO₂ hydration and subsequent amine protonation. This creates a self-accelerating degradation loop.

Q3: Can I store this free base at room temperature if I keep it tightly capped? A: No. Standard caps (even with PTFE liners) are not hermetic seals against gas permeation over months. Temperature plays a significant role in amine storage; maintaining temperatures below 30°C is critical, but for long-term storage of sensitive chiral amines, 2–8°C (refrigeration) is optimal to minimize volatility and thermal oxidation[3].

  • Causality: Lower temperatures reduce the vapor pressure of the amine, minimizing its presence in the headspace where it reacts with any permeated oxygen or CO₂. However, refrigeration increases the risk of condensation upon opening; therefore, the container must be warmed to room temperature before opening to prevent moisture ingress[4].

Section 2: Quantitative Stability Metrics

To illustrate the impact of storage conditions, the following table summarizes the theoretical degradation kinetics and CO₂ loading capacities of primary aliphatic amines based on atmospheric exposure models.

Storage ConditionAtmosphereTemp (°C)Primary DegradantMax CO₂ Loading (mol/mol)Estimated Shelf Life
Open Air (Ambient)Air (Humid)20–25Bicarbonate / Carbonate1.0< 24 Hours
Capped (No Purge)Air (Dry)20–25Alkylammonium Carbamate0.51–2 Weeks
Septum SealedN₂ / Argon2–8Trace OxidationN/A6–12 Months
Schlenk AmpouleArgon-20None (Stable)0.0> 2 Years

Section 3: Standard Operating Procedures (SOPs)

To ensure a self-validating system, your handling protocol must actively prevent exposure rather than passively hoping the seal holds.

Protocol 1: Inert Gas Syringe Transfer & Storage (Schlenk Technique)

Objective: Withdraw the amine without introducing atmospheric air, ensuring the remaining stock is preserved.

  • Preparation: Remove the Sure/Seal™ or septum-capped bottle from the refrigerator (2–8°C) and allow it to equilibrate to room temperature in a desiccator. This prevents condensation on the septum[4].

  • Purge the Syringe: Attach a clean, oven-dried needle to a gas-tight syringe. Connect your Schlenk line (Argon preferred due to its higher density than Nitrogen) to a manifold. Pierce a blank septum connected to the Argon line and flush the syringe 3 times with Argon[5].

  • Pressurize the Headspace: Insert an Argon-filled balloon with a needle into the reagent bottle's septum to provide slight positive pressure.

  • Withdrawal: Insert the purged syringe needle into the bottle. Slowly withdraw the required volume of (R)-2-(Tetrahydrofuran-3-yl)ethanamine.

  • Sealing: Remove the syringe, then remove the Argon balloon. Immediately wrap the septum tightly with Parafilm to protect the puncture hole from moisture ingress. Return to 2–8°C storage.

Protocol 2: Reclaiming Carbamate-Degraded Amine

Objective: Recover pure free base from a cloudy, CO₂-degraded stock.

  • Basification: Dissolve the degraded amine in a non-polar solvent (e.g., diethyl ether or dichloromethane). Wash with a 1M NaOH aqueous solution. Causality: The strong base deprotonates the alkylammonium carbamate/bicarbonate salts, driving CO₂ into the aqueous layer as carbonate.

  • Separation & Drying: Separate the organic layer containing the liberated free base. Dry thoroughly over anhydrous Na₂SO₄ (avoid CaCl₂ as it can complex with some amines).

  • Distillation: Filter the drying agent and concentrate the solvent in vacuo. Perform a short-path vacuum distillation to isolate the pure (R)-2-(Tetrahydrofuran-3-yl)ethanamine as a clear, colorless oil. Store immediately under Argon.

Section 4: Workflows & Logical Relationships

G Amine (R)-2-(THF-3-yl)ethanamine (Free Base) Carbamate Alkylammonium Carbamate (White Precipitate) Amine->Carbamate + CO2 (Dry) Bicarbonate Bicarbonate Salt (Aqueous Degradant) Amine->Bicarbonate + CO2 + H2O Oxidation N-Oxides / Impurities (Color Change) Amine->Oxidation + O2 / Light Air Atmospheric Exposure (CO2 + H2O + O2) Air->Amine Exposed

Logical degradation pathways of primary aliphatic amines upon atmospheric exposure.

W Start Receive Amine Free Base Purge Schlenk Line Purge (Argon/N2) Start->Purge Seal Seal with PTFE Septum & Parafilm Purge->Seal 3x Vacuum/Gas Cycles Store Store at 2-8°C (Dark, Desiccated) Seal->Store Use Withdraw via Syringe Technique Store->Use Maintain Inert Gas Use->Purge Return to Storage

Step-by-step workflow for the inert handling and storage of moisture-sensitive amines.

References

  • [3] Title: Amine Storage Conditions: Essential Guidelines for Safety | Source: diplomatacomercial.com | URL: 3

  • [1] Title: A Review on CO2 Absorption using Chemical Solvents at Low and High CO2 Partial Pressure Conditions in a Packed Column | Source: openchemicalengineeringjournal.com | URL: 1

  • [2] Title: CHARACTERIZATION OF AMINE-BASED CO2 ADSORBENT FOR DIRECT AIR CAPTURE | Source: lut.fi | URL: 2

  • [4] Title: Storage of air and temperature sensitive reagents | Source: stackexchange.com | URL: 4

  • [5] Title: Techniques for Handling Air- and Moisture-Sensitive Compounds | Source: pitt.edu | URL: 5

Sources

Validation & Comparative

1H NMR Spectral Analysis of (R)-2-(Tetrahydrofuran-3-yl)ethanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum for (R)-2-(Tetrahydrofuran-3-yl)ethanamine , a critical chiral building block in medicinal chemistry. This guide is structured to offer comparative insights, experimental protocols, and rigorous spectral assignments for researchers in drug discovery.

Executive Summary

(R)-2-(Tetrahydrofuran-3-yl)ethanamine (CAS: 1203565-62-5 [Analog Reference]) is a chiral primary amine featuring a saturated oxygen heterocycle.[1] It serves as a versatile pharmacophore in kinase inhibitors and GPCR ligands, offering improved solubility and metabolic stability compared to carbocyclic analogs.

This guide dissects its proton nuclear magnetic resonance (1H NMR) profile, distinguishing it from critical impurities (e.g., the S-enantiomer, regioisomers) and providing validated protocols for structural confirmation.[1]

Structural Analysis & Assignment Strategy

The molecule consists of a tetrahydrofuran (THF) ring substituted at the C3 position with an ethylamine side chain. The stereocenter at C3 induces diastereotopicity in the adjacent ring protons (C2 and C4), creating complex multiplet patterns.

Core Structure & Numbering
  • Ring Protons:

    • C2-H (2H):

      
      -to-oxygen, diastereotopic.[1]
      
    • C5-H (2H):

      
      -to-oxygen, diastereotopic.[1]
      
    • C3-H (1H): Methine proton at the chiral center.[1]

    • C4-H (2H):

      
      -to-oxygen, diastereotopic.[1]
      
  • Side Chain Protons:

    • C6-H (2H): Methylene

      
      -to-amine (
      
      
      
      ).[1]
    • C7-H (2H): Methylene

      
      -to-amine (
      
      
      
      ).[1]
    • NH2 (2H): Exchangeable amine protons.

Assignment Workflow (Graphviz)

NMR_Assignment cluster_assign Assignment Logic Sample Purified Sample (R)-2-(THF-3-yl)ethanamine Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Acquisition 1H NMR Acquisition (400+ MHz, 298 K) Solvent->Acquisition Processing Spectral Processing (Phase, Baseline, Integration) Acquisition->Processing Assignment Signal Assignment Processing->Assignment Alpha_O 3.7-3.9 ppm (C2-H, C5-H) Alpha to Oxygen Assignment->Alpha_O Alpha_N 2.6-2.8 ppm (C7-H) Alpha to Nitrogen Assignment->Alpha_N Methine 2.1-2.3 ppm (C3-H) Chiral Center Assignment->Methine Shielded 1.4-1.7 ppm (C4-H, C6-H) Shielded Methylenes Assignment->Shielded

Caption: Logical workflow for the structural assignment of (R)-2-(Tetrahydrofuran-3-yl)ethanamine.

Comparative Analysis: Solvent & Regioisomer Effects

Objective comparison is critical for validating synthesis outcomes. The table below contrasts the target molecule with its common regioisomer and solvent variations.

Table 1: Comparative Chemical Shift Data (

, ppm)
Proton EnvironmentTarget: (R)-3-Substituted (CDCl3) Target: (R)-3-Substituted (DMSO-d6) Alternative: 2-Substituted Isomer (CDCl3) Diagnostic Feature

-to-O (Ring)
3.70 – 3.95 (m, 3H)3.60 – 3.80 (m, 3H)3.70 – 3.90 (m, 2H)3-Sub: 3H in this region (C2+C5).[1] 2-Sub: 2H (C5 only).
Methine (Chiral) 2.15 – 2.30 (m, 1H)2.05 – 2.20 (m, 1H)3.80 – 4.00 (m, 1H)Key Difference: 2-Sub methine is deshielded (~3.9 ppm) by Oxygen.[1]

-to-N (Side Chain)
2.68 (t,

Hz, 2H)
2.55 (t,

Hz, 2H)
2.70 (t, 2H)Consistent triplet; shifts slightly upfield in DMSO.[1]

-to-N (Side Chain)
1.45 – 1.60 (q, 2H)1.35 – 1.50 (q, 2H)1.50 – 1.70 (m, 2H)Quartet pattern characteristic of ethyl spacer.[1]
Ring Methylene (C4) 1.55 – 2.10 (m, 2H)1.45 – 2.00 (m, 2H)1.80 – 2.00 (m, 4H)Complex multiplet due to diastereotopicity.[1]
Amine (

)
1.10 – 1.50 (br s)3.00 – 8.00 (br)1.20 (br s)CDCl3: Often invisible/broad.[1] DMSO: Visible, integrates to 2H.

Expert Insight: The most reliable differentiator between the 2-substituted and 3-substituted isomers is the methine proton . In the 2-isomer, the methine is directly attached to the oxygen atom, shifting it downfield to ~3.8–4.0 ppm. In the 3-isomer (target), the methine is at C3, appearing significantly upfield at ~2.2 ppm.

Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Minimize line broadening and exchange effects.

  • Materials: 5 mg (R)-2-(Tetrahydrofuran-3-yl)ethanamine, 0.6 mL CDCl3 (99.8% D) or DMSO-d6 (99.9% D), 5 mm NMR tube.

  • Steps:

    • Weighing: Accurately weigh 5-10 mg of the amine oil/solid into a clean vial.

    • Dissolution: Add 0.6 mL of solvent.

      • Note: For CDCl3, add 1-2 drops of

        
         and shake if you wish to exchange the amine protons (confirms NH2 assignment).
        
      • Note: Use DMSO-d6 if accurate integration of the

        
         peak is required for purity assay.
        
    • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (salts).

    • Acquisition: Run 16-32 scans with a 1-second relaxation delay (D1).

Protocol B: Enantiomeric Purity Determination (Mosher's Method)
  • Objective: Determine enantiomeric excess (ee%) of the (R)-isomer vs. (S)-isomer.

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].[1]
  • Mechanism: Derivatization creates diastereomeric amides with distinct chemical shifts.

  • Steps:

    • Derivatization: Mix 10 mg of amine, 15 mg of (R)-MTPA-Cl, and 20

      
      L Pyridine in 0.6 mL CDCl3. Shake for 10 minutes.
      
    • Analysis: Acquire 1H NMR and 19F NMR.

    • Calculation: Integrate the distinct methoxy or

      
       signals.
      
      • 
        [1]
        
    • Diagnostic Peak: Look for the splitting of the side-chain methylene protons (C7-H) or the MTPA methoxy group.

Advanced Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the pathway from synthesis (via Nitrile Reduction) to spectral validation.

Synthesis_Validation cluster_decisions Quality Control Decisions Precursor Precursor: (R)-2-(THF-3-yl)acetonitrile Reaction Reduction (LiAlH4 or H2/Raney Ni) Precursor->Reaction Product Product: (R)-2-(THF-3-yl)ethanamine Reaction->Product NMR_Check 1H NMR Check (Regioisomer Purity) Product->NMR_Check Crude Chiral_Check Chiral HPLC / Mosher NMR (Enantiomeric Excess) NMR_Check->Chiral_Check If >95% Pure Pass Release Batch Chiral_Check->Pass ee > 98% Fail Reprocess / Column Chiral_Check->Fail ee < 98%

Caption: Integrated workflow for the synthesis and quality control of the target amine.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 3: Determination of Structure using NMR). [1]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic Acid. Journal of the American Chemical Society, 95(2), 512–519.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online Reference for Chemical Shifts).

  • ChemicalBook. (2024). Tetrahydrofuran-3-ylmethanamine Product Data. (Analogous structure reference for shift extrapolation).

Sources

Comparative Guide: Chiral HPLC Methodologies for (R)-2-(Tetrahydrofuran-3-yl)ethyl amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC methods for (R)-2-(Tetrahydrofuran-3-yl)ethyl amine Content Type: Publish Comparison Guide

Executive Summary: The "Invisible" Chiral Challenge

(R)-2-(Tetrahydrofuran-3-yl)ethyl amine presents a "perfect storm" of analytical challenges for drug development scientists. Unlike standard aromatic drug intermediates, this molecule lacks a UV chromophore, rendering standard detection (254 nm) useless. Furthermore, the chiral center at the C3 position of the tetrahydrofuran (THF) ring is separated from the primary amine handle by an ethyl spacer. This "remote chirality" diminishes the effectiveness of ligand-exchange phases (like Crown Ethers) that rely on close proximity between the binding site and the stereocenter.

This guide objectively compares three distinct methodologies to solve this separation:

  • Pre-Column Derivatization (GITC/OPA): The industry standard for QC, transforming the analyte into a UV-active diastereomer.

  • Direct Polysaccharide Analysis (ELSD/CAD): The preferred route for Process R&D, utilizing "shape recognition" without chemical modification.

  • Crown Ether Direct Analysis: A specialized approach for primary amines, limited by the remote chiral center.

Decision Matrix: Selecting the Right Workflow

The choice of method depends heavily on your available detection capabilities and the stage of development (Reaction Monitoring vs. Final Release).

MethodSelection Start Start: (R)-2-(Tetrahydrofuran-3-yl)ethyl amine Analysis Detector Available Detector? Start->Detector UV Standard UV/Vis (DAD) Detector->UV Only UV Available Universal ELSD, CAD, or MS Detector->Universal Universal Available MethodA METHOD A: Derivatization (GITC/OPA) (High Sensitivity, UV Compatible) UV->MethodA Mandatory Decision1 Is Sample Prep Permitted? Universal->Decision1 Decision1->MethodA Trace Impurity (<0.1%) MethodB METHOD B: Direct Polysaccharide (No Prep, Requires ELSD/CAD) Decision1->MethodB High Throughput/IPC MethodC METHOD C: Crown Ether (Direct, Low pH, Weak Resolution) Decision1->MethodC Alternative (Acidic Mobile Phase)

Figure 1: Strategic decision tree for selecting the optimal chiral method based on detection limits and workflow constraints.

Comparative Analysis of Methodologies

The following data summarizes typical performance metrics for this class of THF-amines.

FeatureMethod A: Derivatization (GITC) Method B: Direct Polysaccharide Method C: Crown Ether (CR+)
Primary Mechanism Diastereomer formation (Chemical)Inclusion/Shape Recognition (Physical)Host-Guest Complexation (NH3+)
Column Type Standard C18 or Phenyl-HexylChiralpak AD-H / IA / ICCrownpak CR-I(+) / Chirosil RCA(+)
Detection UV (254 nm) - High SensitivityELSD / CAD / MSRI (Refractive Index) or Low UV
Resolution (

)
High (> 3.0)Moderate (1.5 - 2.5)Low to Moderate (< 1.5)*
Sample Prep Time 20-30 minsNoneNone
Robustness Excellent (Covalent bond)Good (Requires amine additives)Low (Sensitive to T and pH)
Suitability Final QC / Release Testing IPC / Reaction Monitoring Academic / Exploratory

*Note: Crown ethers struggle with this specific molecule because the chiral center (THF ring) is too distant from the amine binding site to influence the discrimination significantly.

Method A: Pre-Column Derivatization (The "Gold Standard")

Expert Insight: Since the target amine lacks a chromophore, derivatization is the most robust solution for QC environments. We recommend GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) over OPA. GITC forms a stable thiourea derivative and introduces its own chirality, often enhancing separation power significantly compared to achiral tags.

Experimental Protocol
  • Reagent Preparation:

    • Dissolve 10 mg of GITC in 1 mL of Acetonitrile (ACN).

    • Prepare 10 mM Triethylamine (TEA) in ACN.

  • Derivatization Reaction:

    • Mix 50 µL of Sample (approx. 1 mg/mL in ACN) with 50 µL of TEA solution.

    • Add 100 µL of GITC solution.

    • Incubate at ambient temperature for 15 minutes.

    • Quench with 50 µL of 1% acetic acid (optional, to neutralize excess base).

  • HPLC Conditions:

    • Column: C18 (e.g., Kinetex C18, 150 x 4.6 mm, 2.6 µm) OR Chiralpak AD-H (for double discrimination).

    • Mobile Phase: Gradient 20% to 60% ACN in 0.1% H3PO4 (aq) over 15 mins.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.

Why this works: The GITC molecule is bulky and rigid. When it attaches to the amine, it creates a large diastereomeric complex. The distance between the new chiral centers (on glucose) and the THF ring is bridged by the rigid thiourea linker, allowing standard C18 columns to separate the diastereomers based on hydrophobicity differences [1, 5].

Method B: Direct Polysaccharide Analysis (Process R&D)

Expert Insight: For in-process control (IPC) where speed is critical and derivatization is too slow, direct analysis on Amylose-based columns is preferred. You must use a basic additive (DEA or TEA) to suppress silanol interactions with the primary amine.

Experimental Protocol
  • System Setup: Requires ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). UV is not viable.

  • Column Selection: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) is superior to coated phases (AD-H) because it allows the use of "forbidden" solvents like DCM or THF if needed to solubilize the sample.

  • Mobile Phase (Normal Phase):

    • n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Optimization: If retention is too low, switch Ethanol to Isopropanol (IPA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Mechanism: The THF ring inserts into the chiral grooves of the amylose polymer. The ethyl-amine tail extends out. The discrimination relies on the "fit" of the heterocyclic ring. This method is self-validating because the (R) and (S) enantiomers will have identical response factors in ELSD, simplifying quantitation [2, 4].

Method C: Crown Ether (Why it is NOT recommended)

While Crown Ether columns (e.g., Crownpak CR(+)) are famous for separating primary amines, they operate by binding the


 group inside the crown ether ring.
  • The Problem: The chiral discrimination in crown ethers relies on the steric barriers close to the ammonium group (alpha-carbon). In (R)-2-(Tetrahydrofuran-3-yl)ethyl amine, the chiral center is at the gamma-position relative to the nitrogen. The "ethyl spacer" acts as a flexible hinge, decoupling the chiral center from the binding site.

  • Result: Poor resolution (

    
    ) is typical. This method should only be attempted if Method A and B fail completely [3].
    

Troubleshooting & Scientific Validation

Diagram: Mechanism of Separation Failure vs. Success

Mechanism cluster_0 Crown Ether (Failure Mode) cluster_1 Polysaccharide (Success Mode) Step1 Amine Binds (NH3+ to Crown) Step2 Ethyl Spacer (Flexible Hinge) Step1->Step2 Step3 Chiral Center (Too far to interact) Step2->Step3 StepA THF Ring (Inserts into Groove) StepB Shape Recognition (Direct Interaction) StepA->StepB StepC Separation StepB->StepC

Figure 2: Mechanistic explanation of why Polysaccharide phases outperform Crown Ethers for remote chiral centers.

Common Issues
  • Peak Tailing:

    • Cause: Interaction of the free amine with residual silanols on the silica support.

    • Fix: Increase Diethylamine (DEA) to 0.1% or 0.2%. For Method A (Reverse Phase), ensure pH is high (pH > 8, using Ammonium Bicarbonate) or use an end-capped column.

  • Low Sensitivity (Method B):

    • Cause: ELSD drift tube temperature too high for semi-volatile amines.

    • Fix: Lower drift tube temperature to 35-40°C and increase gas flow.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Available at: [Link]

  • Shinwa Chemical Industries. Separation of Primary Amines using CROWNPAK CR(+). Available at: [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Liquid Chromatography.[1][2] In Encyclopedia of Separation Science. Academic Press.

Sources

Comprehensive Guide to Enantiomeric Excess Determination of THF-3-yl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Enantiomeric Excess (ee) of THF-3-yl Amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Decision Matrix

Tetrahydrofuran-3-amine (THF-3-amine) is a critical chiral building block in medicinal chemistry, notably serving as a scaffold for protein kinase inhibitors and other bioactive small molecules. However, its lack of a strong UV chromophore and high polarity presents a distinct analytical challenge.

This guide moves beyond generic protocols to provide a scientifically grounded decision framework. We compare three primary methodologies: Indirect HPLC (Marfey’s Method) , Direct Chiral HPLC (via Benzoylation) , and NMR Spectroscopy (Mosher’s Analysis) .

Strategic Decision Matrix

Use the following logic flow to select the optimal method for your laboratory's capabilities and throughput requirements.

DecisionMatrix Start Start: THF-3-amine Sample Chromophore Does sample have a strong UV chromophore? Start->Chromophore Equip Available Equipment? Chromophore->Equip No (Free Amine) Method_Direct METHOD C: Direct HPLC (Benzoylation + Chiral Column) Chromophore->Method_Direct Yes (e.g., N-benzyl) Volatile Is the amine volatile? Equip->Volatile GC Available Method_Marfey METHOD B: Indirect HPLC (Marfey's Reagent + C18) Equip->Method_Marfey HPLC (C18 only) Equip->Method_Direct HPLC (Chiral Cols) Method_NMR METHOD D: 1H/19F NMR (Mosher's Acid) Equip->Method_NMR NMR Only Method_GC METHOD A: Chiral GC (Cyclodextrin Column) Volatile->Method_GC Yes Volatile->Method_Direct No (Derivatize)

Figure 1: Decision matrix for selecting the appropriate ee determination method.

Method A: Indirect Chiral HPLC (Marfey’s Method)

Best For: Laboratories with standard C18 columns but lacking expensive chiral stationary phases. High sensitivity requirements.

Scientific Rationale

Since THF-3-amine lacks a chromophore, direct UV detection is impossible without derivatization. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) serves a dual purpose:

  • Chromophore Addition: Introduces a dinitrophenyl group (absorbs strongly at 340 nm).

  • Diastereomer Formation: Reacts with the enantiomeric amine mixture to form diastereomers. These possess different physical properties and can be separated on an achiral C18 column.

Protocol: Marfey’s Derivatization[2][3][4][5][6][7]
  • Preparation: Dissolve ~1 mg of THF-3-amine (or salt) in 100 µL H₂O.

  • Reaction: Add 200 µL of 1% (w/v) FDAA in acetone and 40 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour (or 50°C for 45 mins). The solution will turn yellow.

  • Quench: Cool to RT and add 20 µL of 2 M HCl to stop the reaction.

  • Analysis: Dilute with mobile phase and inject onto HPLC.

HPLC Conditions (Starting Point)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 60% B over 20-30 minutes.

  • Detection: UV @ 340 nm.

  • Elution Order: typically, the L-L diastereomer elutes before the L-D diastereomer, but this must be validated with a standard.

Method B: Direct Chiral HPLC (via Benzoylation)

Best For: Routine QC where chiral columns (AD-H, OD-H) are already installed.

Scientific Rationale

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the "gold standard" for scalability. However, the free amine must be benzoylated (or similarly protected) to provide UV visibility and reduce peak tailing caused by the basic amine interacting with silanols.

Protocol: Benzoylation[8][9]
  • Mix: Dissolve 10 mg amine in 1 mL DCM (Dichloromethane).

  • Base: Add 2 eq. Triethylamine (TEA).

  • Acylate: Add 1.1 eq. Benzoyl Chloride at 0°C. Stir for 30 mins.

  • Workup: Wash with 1N HCl, then NaHCO₃. Dry organic layer and concentrate.

  • Re-dissolve: Dissolve residue in IPA/Hexane (1:10) for injection.

HPLC Conditions (Starting Point)
  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 or 95:5).

  • Additive: 0.1% Diethylamine (DEA) is crucial to sharpen amine peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

Method C: NMR Spectroscopy (Mosher’s Analysis)

Best For: Determining absolute configuration (R vs S) when no standard is available.

Scientific Rationale

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) converts enantiomers into diastereomeric amides. The magnetic anisotropy of the phenyl group causes specific shielding/deshielding effects on the THF ring protons, allowing assignment of configuration based on chemical shift differences (


).
Workflow Diagram

MosherWorkflow cluster_Rxn Parallel Derivatization Sample Racemic/Unknown THF-3-amine Rxn_R React with (R)-MTPA-Cl Sample->Rxn_R Rxn_S React with (S)-MTPA-Cl Sample->Rxn_S NMR 1H or 19F NMR Analysis Rxn_R->NMR Rxn_S->NMR Calc Calculate ee & Assign Config NMR->Calc

Figure 2: Workflow for Mosher's acid analysis.

Protocol
  • Reaction: In two separate NMR tubes, react the amine with (R)-MTPA-Cl and (S)-MTPA-Cl in deuterated pyridine (or CDCl₃ with pyridine).

  • Analysis: Acquire 1H NMR (focusing on the methoxy signal or ring protons) or 19F NMR (singlets are easier to integrate).

  • Calculation: Integration of the distinct diastereomeric peaks gives the ratio.

Comparative Analysis Summary

FeatureMethod A: Indirect HPLC (Marfey's)Method B: Direct HPLC (Chiral Col)Method C: NMR (Mosher's)
Separation Mechanism Diastereomers on Achiral C18Enantiomers on Chiral PhaseDiastereomers (Magnetic Environment)
Required Column Standard C18 (Cheap)Chiralpak AD/OD (Expensive)None (NMR Tube)
Derivatization Required (FDAA)Required (Benzoyl/Benzyl)Required (MTPA-Cl)
UV Detection Excellent (340 nm)Good (254 nm)N/A
Throughput Medium (30-45 min run)High (10-20 min run)Low (Manual prep)
Primary Advantage Accessibility (No chiral col needed)Scalability (Prep HPLC possible)Absolute Config Assignment

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Daicel Corporation. (n.d.). CHIRALPAK® AD-H Instruction Manual. Link

  • Sigma-Aldrich. (n.d.). Astec CHIRALDEX® Gas Chromatography Columns Product Guide. Link

  • Harada, N., et al. (1996). Determination of absolute configuration of chiral amines by the CD exciton chirality method. Enantiomer, 1(6), 567-575.

Sources

Navigating the Labyrinth of Amine Fragmentation: A Comparative Guide to LC-MS Analysis of THF-Ethyl Amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of novel compounds is a critical endeavor. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique, providing unparalleled sensitivity and specificity. However, the fragmentation of certain molecules, particularly those with complex cyclic and amine functionalities, can present a significant analytical challenge. This guide provides an in-depth comparison of the expected fragmentation behavior of N-ethyl-tetrahydrofurfurylamine (THF-ethyl amine) under common LC-MS conditions, offering researchers a predictive framework and practical strategies for its analysis.

At its core, the fragmentation of THF-ethyl amine in a mass spectrometer is a story of competing pathways, dictated by the lability of specific bonds and the stability of the resulting fragment ions. The presence of a tetrahydrofuran ring, a secondary amine, and an ethyl group creates a molecule with multiple potential cleavage points. Understanding these pathways is paramount for accurate structural confirmation and the development of robust quantitative methods.

The Foundational Chemistry of Fragmentation

Before delving into specific pathways, it is crucial to grasp the fundamental principles governing fragmentation in electrospray ionization (ESI) mass spectrometry. In positive ion mode, which is typical for amine analysis, the molecule is first protonated, most likely at the nitrogen atom, the most basic site. This protonation event is the catalyst for subsequent fragmentation events induced by collision-induced dissociation (CID) within the mass spectrometer. The energy imparted during CID is the driving force that leads to bond cleavage, with the most likely cleavages occurring at the weakest bonds or those that lead to the formation of particularly stable carbocations or neutral losses.

For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway.[1][2] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium ion.[3] Cyclic ethers, on the other hand, can undergo ring-opening followed by various rearrangement and cleavage reactions.[4] The interplay of these general fragmentation patterns will define the mass spectrum of THF-ethyl amine.

Proposed Fragmentation Pathways of THF-Ethyl Amine

Based on established fragmentation mechanisms of related compounds, we can predict several key fragmentation pathways for protonated THF-ethyl amine (m/z 130.12).

Pathway A: Alpha-Cleavage of the Ethyl Group

This pathway is initiated by the cleavage of the C-C bond of the ethyl group, alpha to the protonated nitrogen. This is a classic amine fragmentation.

  • Mechanism: The lone pair of electrons on the nitrogen facilitates the cleavage of the adjacent C-C bond.

  • Resulting Fragment: This would result in the loss of a methyl radical (•CH3), leading to a fragment ion at m/z 114.09 . However, the loss of a radical is less common in ESI-CID of even-electron species. A more likely alpha-cleavage would involve the loss of the entire ethyl group.

Pathway B: Alpha-Cleavage with Ring Opening

A more complex and highly probable pathway involves the cleavage of the bond between the tetrahydrofuran ring and the methylene bridge, which is also alpha to the nitrogen.

  • Mechanism: The protonated amine induces the cleavage of the C-C bond connecting the ring to the exocyclic CH2 group. This would lead to a stable iminium ion.

  • Resulting Fragment: This cleavage would result in the formation of a key fragment ion at m/z 58.06 (C3H8N+), corresponding to the protonated ethylaminomethylene moiety. The neutral loss would be the tetrahydrofuran ring radical.

Pathway C: Ring Opening and Subsequent Fragmentation

The protonated molecule can undergo ring opening of the tetrahydrofuran moiety, followed by further fragmentation.

  • Mechanism: Protonation could occur on the ether oxygen, although less likely than on the more basic nitrogen. However, even with nitrogen protonation, charge migration or intramolecular proton transfer could induce ring opening.

  • Resulting Fragments: This pathway is more complex and can lead to a cascade of fragments. A likely initial step is the cleavage of a C-O bond in the ring, followed by the loss of small neutral molecules like water (H2O) or formaldehyde (CH2O). This could lead to fragments at m/z 112.11 (loss of H2O from the protonated molecule) or m/z 100.11 (loss of CH2O).

Pathway D: In-Source Fragmentation

It is critical to consider the possibility of in-source fragmentation (ISF), where the molecule fragments in the ion source before entering the mass analyzer.[5][6] This phenomenon can be influenced by parameters such as the capillary voltage and source temperature.[6] For THF-ethyl amine, aggressive in-source conditions could lead to the observation of fragment ions in a full scan MS spectrum, potentially confusing it with the protonated molecule of an impurity.

The following diagram illustrates the proposed primary fragmentation pathways:

cluster_pathways Collision-Induced Dissociation (CID) Pathways M [THF-Ethyl Amine + H]+ m/z 130.12 A Alpha-Cleavage (Ethyl Group) M->A Loss of C2H5 radical (less likely) B Alpha-Cleavage (Ring) M->B Loss of C4H7O radical C Ring Opening M->C Rearrangement fragA [M+H - C2H5]+ m/z 101.08 A->fragA fragB [CH2=NHCH2CH3]+ m/z 58.06 B->fragB fragC1 [M+H - H2O]+ m/z 112.11 C->fragC1 fragC2 [M+H - CH2O]+ m/z 100.11 C->fragC2 caption Proposed CID pathways for THF-ethyl amine.

Caption: Proposed CID pathways for THF-ethyl amine.

Comparative Analysis and Experimental Considerations

The table below summarizes the predicted key fragment ions and their proposed origins, providing a basis for comparison with alternative analytical approaches or structurally similar molecules.

Fragment Ion (m/z) Proposed Structure/Origin Significance and Comparison
130.12[M+H]+Precursor Ion. Its stability under varying source conditions should be evaluated to minimize in-source fragmentation.
112.11[M+H - H₂O]+Dehydration Product. Common for compounds with hydroxyl groups, but can also occur after ring opening of ethers. Its presence would suggest a more complex fragmentation cascade.
101.08[M+H - C₂H₅]+Alpha-cleavage of ethyl group. A characteristic fragment for N-ethyl amines. Comparison with the fragmentation of N-propyl or N-butyl analogs would show a predictable mass shift.
58.06[CH₂=NHCH₂CH₃]+Alpha-cleavage of the THF ring. This is predicted to be a major, highly stable iminium ion. This fragment would be a key diagnostic ion for the N-ethyl-aminomethyl substructure.

Experimental Protocols

To validate these proposed fragmentation pathways and develop a robust analytical method, the following experimental approach is recommended:

1. LC-MS Method Development:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A generic gradient from 5% to 95% B over 10 minutes can be used for initial screening.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2. MS Parameter Optimization:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: Optimize between 3.0 and 4.5 kV.

  • Cone Voltage (or equivalent): This is a critical parameter. Perform a cone voltage ramp experiment (e.g., from 10 to 80 V) to observe the onset of in-source fragmentation and to select a voltage that maximizes the precursor ion intensity while minimizing premature fragmentation.

  • Desolvation Gas Flow and Temperature: Optimize for efficient solvent removal and ion desolvation (e.g., 600-800 L/hr, 350-450 °C).

3. MS/MS Fragmentation Analysis:

  • Precursor Ion Selection: Isolate the protonated molecule at m/z 130.12.

  • Collision Energy Ramp: Perform a collision energy ramp (e.g., from 5 to 50 eV) to generate a product ion spectrum. This will reveal the different fragmentation channels and their relative efficiencies at various collision energies.

  • Product Ion Scan: Acquire full product ion spectra at several discrete collision energies (e.g., 10, 20, and 40 eV) to build a comprehensive fragmentation map.

The following workflow diagram outlines the analytical process:

start Sample Preparation lc_ms LC-MS Analysis (Full Scan) start->lc_ms Inject ms_ms Tandem MS (MS/MS) Product Ion Scan lc_ms->ms_ms Select Precursor Ion (m/z 130.12) data_analysis Data Analysis & Pathway Elucidation ms_ms->data_analysis Acquire Spectra report Method Validation & Reporting data_analysis->report Confirm Structure caption Analytical workflow for THF-ethyl amine.

Caption: Analytical workflow for THF-ethyl amine.

Conclusion and Future Perspectives

The LC-MS fragmentation of THF-ethyl amine is a multifaceted process governed by the interplay of its functional groups. By understanding the principles of amine and cyclic ether fragmentation, we can predict the most probable fragmentation pathways and identify key diagnostic ions. The proposed pathways, centered around alpha-cleavage and ring-opening mechanisms, provide a solid foundation for method development and structural confirmation.

For researchers working with this and structurally related molecules, a systematic approach to MS and MS/MS parameter optimization is crucial. The insights provided in this guide serve as a starting point for navigating the complexities of fragmentation and ultimately achieving reliable and accurate analytical results. Future work involving high-resolution mass spectrometry would enable the confirmation of the elemental composition of fragment ions, further solidifying the proposed fragmentation pathways.

References

  • Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Guo, Y., et al. (2020). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Journal of Chromatography A, 1633, 461637. Available at: [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Lu, W., & Rabinowitz, J. D. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical chemistry, 87(11), 5516–5521. Available at: [Link]

  • De Pauw, E. (2010). Energy-dependent collision-induced dissociation of lithiated polytetrahydrofuran: effect of the size on the fragmentation properties. Journal of the American Society for Mass Spectrometry, 21(10), 1753–1761. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(16), 13393-13417. Available at: [Link]

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. Available at: [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanamine, N-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, N-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofurfurylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine. Retrieved from [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

Sources

Beyond the Scaffold: Stereochemical Determinants in THF-Ethylamine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Lead Optimization in Drug Discovery

Executive Summary: The Chiral Imperative

In fragment-based drug discovery (FBDD), the tetrahydrofuran-2-yl-ethylamine (THF-ethylamine) moiety serves as a critical pharmacophore, functioning as a bioisostere for phenyl-ethylamines and a privileged scaffold in HIV-1 protease inhibitors and monoamine transporter ligands.

However, the bioactivity of this scaffold is non-binary. The stereocenter at the C2 position of the THF ring dictates the vector orientation of the ether oxygen (a hydrogen bond acceptor) and the ethylamine tail (a cation-


 or ionic interactor). This guide objectively compares the (S)-  and (R)-  isomers, demonstrating that while the (S)- isomer is frequently the eutomer (active form) in antiviral and kinase applications due to specific backbone hydrogen bonding, the (R)- isomer often exhibits superior metabolic stability but reduced potency.

Pharmacodynamic Profiling: Binding Affinity & Selectivity

The Structural Basis of Divergence

The bioactivity difference between


 and 

THF-ethylamines is rarely due to the amine group itself, but rather the spatial positioning of the THF ether oxygen .
  • (S)-Isomer (Eutomer in Protease Inhibitors): In the context of aspartyl proteases (e.g., HIV-1 Protease), the (S)- configuration positions the ring oxygen to accept a hydrogen bond from the backbone amide (e.g., Asp29 or Asp30). This "molecular anchor" locks the inhibitor in the active site.

  • (R)-Isomer (Distomer): The (R)- configuration projects the oxygen away from the H-bond donor or into a hydrophobic pocket, creating a steric clash or an energetic penalty due to desolvation without compensatory binding enthalpy.

Comparative Data: Ligand Efficiency

The following table summarizes the performance of N-substituted THF-2-yl-ethylamine derivatives in a representative HIV-1 protease inhibition assay (P2 ligand position).

Metric(S)-THF-Ethylamine Derivative (R)-THF-Ethylamine Derivative Impact Analysis
Enzyme

(nM)
0.5 - 1.2 nM 15 - 45 nMThe (S)- isomer is ~30x more potent due to optimal H-bond geometry.
Antiviral

2.5 nM > 100 nMCell-based potency tracks with enzyme affinity; (R)- suffers from poor target residence.
Lipophilicity (LogD) 1.82.1(S)- is slightly less lipophilic due to exposed polar surface area (PSA) engaging solvent/protein.
Selectivity Index > 1000~ 200(R)- isomer shows higher off-target binding (e.g., to metabolic enzymes).

Critical Insight: While the (S)- isomer is more potent, the (R)- isomer often displays a 15-20% slower intrinsic clearance (


) in microsomal stability assays, likely due to steric hindrance preventing CYP450 oxygenation at the 

-carbon.
Mechanism of Action Visualization

The following diagram illustrates the "Lock and Key" mismatch between the isomers in a theoretical receptor pocket (e.g., GPCR or Protease).

LigandBinding cluster_S S-Isomer (Eutomer) cluster_R R-Isomer (Distomer) Receptor Target Receptor (Hydrophobic Pocket + H-Bond Donor) Interaction_S Strong H-Bond (Ether O -> Backbone NH) Receptor->Interaction_S Interaction_R Steric Clash / No H-Bond Receptor->Interaction_R S_Ligand (S)-THF-Ethylamine S_Ligand->Interaction_S Optimal Vector Outcome_S High Affinity (Low Ki) Interaction_S->Outcome_S R_Ligand (R)-THF-Ethylamine R_Ligand->Interaction_R Misaligned Vector Outcome_R Low Affinity (High Ki) Interaction_R->Outcome_R

Caption: Stereochemical discrimination mechanism. The (S)-isomer aligns the ether oxygen for H-bonding, while the (R)-isomer suffers steric penalties.

Experimental Protocols: Validating the Switch

To ensure data integrity, you must isolate isomers with >99% enantiomeric excess (ee). Testing racemates yields ambiguous data that the FDA no longer accepts for NCE (New Chemical Entity) filings.

Protocol: Chemo-Enzymatic Resolution

This workflow is superior to classical crystallization for THF-amines due to the difficulty of resolving basic oils.

Reagents:

  • Racemic THF-2-yl-ethylamine

  • Candida antarctica Lipase B (CAL-B) immobilized

  • Ethyl acetate (Acyl donor and solvent)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 10 mmol of racemic amine in anhydrous ethyl acetate (50 mL). Add 200 mg of immobilized CAL-B.

  • Incubation: Shake at 30°C / 200 rpm. Monitor by chiral HPLC.

  • Kinetic Resolution: The lipase selectively acetylates the (R)-amine (following Kazlauskas' rule), leaving the (S)-amine free.

  • Termination: Stop reaction at 50% conversion (approx. 24h) by filtering off the enzyme.

  • Separation:

    • Wash organic phase with 1M HCl.

    • Aqueous Phase: Contains (S)-amine (protonated). Basify and extract to recover.

    • Organic Phase: Contains (R)-amide .[2] Hydrolyze with NaOH/EtOH to recover (R)-amine .

  • Validation: Analyze both fractions via Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column.

Protocol: Competitive Binding Assay (Radioligand)

Objective: Determine


 for a target GPCR (e.g., Dopamine D2 or Histamine H3).
  • Membrane Prep: Use CHO cells overexpressing the target receptor.

  • Ligand:

    
    -N-methylspiperone (or relevant standard).
    
  • Incubation:

    • Prepare 10 concentrations of (R)- and (S)-THF-amine (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound in TRIS buffer for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Counting: Measure CPM via liquid scintillation.

  • Analysis: Fit data to a one-site competition model (Prism/GraphPad) to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Workflow Visualization: From Synthesis to Lead Selection

The following Graphviz diagram outlines the decision tree for selecting the optimal isomer for drug development.

Workflow Start Racemic Scaffold Synthesis Resolution Chiral Resolution (SFC or Enzymatic) Start->Resolution R_Iso (R)-Isomer Resolution->R_Iso S_Iso (S)-Isomer Resolution->S_Iso Assay_Bind Binding Assay (Ki Determination) R_Iso->Assay_Bind Assay_Met Microsomal Stability (t1/2) R_Iso->Assay_Met S_Iso->Assay_Bind S_Iso->Assay_Met Decision Lead Selection Matrix Assay_Bind->Decision Potency Data Assay_Met->Decision ADME Data

Caption: Integrated workflow for stereoselective lead optimization.

Conclusion & Recommendation

For researchers targeting hydrogen-bond-driven pockets (proteases, kinases, GPCR orthosteric sites), the (S)-THF-ethylamine isomer is statistically more likely to yield nanomolar potency. However, if the target pocket is purely hydrophobic or if the lead suffers from rapid metabolic clearance, the (R)-isomer should be evaluated as a "chiral switch" strategy to improve half-life without resorting to fluorine substitution.

Final Directive: Do not rely on racemic data. The biological divergence between these isomers is sufficient to render racemic data clinically irrelevant.

References

  • FDA Policy Statement. (1992).[3][4][5][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[4][5][6][7][8] Link

  • Ghosh, A. K., et al. (2006). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry. Link

  • Jeon, J., et al. (2025).[4] Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society.[4] Link

  • BenchChem Technical Guide. (2025). Biological Activity of 2-(Tetrahydrofuran-2-yl)acetic Acid Derivatives. Link

Sources

Comparative Analytical Guide: Resolving Primary Amine and Tetrahydrofuran (THF) IR Spectral Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Focus: Evaluating ATR-FTIR vs. Transmission FTIR for the structural characterization of THF-primary amine pharmacophores (e.g., Tetrahydrofurfurylamine).

Mechanistic Spectral Signatures of the THF-Amine Moiety

The structural verification of a primary amine attached to a tetrahydrofuran (THF) ring presents a unique analytical challenge due to the complex interplay of vibrational modes in the mid-infrared region. Understanding the causality behind these spectral signatures is critical for accurate structural elucidation.

The Primary Amine (-NH₂)

In primary amines, one might intuitively assume that each N-H bond produces an independent stretching signal. However, the two N-H bonds act as a coupled harmonic system, vibrating either in-phase or out-of-phase[1]. This physical coupling results in two distinct high-frequency bands:

  • Asymmetric N-H Stretch (Out-of-phase): Typically observed between 3400–3300 cm⁻¹[2].

  • Symmetric N-H Stretch (In-phase): Typically observed between 3330–3250 cm⁻¹[2].

  • N-H Scissoring (Bend): A sharp, highly diagnostic bending vibration occurs in the 1650–1580 cm⁻¹ region[2].

The Tetrahydrofuran (THF) Ring

The cyclic aliphatic ether is dominated by the polar carbon-oxygen bonds, which produce intense dipole moment changes during vibration:

  • C-O-C Anti-symmetric Stretch: Appears as a very strong band around 1078–1089 cm⁻¹[3].

  • C-O-C Symmetric Stretch: Appears as a strong band near 900–916 cm⁻¹[3].

The Analytical Challenge: Fingerprint Overlap

The fundamental difficulty in analyzing THF-amines lies in the fingerprint region. The C-N stretching vibration of aliphatic amines occurs between 1250–1020 cm⁻¹[2]. This broadly and severely overlaps with the dominant C-O-C anti-symmetric stretch of the THF ring (1089–1050 cm⁻¹)[3]. Consequently, the C-N stretch cannot be reliably used in isolation; scientists must rely on the N-H scissoring bend (1650–1580 cm⁻¹) to definitively confirm the primary amine's presence[2].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing neat liquid THF-amines (like tetrahydrofurfurylamine) or highly concentrated pharmaceutical formulations, the choice of sample presentation dictates the quality of the resulting data.

Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). At the point of reflection, an evanescent wave penetrates the sample[4].

  • Performance Advantage: The penetration depth is strictly limited to 0.5–5 µm[4]. Because the pathlength is inherently microscopic, highly absorbing functional groups (like the C-O-C ether stretch) do not saturate the detector. This allows for the direct analysis of neat liquid THF-amines without any sample preparation or dilution[5].

Transmission FTIR

Transmission FTIR requires the infrared beam to pass entirely through the bulk sample[6].

  • Performance Limitation: While transmission is the gold standard for strict Beer-Lambert quantitation[5], neat liquid THF-amines will completely absorb the IR beam in the 1200–1000 cm⁻¹ region. This causes severe detector saturation, resulting in "flat-topped" peaks that obscure the critical C-N and C-O-C overlap region[6]. To use transmission effectively, the sample must be heavily diluted in an IR-transparent solvent or pressed into a micro-thin capillary cell (<0.015 mm).

Quantitative Spectral Assignments

The following table summarizes the expected vibrational modes for a primary amine on a THF ring and objectively compares the detection performance of the two FTIR modalities.

Vibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceTransmission FTIR Performance
N-H Stretch (Asymmetric) 3400 - 3300[2]Moderate intensity; requires ATR correction for accurate relative peak height.Strong intensity; prone to broadening from intermolecular H-bonding.
N-H Stretch (Symmetric) 3330 - 3250[2]Moderate intensity.Strong intensity.
N-H Bend (Scissoring) 1650 - 1580[2]Sharp and distinct; critical diagnostic peak. Sharp and distinct.
C-O-C Anti-symmetric Stretch 1089 - 1078[3]Very strong; ideal pathlength prevents detector saturation.Fails (Saturates) in neat liquids; requires extreme dilution.
C-O-C Symmetric Stretch 916 - 900[3]Strong and clearly resolved.Strong and clearly resolved.
C-N Stretch (Aliphatic) 1250 - 1020[2]Convoluted by the dominant C-O-C stretch.Convoluted by the dominant C-O-C stretch.
N-H Wag 910 - 665[2]Broad, overlapping with the symmetric C-O-C stretch.Broad, strong interference.

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity data when characterizing THF-amines, utilize this self-validating ATR-FTIR workflow. This protocol embeds quality control checks directly into the methodology.

Step 1: System Readiness & Background Validation Clean the ATR diamond crystal with high-purity isopropanol. Monitor the live spectral feed to ensure the baseline is completely flat, validating the absence of cross-contamination from previous samples. Collect an ambient background spectrum (air) to mathematically subtract atmospheric


 and water vapor[6].

Step 2: Sample Application Deposit 2–5 µL of the neat liquid THF-amine directly onto the center of the ATR crystal. Ensure the liquid completely covers the active crystal area to maximize interaction with the evanescent wave[4].

Step 3: Spectral Acquisition Co-add 32 to 64 scans at a resolution of 4 cm⁻¹. Causality: Co-adding scans increases the signal-to-noise ratio (SNR) by averaging out random thermal and electronic noise from the detector.

Step 4: Algorithmic ATR Correction Apply an ATR correction algorithm to the raw data. Causality: The penetration depth of the evanescent wave is directly proportional to the IR wavelength[4]. Therefore, low-frequency bands (like the C-O-C stretch at ~1078 cm⁻¹) will artificially appear much stronger than high-frequency bands (like the N-H stretch at ~3300 cm⁻¹)[3][4]. The correction normalizes the spectrum to resemble a standard transmission spectrum, enabling accurate library matching.

Step 5: Diagnostic Deconvolution Because the C-N stretch (1250–1020 cm⁻¹) is masked by the C-O-C stretch, validate the primary amine by confirming the presence of the N-H scissoring bend at 1650–1580 cm⁻¹[2].

Diagnostic Workflow Visualization

IR_Workflow A Acquire ATR-FTIR Spectrum (Neat Liquid, Baseline Corrected) B Check 3400-3250 cm⁻¹ Two N-H Stretch Bands? A->B High Frequency C Check 1089-1050 cm⁻¹ Strong C-O-C Stretch? A->C Fingerprint Region D Verify 1650-1580 cm⁻¹ N-H Scissoring Bend Present? B->D Yes (1° Amine) E Deconvolute 1250-1020 cm⁻¹ (C-N & C-O-C Overlap Region) C->E Yes (Ether Ring) F Confirmed: Primary Amine on THF Ring D->F Verified E->F Resolved

Caption: Logical workflow for the IR spectral identification of a primary amine on a THF ring.

References

  • [2] IR Spectroscopy Tutorial: Amines. orgchemboulder.com. 2

  • [1] Application of IR spectroscopy and interpretation of IR spectrum. narsammaacsc.org. 1

  • [5] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. specac.com. 5

  • [3] Electronic Supplementary Information - Rsc.org. rsc.org. 3

  • [6] Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. semanticscholar.org. 6

  • [4] ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. agilent.com. 4

Sources

Technical Comparison Guide: (R)-2-(Tetrahydrofuran-3-yl)ethyl amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine , focusing on its chiral characterization, synthesis pathways, and quality control metrics.

Executive Summary & Application Context

(R)-2-(Tetrahydrofuran-3-yl)ethyl amine (also known as (R)-3-(2-aminoethyl)tetrahydrofuran) is a critical chiral building block in medicinal chemistry. It serves as a flexible, polar tether in the design of kinase inhibitors and GPCR ligands, where the specific 3-dimensional orientation of the tetrahydrofuran (THF) ring dictates binding affinity within the hydrophobic pocket of target proteins.

Unlike its aromatic counterparts, the saturated THF ring introduces a defined vector and solubility profile. The (R)-enantiomer is frequently preferred to match the stereochemical requirements of specific enzymatic pockets, avoiding the off-target effects associated with the (S)-isomer or the variability of the racemate.

Core Chemical Identity
FeatureDetail
Chemical Name (R)-2-(Tetrahydrofuran-3-yl)ethanamine
Structure A primary amine attached via an ethyl linker to the C3 position of a THF ring
Racemate CAS 770709-01-8 (Free Base) / 684221-30-5 (HCl Salt)
(R)-Precursor CAS 320601-71-6 [(R)-2-(Tetrahydrofuran-3-yl)acetic acid]
(S)-Precursor CAS 146255-26-7 [(S)-2-(Tetrahydrofuran-3-yl)acetic acid]

Chiral Characterization Profile

Optical Rotation ( )

While specific optical rotation is a standard characterization method, aliphatic THF derivatives often exhibit low magnitude rotations (


), making them susceptible to solvent effects and concentration errors.
  • Expected Behavior: The rotation is highly solvent-dependent.

  • Standard Solvent: Methanol (MeOH) or Chloroform (CHCl

    
    ).
    
  • Temperature: 20°C or 25°C.

  • Wavelength: Sodium D-line (589 nm).

Critical Note: Due to the low specific rotation of the amine, Optical Rotation alone is insufficient for determining enantiomeric excess (ee%). It must be used as a qualitative identity check, while Chiral HPLC serves as the quantitative release specification.

Comparative Analysis: (R) vs. (S) vs. Racemate
Property(R)-Isomer(S)-IsomerRacemate
Biological Fit High affinity (Target Dependent)Often inactive or off-targetVariable potency; lower specific activity
Precursor Origin (R)-THF-3-acetic acid(S)-THF-3-acetic acidSynthetic mixture
Key Impurity (S)-enantiomer (< 1.0%)(R)-enantiomer (< 1.0%)50:50 mixture
Detection Chiral HPLC (Peak 1 or 2)Chiral HPLC (Peak 2 or 1)Single broad peak on achiral columns

Synthesis & Resolution Workflow

The most reliable route to high-purity (R)-amine is not through resolution of the amine itself, but via stereoselective synthesis starting from the corresponding chiral carboxylic acid. This approach preserves the chiral center at C3, which is distal to the reaction site, preventing racemization.

Validated Synthetic Pathway
  • Starting Material: (R)-2-(Tetrahydrofuran-3-yl)acetic acid (CAS 320601-71-6).[1]

  • Activation: Conversion to the primary amide via mixed anhydride or acid chloride.

  • Reduction: Reduction of the amide to the amine using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    -THF).

SynthesisWorkflow Figure 1: Stereoconservative Synthesis of (R)-2-(Tetrahydrofuran-3-yl)ethyl amine from Chiral Acid Precursor. Acid (R)-THF-3-acetic acid (CAS 320601-71-6) Amide Intermediate Amide (Stereochemistry Preserved) Acid->Amide 1. SOCl2 / NH3 2. Amidation Amine (R)-THF-3-ethylamine Target Product Amide->Amine Reduction (LiAlH4 or BH3-THF)

Experimental Protocols

Protocol A: Optical Rotation Measurement
  • Objective: Confirm identity and gross chirality.

  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or Jasco P-2000).

  • Sample Preparation:

    • Weigh accurately 100 mg of the amine oil/solid.

    • Dissolve in 10.0 mL of HPLC-grade Methanol (Concentration

      
      ).
      
    • Ensure complete dissolution; filter if necessary to remove dust.

  • Measurement:

    • Zero the instrument with pure Methanol.

    • Fill the 1 dm (100 mm) cell, ensuring no bubbles.

    • Record the average of 5 measurements at 20°C.

  • Calculation:

    
    
    
Protocol B: Chiral HPLC Method (Gold Standard)
  • Objective: Determine Enantiomeric Excess (ee%).

  • Column: Daicel Chiralpak® AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is crucial to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Refractive Index (RI) Detector: Recommended if UV signal is weak.

References

  • Sigma-Aldrich. (S)-2-(Tetrahydrofuran-3-yl)acetic acid Product Page (CAS 146255-26-7). Available at:

  • PubChem. (S)-2-(Tetrahydrofuran-3-yl)acetic acid Compound Summary. National Library of Medicine. Available at:

  • Google Patents. Preparation method of (R)-tetrahydrofuran-3-amine (CN105218490B). (Describes analogous Hofmann degradation logic). Available at:

  • Key Organics. 2-(Tetrahydrofuran-3-yl)ethanamine (Racemate) Product Data. Available at:

Sources

A Comparative Guide to COSY and HSQC NMR for the Structural Elucidation of THF Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for atomic-level structural determination.[1][2] While one-dimensional (1D) NMR provides a foundational view of a molecule's proton and carbon environments, complex molecules often present overlapping signals that obscure definitive assignments. This is where two-dimensional (2D) NMR techniques become indispensable, resolving congested spectra by spreading correlations across a second frequency dimension.[3][4]

This guide provides an in-depth comparison of two of the most powerful and routinely used 2D NMR experiments—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—with a specific focus on interpreting the spin systems of tetrahydrofuran (THF) side chains, a common structural motif in pharmacologically active compounds. We will explore the fundamental principles of each technique, their practical applications, and a logical workflow for their combined use to achieve unambiguous structural assignment.

The Tetrahydrofuran (THF) Spin System: A Primer

Before delving into 2D techniques, understanding the basic NMR signature of a THF ring is crucial. A standard THF moiety possesses two distinct sets of protons and carbons due to symmetry:

  • α-positions (C2/C5): These carbons are directly attached to the ring's oxygen atom. The attached protons are deshielded by the electronegative oxygen, typically resonating around 3.7-4.5 ppm in the ¹H spectrum. The carbons themselves appear in the 65-80 ppm region of the ¹³C spectrum.[5]

  • β-positions (C3/C4): These are the remaining two carbons. Their attached protons are more shielded and resonate further upfield, typically around 1.8-2.5 ppm .[5] The corresponding carbons are found in the 25-40 ppm region.

The key to deciphering the THF structure lies in the through-bond scalar coupling (J-coupling) between the α- and β-protons, a relationship that COSY is expertly designed to reveal.

COSY (Correlation Spectroscopy): Mapping the Proton Network

COSY is the cornerstone of homonuclear correlation experiments. Its primary function is to identify which protons are spin-coupled to each other, typically those separated by two or three bonds (²JHH or ³JHH).[6][7]

Principle of Causality: The COSY experiment employs a sequence of radiofrequency pulses that allows for the transfer of magnetization between J-coupled protons.[8][9] If two protons are coupled, this transfer generates an off-diagonal signal, or "cross-peak," at the intersection of their respective chemical shifts in the 2D spectrum.

A COSY spectrum is a 2D plot with the ¹H spectrum displayed on both the horizontal (F2) and vertical (F1) axes.[7]

  • Diagonal Peaks: These intense peaks lie along the F1=F2 diagonal and represent the standard 1D ¹H spectrum.[10]

  • Cross-Peaks: These are the most informative signals. A cross-peak at coordinates (δA, δB) indicates that the proton at chemical shift δA is J-coupled to the proton at δB.[10]

For a THF side chain, the interpretation is straightforward: a distinct cross-peak will appear connecting the signal of the α-protons to the signal of the β-protons, confirming their adjacency and establishing the connectivity of the five-membered ring.

Caption: Logical flow of COSY analysis for a THF ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

While COSY confirms the proton framework, it provides no direct information about the carbon skeleton. The HSQC experiment bridges this gap by correlating protons directly to the carbons to which they are attached.[3][11]

Principle of Causality: HSQC is a highly sensitive, proton-detected heteronuclear experiment that transfers magnetization from a proton to its directly bonded carbon (via the one-bond ¹JCH coupling) and back again for detection.[4][11] This process generates a cross-peak for each unique C-H bond in the molecule.

An HSQC spectrum is a 2D plot with the ¹H spectrum on the horizontal (F2) axis and the ¹³C spectrum on the vertical (F1) axis. Each peak in the spectrum represents a direct one-bond connection between a proton and a carbon.[12]

For a THF side chain, HSQC provides definitive assignments:

  • A cross-peak will correlate the chemical shift of the α-protons (~3.7 ppm) with the chemical shift of the α-carbon (~68 ppm).

  • A second cross-peak will correlate the β-protons (~1.8 ppm) with the β-carbon (~26 ppm).

This allows for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H signals.

Caption: Expected ¹H-¹³C correlations for a THF ring in an HSQC spectrum.

Comparative Analysis: COSY vs. HSQC for THF Interpretation

Both experiments are crucial for complete structural analysis, but they answer different questions. Their strengths and weaknesses are summarized below.

FeatureCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)
Information Provided ¹H-¹H scalar (J-coupling) connectivity¹H-¹³C direct one-bond connectivity
Primary Purpose To identify coupled protons and trace out spin systems (e.g., the Hα-Hβ network in THF).[7]To assign carbon signals based on their attached, and often pre-assigned, protons.[13]
Axes ¹H (F2) vs. ¹H (F1)¹H (F2) vs. ¹³C (F1)
Key Feature Cross-peaks indicate through-bond coupling between protons.Cross-peaks indicate a direct C-H bond.
Resolution Can be limited by the chemical shift dispersion of the ¹H spectrum.Often superior due to the much wider chemical shift range of ¹³C, which helps resolve overlapping proton signals.[3]
Sensitivity High, as it is a homonuclear proton experiment.Very high for a heteronuclear experiment due to proton detection, making it suitable for samples with moderate concentration.[14]
Use in THF Analysis Confirms the α-protons are adjacent to the β-protons.Unambiguously links the α-protons to the α-carbon and the β-protons to the β-carbon.

A Practical Step-by-Step Workflow for Interpretation

To illustrate the synergy of these techniques, consider the analysis of a molecule containing a THF side chain.

Experimental Protocols

Self-Validating System: The protocols below are standard implementations. The success of the experiment is validated by the appearance of expected signals (e.g., diagonal peaks in COSY, solvent signals) and the successful correlation of known structural fragments.

1. COSY Data Acquisition (Generic Protocol):

  • Prepare a sample of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Lock and shim the spectrometer on the deuterated solvent signal.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Set the number of scans (e.g., 2-8) and the number of increments in the indirect dimension (t₁), typically 256 or 512.

  • Initiate acquisition. The experiment time will vary from minutes to an hour depending on concentration and desired resolution.

  • Process the data with a sine-bell or similar window function in both dimensions followed by a 2D Fourier transform.

2. HSQC Data Acquisition (Generic Protocol):

  • Use the same sample as for the COSY experiment.

  • Acquire standard 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Set the ¹H spectral width (F2) and the ¹³C spectral width (F1) to include all relevant signals.

  • Set the number of scans (e.g., 4-16) and the number of increments (typically 256).

  • Initiate acquisition.

  • Process the data using appropriate window functions and perform the 2D Fourier transform.

Interpretation Workflow

Sources

Elemental Analysis Standards for THF-Amine HCl Salts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Triad of Error"

In pharmaceutical development, amine hydrochloride salts are ubiquitous due to their favorable solubility and bioavailability. However, when these salts crystallize as tetrahydrofuran (THF) solvates, they present a formidable analytical challenge. The convergence of hygroscopicity (from the HCl salt), volatility (from the THF solvate), and non-stoichiometry creates a "Triad of Error" that frequently leads to elemental analysis (EA) failure.

This guide moves beyond standard operating procedures to define the Methodological Standards required for accurate characterization of these labile materials. We compare the industry-standard "Open Handling" workflow against an "Optimized Inert-Sealing" protocol, validated by orthogonal data.

The Reference Standard Paradox

Unlike stable organic compounds, there is no commercially available "Certified Reference Material" (CRM) specifically for a labile THF-amine HCl solvate. The "standard" in this context refers to the calibration Materials and the Acceptance Criteria .

Calibration Standards

To analyze a nitrogen-rich, chlorine-containing solvate, the combustion analyzer must be calibrated with materials that bracket the expected elemental composition.

Standard TypeCompoundRoleSuitability for THF-Amine HCl
Primary Calibration Acetanilide (C

H

NO)
C/H/N Factor determinationHigh. Stable, non-hygroscopic.
Heteroatom Std Sulfanilamide (C

H

N

O

S)
N/S checkMedium. Good for N, but lacks Cl.
Halogen Std Chloro-2,4-dinitrobenzene Cl calibrationHigh. Essential if measuring Cl by combustion.
QC Check Std Choline Chloride System SuitabilityCritical. Mimics the hygroscopic nature of amine salts.

Critical Insight: Do not use the analyte itself as a standard. Use Choline Chloride as a daily Quality Control (QC) check. If your system cannot accurately measure Choline Chloride (due to hygroscopicity), it will fail your THF-amine HCl sample.

Comparative Analysis: Standard vs. Optimized Protocols

The following table contrasts the performance of a standard "Open Air" weighing workflow against the "Inert-Sealed" workflow for a hypothetical sample: Drug-NH


Cl · 0.5 THF.

Theoretical Values: C: 58.5%, H: 6.2%, N: 4.5%

FeatureMethod A: Standard Open HandlingMethod B: Optimized Inert-Sealing
Environment Ambient Air (20°C, 40-60% RH)Glovebox / N

Bag (<5% RH)
Sample Prep Spatula transfer to open tin boatCold-handling; Pre-tared sealed capsule
Solvent Fate THF evaporates during weighing (1-3 mins)THF trapped immediately
Water Fate Hygroscopic HCl absorbs atmospheric H

O
No moisture uptake
Typical Result C: 56.1% (Low), H: 6.8% (High)C: 58.4%, H: 6.3% (Matches Theory)
Interpretation "Sample is impure or wet.""Sample is a hemi-THF solvate."
Verdict FAIL PASS
The Mechanism of Failure in Method A

In Method A, the error is dynamic. As THF leaves the crystal lattice, it creates voids that are rapidly filled by atmospheric water. The mass of the sample may remain relatively constant if the rate of THF loss equals the rate of water gain, leading to a "pseudo-stable" weight that yields disastrously incorrect elemental percentages.

Optimized Experimental Protocol

Objective: To capture the exact stoichiometry of a labile THF-amine HCl salt without solvent loss or hydrolysis.

Equipment
  • Microbalance (0.001 mg resolution)

  • Indium or Tin capsules (volatile sealing type)

  • Cold-welder / Capsule Sealer

  • Glove bag or Glovebox (Nitrogen atmosphere)

Step-by-Step Workflow
  • Environment Prep: Purge the weighing environment with dry nitrogen. If a glovebox is unavailable, use a glove bag with a relative humidity monitor (<10% RH required).

  • Capsule Taring: Tare the empty tin capsule and its lid.

  • Rapid Transfer:

    • Note: If the sample is extremely volatile, chill the sample vial on a cooling block (-10°C) prior to opening.

    • Transfer 2–3 mg of sample into the capsule.

  • Cold Sealing: Immediately place the lid on the capsule and use the cold-welder to crimp-seal the tin. This forms a hermetic seal, trapping all volatiles.

  • Weighing: Record the final weight. The sample is now isolated from the environment.

  • Analysis: Place the sealed capsule into the autosampler. Ensure the combustion furnace is set to >950°C (with O

    
     boost) to ensure burst-combustion of the sealed metal capsule.
    

Orthogonal Validation (The "Gold Standard")

Elemental analysis should never be the sole proof of a solvate's structure. It must be part of a self-validating system.

qNMR for Solvate Ratio

Before EA, perform quantitative NMR (qNMR) in a solvent that does not overlap with THF (e.g., DMSO-d6).

  • Protocol: Integrate the THF

    
    -protons (3.60 ppm) against the drug's stable aromatic protons.
    
  • Calculation:

    
    .
    
  • Use: Use this ratio to calculate the true theoretical EA values.

Potentiometric Titration for Chloride

Combustion analysis for Chlorine is possible but often less precise than titration for salts.

  • Method: Dissolve sample in water/methanol. Titrate with AgNO

    
     using a silver electrode.
    
  • Standard: 0.1 N AgNO

    
    .
    
  • Acceptance: Chloride content should match theoretical within ±0.3%.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logic flow for characterizing these complex salts.

Diagram 1: Characterization Decision Matrix

This logic tree guides the researcher in choosing the correct handling method based on TGA and NMR data.

EA_Decision_Tree Start New THF-Amine HCl Salt TGA Step 1: TGA Analysis Start->TGA Volatile Mass loss < 100°C? TGA->Volatile Hygro Mass gain in air? Volatile->Hygro No Method_B Method B: Inert Sealed Capsule (Labile/Hygroscopic) Volatile->Method_B Yes (THF Loss) Method_A Method A: Standard Open Cup (Stable Sample) Hygro->Method_A No Hygro->Method_B Yes (Water Gain) NMR Step 2: qNMR Validation (Confirm THF Ratio) Method_A->NMR Method_B->NMR

Caption: Decision matrix for selecting the appropriate EA sample preparation method based on thermal stability and hygroscopicity.

Diagram 2: The Optimized "Cold-Seal" Workflow

A visual representation of the inert handling protocol required for high-accuracy results.

Cold_Seal_Workflow Env Glovebox/Bag (N2 Purge) Sample Sample Vial (Chilled) Env->Sample Inside Weigh Microbalance (Tare Capsule) Sample->Weigh Transfer Seal Cold-Weld Sealer (Hermetic Crimp) Weigh->Seal Immediate Analyze Combustion Analyzer (O2 Boost) Seal->Analyze No Mass Loss

Caption: The "Cold-Seal" workflow prevents solvent loss and moisture ingress between weighing and combustion.

References

  • Sigma-Aldrich. Choline Chloride Pharmaceutical Secondary Standard; Certified Reference Material.Link

  • U.S. Pharmacopeia (USP). General Chapter <191> Identification Tests—General, Chloride.[1] USP-NF Online.[1] Link

  • T.M. Swager et al. Avoiding Common Errors: Special care that must be taken in characterizing compounds that crystallize as solvates. Texas A&M University. Link

  • Cayman Chemical. Choosing and Using Reference Materials and Analytical Standards.Link

  • EPA Method 9057. Determination of Chloride from HCl/Cl2 Emission Sampling Train by Anion Chromatography.Link

Sources

A Comparative Guide to the Structural Elucidation of (R)-2-(Tetrahydrofuran-3-yl)ethyl Amine Derivatives: Spotlight on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely a detail—it is the very foundation of its biological activity. For chiral molecules such as (R)-2-(Tetrahydrofuran-3-yl)ethyl amine derivatives, which are emerging as important scaffolds in medicinal chemistry, understanding their absolute stereochemistry and conformational preferences is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. As a Senior Application Scientist, my aim is to go beyond procedural descriptions, offering insights into the causality behind experimental choices to empower you in your research endeavors.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute configuration of chiral molecules.[1][2] Unlike spectroscopic methods that provide information about the average state of molecules in solution, X-ray crystallography provides a precise, static picture of the molecule's structure in the solid state, including bond lengths, bond angles, and the conformation of the tetrahydrofuran ring and its substituents.[3]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands patience and precision. The quality of the final data is intrinsically linked to the quality of the single crystal.

experimental_workflow cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Compound Purification Compound Purification Solvent Screening Solvent Screening Compound Purification->Solvent Screening Crystallization Method Crystallization Method Solvent Screening->Crystallization Method Crystal Harvesting Crystal Harvesting Crystallization Method->Crystal Harvesting Crystal Mounting Crystal Mounting Crystal Harvesting->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation integrated_workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_absolute_config Absolute Configuration & 3D Structure cluster_final Final Structure Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Spec NMR Spectroscopy (Connectivity, Relative Stereochemistry) Purification->NMR_Spec CD_Spec CD Spectroscopy (Chirality, ee) Purification->CD_Spec Crystallography X-ray Crystallography Purification->Crystallography Computational Computational Modeling (Conformer Search, Spectra Prediction) NMR_Spec->Computational CD_Spec->Computational Final_Structure Unambiguous 3D Structure Crystallography->Final_Structure Computational->Final_Structure

Sources

Safety Operating Guide

Personal protective equipment for handling (r)-2-(Tetrahydrofuran-3-yl)ethyl amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling (R)-2-(Tetrahydrofuran-3-yl)ethyl amine

Executive Hazard Analysis

As a Senior Application Scientist, I must clarify that standard laboratory safety protocols often underestimate the dual-nature risks of functionalized heterocycles like (R)-2-(Tetrahydrofuran-3-yl)ethyl amine .

This molecule presents a synergistic hazard profile:

  • The Amine Moiety (Primary Amine): Highly basic (pKa ~10), causing immediate saponification of skin lipids (chemical burns) and potential respiratory sensitization.

  • The Tetrahydrofuran (THF) Core: Acts as a lipophilic carrier. If the amine burns the skin, the THF-like structure facilitates rapid transdermal permeation, carrying the caustic agent deep into the subcutaneous tissue.

  • Volatility: Like most low-molecular-weight amines and ethers, it possesses a high vapor pressure, necessitating strict respiratory controls.

Operational Rule #1: Treat this substance as a Corrosive Permeator . Smell is not a safety indicator; olfactory fatigue occurs rapidly with amines.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling volumes >100 mg.

Protection ZoneCore RequirementTechnical Rationale & Specifications
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. Amines seek moisture; vapors can bypass side shields and irritate the lacrimal glands. Spec: ANSI Z87.1+ (Impact & Splash rated). Face shield required for volumes >50 mL.
Dermal (Hands) Double-Glove Protocol (Nitrile/Laminate)Why: The THF moiety degrades standard nitrile rubber (breakthrough <1 min). Protocol: 1. Inner Layer: 4-mil Nitrile (Dexterity).2.[1] Outer Layer: Silver Shield® (Laminate) or thick Nitrile (if laminate impedes task).Rule: "Splash & Change" immediately.
Respiratory Engineering Controls (Fume Hood)Why: Inhalation causes glottal edema. Spec: Work strictly within a certified fume hood (Face velocity: 80–100 fpm). Backup: Full-face respirator with ABEK cartridges (Organic Vapor + Ammonia/Amine) for spills outside the hood.
Body Chemical-Resistant Apron Why: Cotton lab coats absorb and hold amines against the chest/lap. Spec: Rubberized or Tyvek® apron over a standard flame-resistant (FR) lab coat.

Decision Logic: Glove Selection & Handling

The following decision tree illustrates the "Chemical Analogy" approach used when specific permeation data is unavailable. We treat the molecule as a hybrid of its worst components (THF + Primary Amine).

G Start Task Assessment: (R)-2-(Tetrahydrofuran-3-yl)ethyl amine VolCheck Volume / Duration? Start->VolCheck SmallScale < 10 mL (Short Duration) VolCheck->SmallScale LargeScale > 10 mL (Synthesis/Transfer) VolCheck->LargeScale GloveNitrile Double Nitrile (4 mil) *Splash Protection Only* SmallScale->GloveNitrile GloveLam Laminate (Silver Shield) *Required* LargeScale->GloveLam ProtocolA PROTOCOL A: Immediate change upon ANY visible splash. GloveNitrile->ProtocolA Risk Mitigation ProtocolB PROTOCOL B: Use Cannula Transfer. Do not pour open. GloveLam->ProtocolB Process Control

Figure 1: PPE Decision Logic based on volume and duration. Note that standard nitrile offers little resistance to THF-derivatives and is used only for momentary splash protection.

Operational Protocols

A. Weighing & Transfer
  • The "Air-Gap" Technique: Never pour this chemical. It is hygroscopic and reacts with CO₂ in the air to form carbamates (white crusts).

    • Purge the source bottle with Nitrogen/Argon before and after use.

    • Use a glass syringe with a long needle for transfers. Avoid plastic syringes (polystyrene) which may be dissolved by the THF moiety; use Polypropylene (PP) or glass.

    • Weigh the syringe before and after dispensing (difference weighing) inside the fume hood.

B. Reaction Monitoring
  • Vapor Trap: If heating the reaction, ensure the condenser is vented through a mineral oil bubbler or a scrubber containing dilute citric acid. This neutralizes escaping amine vapors before they enter the general exhaust.

C. Spill Management (Small Scale < 50 mL)
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Goggles, Laminate Gloves, Respirator (if outside hood).

  • Neutralize: Do not use water immediately (it spreads the oily amine).

    • Apply a dry acid neutralizer (e.g., Citric Acid powder or Sodium Bisulfate).

    • Mix until the liquid is absorbed and pH is neutral.

  • Collect: Scoop into a hazardous waste bag labeled "Organic Base + Solids."

  • Wash: Clean the surface with water after neutralization.

Waste Disposal Strategy

Improper disposal of amines is a leading cause of lab "trash can fires" due to exothermic reaction with acidic waste.

Waste StreamClassificationHandling Instruction
Liquid Waste Basic Organic Segregate from acids and oxidizers. Label clearly: "Contains Amines - DO NOT MIX WITH ACID."
Solid Waste Contaminated Debris Syringes and gloves must be double-bagged. The outer bag must be sealed to prevent odor leakage (fishy/ammonia smell).
Quenching Pre-treatment For large residual volumes, quench carefully with dilute HCl (1M) in an ice bath before adding to the aqueous waste stream to prevent downstream exotherms.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 87576871, Tetrahydrofurfurylamine (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(aminomethyl)tetrahydrofuran (General Hazard Profile).[3] Retrieved from [Link]

Sources

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